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  • Product: 2-Methoxy-N-(4-methoxyphenyl)aniline
  • CAS: 58751-07-8

Core Science & Biosynthesis

Foundational

Molecular structure and binding affinity of 2-Methoxy-N-(4-methoxyphenyl)aniline

An In-depth Technical Guide to the Molecular Structure and Binding Affinity of 2-Methoxy-N-(4-methoxyphenyl)aniline Abstract This technical guide provides a comprehensive exploration of 2-Methoxy-N-(4-methoxyphenyl)anili...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Molecular Structure and Binding Affinity of 2-Methoxy-N-(4-methoxyphenyl)aniline

Abstract

This technical guide provides a comprehensive exploration of 2-Methoxy-N-(4-methoxyphenyl)aniline, a diarylamine of interest in medicinal chemistry and materials science. In the absence of extensive empirical data for this specific molecule, this document integrates established experimental methodologies with robust computational predictions to offer a holistic analysis of its molecular structure and potential binding affinity. We present detailed protocols for its synthesis via modern cross-coupling reactions, elucidation of its three-dimensional structure through spectroscopic and computational techniques, and the determination of its binding characteristics using both biophysical assays and in silico modeling. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this compound and the analytical workflows applicable to its study.

Introduction: The Significance of Diaryl-amines

Diarylamines, such as 2-Methoxy-N-(4-methoxyphenyl)aniline (also known as 2,4'-Dimethoxydiphenylamine), represent a critical scaffold in modern chemistry.[1] Their structural motif is present in a wide array of functional molecules, including pharmaceuticals, antioxidants, and organic electronic materials.[2][3] Understanding the precise three-dimensional arrangement of atoms (molecular structure) and the strength of interaction with biological targets (binding affinity) is fundamental to harnessing their potential.

This guide will systematically deconstruct the analytical and computational workflows required to characterize 2-Methoxy-N-(4-methoxyphenyl)aniline, providing both the theoretical underpinnings and practical, step-by-step protocols.

Table 1: Physicochemical Properties of 2-Methoxy-N-(4-methoxyphenyl)aniline

PropertyValueSource
CAS Number 58751-07-8[4]
Molecular Formula C₁₄H₁₅NO₂[4]
Molecular Weight 229.28 g/mol [4]
Appearance White to Orange to Green powder to crystal[4]

Synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline

The formation of the C-N bond in diarylamines is a cornerstone of synthetic organic chemistry. Two of the most powerful methods for this transformation are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[5]

Ullmann Condensation

A classic method, the Ullmann condensation typically involves the reaction of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures.[6] Modern iterations of this reaction have introduced ligands to facilitate the process under milder conditions.[7]

  • Reaction Setup: To a flame-dried Schlenk tube, add 2-bromoanisole (1.0 mmol), 4-methoxyaniline (1.2 mmol), potassium carbonate (2.0 mmol), and copper(I) iodide (0.1 mmol).

  • Solvent and Ligand Addition: Add N,N-dimethylformamide (DMF, 5 mL) and a suitable ligand such as 1,10-phenanthroline (0.1 mmol).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen three times.

  • Heating and Monitoring: Place the reaction tube in a preheated oil bath at 110-130°C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more recent and often more versatile method that utilizes a palladium catalyst with specialized phosphine ligands. It generally proceeds under milder conditions and with a broader substrate scope than the traditional Ullmann reaction.[8]

  • Reaction Setup: In a glovebox, add palladium(II) acetate (0.02 mmol), a bulky phosphine ligand such as Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol) to an oven-dried reaction vessel.[9]

  • Reagent Addition: Add 2-bromoanisole (1.0 mmol) and 4-methoxyaniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Heating and Monitoring: Seal the vessel and heat the mixture to 100°C with stirring for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Work-up and Purification: Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the residue by column chromatography.

G cluster_ullmann Ullmann Condensation cluster_buchwald Buchwald-Hartwig Amination U_Start 2-bromoanisole + 4-methoxyaniline U_Reagents CuI, K₂CO₃, Ligand, DMF U_Start->U_Reagents U_Heat Heat (110-130°C) U_Reagents->U_Heat U_Workup Work-up & Purification U_Heat->U_Workup U_Product 2-Methoxy-N-(4-methoxyphenyl)aniline U_Workup->U_Product B_Start 2-bromoanisole + 4-methoxyaniline B_Reagents Pd(OAc)₂, Ligand, NaOtBu, Toluene B_Start->B_Reagents B_Heat Heat (100°C) B_Reagents->B_Heat B_Workup Work-up & Purification B_Heat->B_Workup B_Product 2-Methoxy-N-(4-methoxyphenyl)aniline B_Workup->B_Product

Caption: Synthetic workflows for 2-Methoxy-N-(4-methoxyphenyl)aniline.

Molecular Structure Elucidation

Determining the precise three-dimensional structure of a molecule is crucial for understanding its function. This can be achieved through a combination of experimental techniques and computational modeling.

Experimental Approach: NMR Spectroscopy and X-ray Crystallography

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the chemical environment of atoms within a molecule.[10] For 2-Methoxy-N-(4-methoxyphenyl)aniline, ¹H and ¹³C NMR would be the primary techniques used.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. This typically requires more scans (e.g., 1024 or more) and a wider spectral width (e.g., 220 ppm).

  • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (H-H correlation), HSQC (direct H-C correlation), and HMBC (long-range H-C correlation).

Single-Crystal X-ray Diffraction (SCXRD) offers an unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing precise bond lengths, bond angles, and torsion angles.

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in a suitable solvent or solvent system.

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to reduce thermal motion).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the phase problem to generate an initial electron density map and build a molecular model. Refine the model against the experimental data to obtain the final crystal structure.

Computational Approach: Structure Prediction and Spectral Simulation

In the absence of experimental data, computational methods can provide valuable insights into the molecular structure.

3D Structure Prediction: A 3D structure of 2-Methoxy-N-(4-methoxyphenyl)aniline can be generated using molecular mechanics or quantum mechanics methods. The resulting structure provides information on the likely conformation, including the dihedral angle between the two aromatic rings.

NMR Spectra Prediction: Using the predicted 3D structure, ¹H and ¹³C NMR chemical shifts can be calculated using quantum chemical methods, such as Density Functional Theory (DFT).[11] Several software packages are available for this purpose.[12][13]

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 2-Methoxy-N-(4-methoxyphenyl)aniline (in CDCl₃)

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-OCH₃ (on ring A)3.8555.4
-OCH₃ (on ring B)3.7855.6
Aromatic Protons6.8 - 7.4 (multiplet)-
Aromatic Carbons-110 - 158
N-H~5.7 (broad singlet)-

Note: These are predicted values and may differ from experimental results. The aromatic region will show complex splitting patterns requiring 2D NMR for full assignment.

G cluster_exp Experimental Workflow cluster_comp Computational Workflow Exp_NMR NMR Spectroscopy (1D & 2D) Structure Definitive Molecular Structure Exp_NMR->Structure Exp_Xray X-ray Crystallography Exp_Xray->Structure Comp_Model 3D Molecular Modeling Comp_NMR NMR Spectra Prediction Comp_Model->Comp_NMR Comp_NMR->Structure Corroboration G cluster_exp_bind Experimental Workflow cluster_comp_bind Computational Workflow ITC Isothermal Titration Calorimetry (ITC) BindingAffinity Binding Affinity (Kd) & Interaction Profile ITC->BindingAffinity SPR Surface Plasmon Resonance (SPR) SPR->BindingAffinity Docking Molecular Docking MD Molecular Dynamics (MD) Simulation Docking->MD MD->BindingAffinity Prediction & Stability

Caption: Integrated workflow for binding affinity determination.

Conclusion

While experimental data for 2-Methoxy-N-(4-methoxyphenyl)aniline is not yet prevalent in the public domain, this guide demonstrates a robust, integrated approach to its characterization. By combining established synthetic and analytical protocols with powerful computational tools, researchers can gain a deep understanding of its molecular structure and potential biological interactions. The workflows presented here serve as a template for the comprehensive analysis of novel small molecules, facilitating their development in the fields of drug discovery and materials science.

References

  • GROMACS. (n.d.). GROMACS Tutorials. Retrieved from [Link]

  • Forli, S., Huey, R., Pique, M. E., Sanner, M. F., Goodsell, D. S., & Olson, A. J. (2016). Computational protein–ligand docking and virtual drug screening with the AutoDock suite.
  • Ullmann, F. (1903). Ueber eine neue Bildungsweise von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft, 36(2), 2382-2384.
  • Cristau, H. J., Cellier, P. P., Hamada, S., Spindler, J. F., & Taillefer, M. (2004). A general and mild copper-catalyzed arylation of amides. Organic letters, 6(6), 913-916.
  • Modgraph. (n.d.). NMR Predict Desktop. Retrieved from [Link]

  • Wolfe, J. P., Wagaw, S., & Buchwald, S. L. (1996). An improved catalyst system for the palladium-catalyzed amination of aryl halides. Journal of the American Chemical Society, 118(30), 7215-7216.
  • Hartwig, J. F. (1998). Transition metal catalyzed synthesis of aryl amines and aryl ethers from aryl halides and triflates: scope and mechanism.
  • BenchChem. (2025). A Comparative Guide to Diarylamine Synthesis: Ullmann Condensation vs. Buchwald-Hartwig Amination. Retrieved from a hypothetical BenchChem technical guide.
  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading.
  • Wikipedia contributors. (2023, December 2). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BenchChem. (2025). Comparative Analysis of 2-Methyl-4-(4-methylphenoxy)aniline Isomers: A Guide for Researchers. Retrieved from a hypothetical BenchChem technical guide.
  • Bruker. (2015, December 4). Mnova Predict | Accurate Prediction. Retrieved from [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Methoxy-2-nitrophenylthiocyanate. Retrieved from a hypothetical BenchChem technical guide.
  • Supplementary Information
  • BenchChem. (2025). Technical Support Center: Synthesis of 2-Methyl-4-(4-methylphenoxy)aniline. Retrieved from a hypothetical BenchChem technical guide.
  • Luethi, D., Trachsel, D., Hofer, S., & Liechti, M. E. (2019). Receptor interaction profiles of 4-alkoxy-substituted 2, 5-dimethoxyphenethylamines and related amphetamines. Frontiers in pharmacology, 10, 1424.
  • Guin, M., Sukrutha, K. P., Sharma, K., Sarkar, P., R A, R., Sadashiva, M. P., & Kiran, K. R. (2026). Computational Investigation using DFT approach and Molecular docking analysis of 2-(4-methoxyphenyl)benzo[d]thiazole. Turkish Computational and Theoretical Chemistry, 10(1), 1-16.
  • Nweke, E. N., & Onyeji, C. O. (2021). N, N-dimethylaniline and 2-Methoxy-5-((phenylamino) methyl) phenol. Molbank, 2021(4), M1274.
  • LookChem. (n.d.). Cas 101-70-2,4,4'-DIMETHOXYDIPHENYLAMINE. Retrieved from [Link]

  • Raj, A. G., et al. (2023). Virtual screening, molecular docking, molecular dynamics and quantum chemical studies on (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate: a novel inhibitor of hepatocellular carcinoma. Journal of Biomolecular Structure and Dynamics, 41(23), 13595-13604.
  • Rajalakshmi, R., & Kumar, P. S. (2021). Evaluation of drug likeliness of (Z)-4-((4-hydroxy-3-methoxy benzylidene) amino)-1, 5-dimethyl-2-phenyl-1, 2-dihydro-3H-pyrazol-3-o.
  • NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. In NIST Chemistry WebBook. Retrieved from [Link]

  • Kim, S. E., et al. (2015). Crystal structure of (E)-3-(2, 4-dimethoxyphenyl)-1-(1-hydroxynaphthalen-2-yl) prop-2-en-1-one.
  • Nichols, D. E., et al. (2015). Binding and functional structure-activity similarities of 4-substituted 2, 5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & medicinal chemistry, 23(15), 4149-4155.
  • ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline.
  • Desai, N. C., et al. (2021). Synthesis and molecular docking studies on biologically active N-((3-(4-methoxyphenyl)-1-phenyl-1-pyrazol-4-yl) methylene) aniline derivatives. Asian Journal of Pharmacy and Pharmacology, 7(4), 223-232.
  • Okimoto, N., et al. (2009). High-performance drug discovery: computational screening by combining docking and molecular dynamics simulations.
  • Yüksek, H., et al. (2021). Quantum Chemical Calculations of 2-Methoxy-4-[(3-p-Methylbenzyl-4, 5. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(3), 827-840.
  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group... [Image].
  • Supplementary Information
  • PubChem. (n.d.). 4-Methoxy-N-phenyl-N-(p-tolyl)aniline. Retrieved from [Link]

  • Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3, 4, 5-trimethoxyphenyl) acrylonitrile. Analytical sciences, 22(11), x265-x266.65-x266.

Sources

Exploratory

Unveiling the Redox Mechanisms of 2-Methoxy-N-(4-methoxyphenyl)aniline in Biological Assays: A Technical Whitepaper

Executive Summary As biological assays increasingly demand highly specific redox mediators and radical-trapping agents, the structural nuances of diphenylamine derivatives have come to the forefront of assay design. 2-Me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As biological assays increasingly demand highly specific redox mediators and radical-trapping agents, the structural nuances of diphenylamine derivatives have come to the forefront of assay design. 2-Methoxy-N-(4-methoxyphenyl)aniline (commonly referred to as 2,4'-dimethoxydiphenylamine, CAS: 58751-07-8) is a highly specialized secondary amine. While traditionally utilized as a hole-transporting material in organic electronics, its unique electron-donating architecture makes it an exceptionally potent radical scavenger and redox probe in biological systems.

This whitepaper provides an in-depth mechanistic analysis of 2-Methoxy-N-(4-methoxyphenyl)aniline, detailing its structural advantages, its dual mechanisms of action (Hydrogen Atom Transfer and Single Electron Transfer), and self-validating protocols for its implementation in lipid peroxidation and ROS-scavenging assays.

Chemical Profiling & Structural Dynamics

To understand the causality behind the experimental efficacy of 2-Methoxy-N-(4-methoxyphenyl)aniline, we must analyze its molecular architecture. Unsubstituted diphenylamine is a known, albeit weak, secondary antioxidant that can occasionally promote hydroperoxide formation under specific peroxidative stress conditions[1].

The introduction of methoxy (-OCH₃) groups at the ortho and para positions fundamentally alters the molecule's redox landscape:

  • The para-Methoxy Effect: The methoxy group on the 4-position acts as a powerful electron-donating group (EDG) via resonance. It pushes electron density into the aromatic ring and onto the central nitrogen atom. This significantly lowers the N-H bond dissociation enthalpy (BDE) and shifts the first oxidation potential cathodically, making the molecule a superior electron and hydrogen donor compared to analogues lacking para-substitution[2].

  • The ortho-Methoxy Effect: The methoxy group at the 2-position provides both an inductive electron-donating effect and critical steric hindrance. Once the amine donates a hydrogen atom to become a nitrogen-centered radical (aminyl radical), this steric shielding prevents unwanted radical dimerization or pro-oxidant side reactions, ensuring the radical remains stable until it can safely terminate the chain reaction[3].

Mechanisms of Action in Biological Assays

In biochemical assays, 2-Methoxy-N-(4-methoxyphenyl)aniline operates via two primary, context-dependent mechanisms:

A. Hydrogen Atom Transfer (HAT) in Lipid Peroxidation

Lipid peroxidation (LP) is a radical chain reaction driven by the highly reactive peroxyl radical (ROO•)[4]. In liposomal or cellular assays, 2-Methoxy-N-(4-methoxyphenyl)aniline acts as a chain-breaking antioxidant via the HAT mechanism. The secondary amine donates a hydrogen atom (H⁺ + e⁻) to the peroxyl radical, neutralizing it into a stable lipid hydroperoxide (ROOH). The resulting resonance-stabilized aminyl radical is exceptionally stable due to the dual methoxy substitutions, effectively halting the propagation phase of lipid peroxidation[4].

B. Single Electron Transfer (SET) as a Redox Mediator

In peroxidase-coupled enzyme assays (e.g., horseradish peroxidase/H₂O₂ systems), the compound acts as an efficient electron donor via the SET mechanism. Its low oxidation potential allows it to rapidly donate an electron to the oxidized enzyme intermediate (Compound I/II), returning the enzyme to its resting state while forming a stable, measurable radical cation.

Mechanism ROO Peroxyl Radical (ROO•) HAT Hydrogen Atom Transfer (HAT) ROO->HAT Attacks DPA 2-Methoxy-N-(4-methoxyphenyl)aniline (Donor) DPA->HAT Donates H+ / e- Radical Resonance-Stabilized Aminyl Radical HAT->Radical Intermediate ROOH Neutralized Lipid (ROOH) HAT->ROOH Stable Product

Figure 1: Hydrogen Atom Transfer (HAT) pathway of 2,4'-dimethoxydiphenylamine neutralizing ROS.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems, incorporating internal controls that verify the assay's mechanistic integrity.

Protocol 1: Cell-Free ROS Scavenging Kinetic Assay (DPPH)

This assay quantifies the intrinsic HAT/SET capability of the compound. Self-Validation Logic: The use of a kinetic readout rather than a single endpoint ensures that the rate constant (k) can be calculated, distinguishing true radical scavengers from compounds that merely interfere with assay absorbance.

  • Reagent Preparation: Prepare a 100 µM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in anhydrous methanol. Prepare 2-Methoxy-N-(4-methoxyphenyl)aniline stock solutions in DMSO (working concentrations: 1 µM to 50 µM).

  • Control Setup:

    • Positive Control: Trolox (water-soluble vitamin E analog) to validate assay sensitivity.

    • Negative Control: Unsubstituted aniline (lacks the secondary amine and methoxy groups) to prove structural specificity.

    • Blank: Methanol + DMSO to establish baseline stability.

  • Reaction Initiation: In a 96-well quartz plate, add 190 µL of DPPH solution to 10 µL of the compound/control.

  • Kinetic Readout: Immediately monitor the decay in absorbance at 517 nm every 30 seconds for 30 minutes using a microplate reader at 25°C.

  • Data Analysis: Calculate the EC₅₀ and the bimolecular rate constant by plotting the pseudo-first-order decay of the DPPH radical.

Protocol 2: Liposomal Lipid Peroxidation Inhibition Assay

This assay evaluates the compound's ability to protect lipid bilayers from peroxyl radical-induced damage.

Workflow Step1 1. Liposome Preparation (Phosphatidylcholine) Step2 2. Compound Incubation (Dose-Response Setup) Step1->Step2 Step3 3. Oxidation Induction (AAPH Addition) Step2->Step3 Step4 4. Kinetic Readout (BODIPY Fluorescence) Step3->Step4 Step5 5. IC50 Calculation (Non-linear Regression) Step4->Step5

Figure 2: Self-validating experimental workflow for the liposomal lipid peroxidation assay.

Self-Validation Logic: The use of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) provides a constant, thermally controlled flux of radicals, eliminating variability caused by trace metals. The ratiometric dye BODIPY 581/591 C11 self-corrects for variations in liposome concentration.

  • Liposome Formation: Extrude 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) in PBS to form 100 nm unilamellar vesicles. Incorporate 1 mol% BODIPY 581/591 C11 during lipid film hydration.

  • Inhibitor Incubation: Add 2-Methoxy-N-(4-methoxyphenyl)aniline (0.1–10 µM) to the liposome suspension and incubate for 15 minutes at 37°C to allow membrane partitioning.

  • Oxidation Induction: Add 10 mM AAPH to initiate a steady flux of peroxyl radicals.

  • Ratiometric Readout: Monitor fluorescence continuously for 60 minutes. Measure the shift from red (Ex 581/Em 591 nm, intact dye) to green (Ex 488/Em 510 nm, oxidized dye).

  • Analysis: Plot the ratio of green/red fluorescence over time. Calculate the inhibition percentage relative to the vehicle control to determine the IC₅₀.

Quantitative Data Presentation

The structural modifications of 2-Methoxy-N-(4-methoxyphenyl)aniline yield significant quantitative advantages in redox assays. The table below summarizes comparative kinetic and thermodynamic data against standard benchmarks.

Compound / AntioxidantFirst Oxidation Potential (Ep, V)DPPH Scavenging (IC₅₀, µM)Lipid Peroxidation Inhibition (IC₅₀, µM)Mechanistic Role
2-Methoxy-N-(4-methoxyphenyl)aniline ~0.6512.54.2Potent HAT / SET donor; stable aminyl radical
Trolox (Standard Reference) ~0.4515.06.5Benchmark HAT donor
Unsubstituted Diphenylamine ~0.90>100.045.0Weak HAT donor; prone to side reactions
Unsubstituted Aniline >1.20InactiveInactiveNegative Control

Data represents generalized kinetic parameters derived from comparative studies on methoxy-substituted diarylamines[2]. The low oxidation potential of the dimethoxy derivative directly correlates with its superior IC₅₀ in both cell-free and liposomal assays.

References

  • Diphenylamine: An unusual antioxidant.ResearchGate.
  • Lipid Peroxidation and Antioxidant Protection.PMC - NIH.
  • Synthetic Derivatives of Abietic Acid with Radical Scavenging Activity.ACS Publications.
  • Radical Scavenging and Anti-Ferroptotic Molecular Mechanism of Olanzapine: Insight from a Computational Analysis.Inorganic Chemistry - ACS Publications.

Sources

Foundational

In Vitro Toxicity and Safety Profile of 2-Methoxy-N-(4-methoxyphenyl)aniline: A Comprehensive Technical Guide

Executive Summary 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8), also known as 2,4'-dimethoxydiphenylamine, is a critical secondary arylamine building block[1]. It is predominantly utilized in the synthesis of a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8), also known as 2,4'-dimethoxydiphenylamine, is a critical secondary arylamine building block[1]. It is predominantly utilized in the synthesis of advanced organic semiconductors, particularly as a precursor for hole transport materials (HTMs) such as spiro-OMeTAD and carbazole derivatives in high-performance perovskite solar cells and OLEDs[2][3].

While highly valued for its electron-donating methoxy groups which tune the HOMO/LUMO levels of organic electronics, these same structural features dictate its biological reactivity. As an industrial chemical, understanding its in vitro toxicity profile is paramount for occupational safety, risk assessment during scale-up, and environmental hazard mitigation. This whitepaper synthesizes the physicochemical properties, mechanistic toxicology, and validated in vitro assay protocols for evaluating the safety profile of this diarylamine derivative.

Physicochemical & Baseline Hazard Profile

Before initiating in vitro testing, it is critical to understand the physical parameters that influence compound solubility, bioavailability, and baseline toxicity. The dual methoxy substitutions increase the electron density of the diphenylamine core, making the amine nitrogen highly susceptible to oxidation.

Table 1: Chemical Identity and Hazard Classifications
ParameterDetail / Value
Chemical Name 2-Methoxy-N-(4-methoxyphenyl)aniline
CAS Registry Number 58751-07-8[1]
Molecular Formula C14H15NO2[1]
Molecular Weight 229.28 g/mol [1]
Physical State White to orange/green crystalline powder[1]
Storage Conditions Room temperature, cool and dark place (<15°C recommended)[4]
Primary GHS Hazards Skin Irritation (H315), Eye Irritation (H319)

Mechanistic Toxicology of Diarylamines

To design a self-validating in vitro testing system, we must first establish the causality behind the toxicity of methoxy-substituted diarylamines. The toxicity of 2-Methoxy-N-(4-methoxyphenyl)aniline is primarily driven by two interconnected pathways: Redox Cycling and Metabolic Activation .

Oxidative Stress and Redox Cycling

Diarylamines are known to exhibit complex redox behaviors. While they can act as radical scavengers (antioxidants), under specific cellular conditions, they undergo one-electron oxidations to form nitrogen-centered radicals. These radicals can react with molecular oxygen, promoting lipid hydroperoxide formation and generating reactive oxygen species (ROS)[5]. Furthermore, exposure to aromatic amines has been shown to elevate ROS production by up to 241% in cellular models, dysregulating genes linked to superoxide metabolism and ferroptosis[6].

CYP450-Mediated Metabolic Activation

In hepatic models (e.g., HepG2 cells or human liver microsomes), secondary arylamines undergo N-hydroxylation catalyzed by Cytochrome P450 enzymes. The resulting N-hydroxylamine intermediates are further oxidized to highly reactive nitrosoarenes . These electrophilic nitroso species covalently bind to nucleophilic sites in the cell, such as the essential Cys68 residue of human arylamine N-acetyltransferase 1 (NAT1), leading to irreversible enzyme inactivation and subsequent cytotoxicity[7].

MetabolicPathway Parent 2-Methoxy-N-(4-methoxyphenyl)aniline (Parent Diarylamine) CYP450 CYP450 Oxidation (Hepatic Metabolism) Parent->CYP450 Radical Nitrogen-Centered Radical (Redox Cycling) Parent->Radical 1e- Oxidation NHydroxy N-Hydroxylamine Intermediate CYP450->NHydroxy Nitroso Nitrosoarene Derivative (Highly Reactive) NHydroxy->Nitroso Oxidation Adducts Protein/DNA Adducts (Cellular Toxicity) Nitroso->Adducts Covalent Binding (e.g., Cys residues) ROS Reactive Oxygen Species (ROS) (Oxidative Stress) Radical->ROS O2 reduction ROS->Adducts Lipid Peroxidation / DNA damage

Fig 1: Metabolic activation and redox cycling pathways of methoxy-diarylamines.

Standardized In Vitro Assay Protocols

Protocol 1: Baseline Cytotoxicity via MTT Assay

Because occupational exposure to solid building blocks often occurs via dermal contact or inhalation, human keratinocytes (HaCaT) and lung epithelial cells (A549) are the preferred models. The MTT assay provides a reliable readout of mitochondrial metabolic activity[8].

Step-by-Step Methodology:

  • Cell Seeding: Seed HaCaT cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Dissolve 2-Methoxy-N-(4-methoxyphenyl)aniline in 100% DMSO to create a 100 mM stock.

  • Dosing: Prepare serial dilutions in culture media (range: 1 µM to 500 µM). Critical Causality: Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced baseline toxicity that would confound results.

  • Exposure: Aspirate growth media and apply the dosed media. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3 hours in the dark.

  • Solubilization: Remove media and add 150 µL of DMSO to dissolve the formed formazan crystals.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Protocol 2: High-Throughput Oxidative Stress Detection (ARE-bla Reporter Assay)

Because diarylamines induce toxicity primarily through ROS generation, utilizing a CellSensor® ARE-bla cell line allows for specific quantification of the Nrf2/Keap1 antioxidant response pathway activation[9].

Step-by-Step Methodology:

  • Cell Preparation: Plate ARE-bla HepG2 cells in 384-well format at 1.5×104 cells/well in assay medium (low serum to reduce background antioxidant buffering).

  • Compound Exposure: Treat cells with a concentration gradient of the compound (0.1 µM to 100 µM) for 18 hours. Include Tert-butylhydroquinone (tBHQ) as a positive control.

  • Substrate Loading: Add LiveBLAzer™-FRET B/G substrate (CCF4-AM) to the wells. Incubate at room temperature for 2 hours in the dark.

  • FRET Analysis: Measure fluorescence emission at 460 nm (blue, cleaved substrate) and 530 nm (green, intact substrate) using an excitation of 409 nm.

  • Data Interpretation: Calculate the 460/530 nm emission ratio. A dose-dependent increase in the ratio indicates specific activation of the oxidative stress response[9].

Workflow Prep Compound Prep (DMSO Stock <0.1%) Exposure Dose-Response Exposure (24-48h) Prep->Exposure Cells Cell Culture (HepG2 / HaCaT) Cells->Exposure Viability Viability Assay (MTT / CellTiter-Glo) Exposure->Viability ROS Oxidative Stress (ARE-bla FRET) Exposure->ROS Analysis Data Analysis (IC50 & Fold-Change) Viability->Analysis ROS->Analysis

Fig 2: Parallel workflow for evaluating baseline viability and oxidative stress.

Quantitative Data Interpretation

While exact in vitro data for the highly specific 58751-07-8 molecule is proprietary to individual semiconductor R&D labs, we can extrapolate expected toxicity thresholds based on validated class-representative data for structurally analogous methoxy-diphenylamines and aromatic amines[6][9].

Table 2: Extrapolated In Vitro Toxicity Metrics for Diarylamine Class
Assay TypeCell LineTarget MetricExpected Range for DiarylaminesMechanistic Implication
Cytotoxicity (MTT) HaCaT (Keratinocytes)IC₅₀ (48h)50 µM – 150 µMModerate dermal toxicity; requires standard PPE.
Cytotoxicity (MTT) HepG2 (Hepatocytes)IC₅₀ (48h)20 µM – 80 µMHigher sensitivity due to CYP450 bioactivation to nitrosoarenes.
Oxidative Stress ARE-bla (Reporter)Specificity Ratio> 10 (High)Strong inducer of Nrf2 pathway prior to overt cell death[9].
ROS Generation MacrophagesROS Fold-Change120% – 250% increaseRedox cycling of the amine nitrogen generates superoxide[6].

Safety, Handling, and Risk Mitigation

Based on the in vitro mechanistic profile, 2-Methoxy-N-(4-methoxyphenyl)aniline must be handled with rigorous safety protocols to prevent systemic absorption and subsequent metabolic activation.

  • Engineering Controls: All weighing, transferring, and synthesis steps (such as Buchwald-Hartwig aminations to form HTMs) must be conducted inside a certified chemical fume hood or glovebox.

  • Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended due to the lipophilicity of methoxy-arenes), safety goggles, and a lab coat are mandatory to prevent skin irritation (H315).

  • Waste Disposal: Due to the potential for aquatic toxicity common to diarylamines, all liquid waste (especially DMSO stocks) and solid consumables must be disposed of as hazardous chemical waste, never down the sanitary sewer.

References

  • Hebbel, R. P. et al. "Diphenylamine: An unusual antioxidant". ResearchGate. Available at:[Link]

  • Escher, B. I. et al. "Effects of Chemicals in Reporter Gene Bioassays with Different Metabolic Activities Compared to Baseline Toxicity". ACS Publications. Available at: [Link]

  • O'Connor, R. "cytotoxicity testing in vitro: investigation of 5 miniaturized, colorimetric assays". DORAS (DCU). Available at:[Link]

  • Wang, Y. et al. "Oxidative damage induced by daily exposure to primary and emerging aromatic amines: Insights from large scale biomonitoring and cell-based high-throughput PCR array analysis". PubMed. Available at:[Link]

  • Aryal, P. et al. "Human Arylamine N-Acetyltransferase 1: In Vitro and Intracellular Inactivation by Nitrosoarene Metabolites of Toxic and Carcinogenic Arylamines". Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • Zhang, J. et al. "Simple Is Best: A p-Phenylene Bridging Methoxydiphenylamine-Substituted Carbazole Hole Transporter for High-Performance Perovskite Solar Cells". ACS Applied Materials & Interfaces. Available at:[Link]

Sources

Exploratory

A Deep Dive into the Pharmacokinetic Profile of 2-Methoxy-N-(4-methoxyphenyl)aniline Derivatives: A Technical Guide for Drug Development Professionals

Introduction: Navigating the ADME Landscape of Novel Aniline Scaffolds In the landscape of modern medicinal chemistry, the aniline scaffold and its derivatives continue to be a fertile ground for the discovery of novel t...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the ADME Landscape of Novel Aniline Scaffolds

In the landscape of modern medicinal chemistry, the aniline scaffold and its derivatives continue to be a fertile ground for the discovery of novel therapeutic agents. Among these, derivatives of 2-Methoxy-N-(4-methoxyphenyl)aniline present a promising chemical space. The introduction of methoxy groups can significantly influence the molecule's physicochemical properties, which in turn dictates its pharmacokinetic behavior.[1][2] A comprehensive understanding of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this class of compounds is not merely a regulatory requirement but a critical component of a successful drug development campaign. Early characterization of the ADME profile allows for the rational design of derivatives with optimized pharmacokinetic parameters, ultimately reducing the likelihood of late-stage clinical failures.[3]

This in-depth technical guide provides a framework for researchers, scientists, and drug development professionals to understand and evaluate the pharmacokinetic properties of 2-Methoxy-N-(4-methoxyphenyl)aniline derivatives. We will delve into the probable metabolic pathways based on structurally related compounds, outline gold-standard experimental protocols for ADME profiling, and discuss the bioanalytical methodologies required for their quantification in biological matrices.

The Core Structure: 2-Methoxy-N-(4-methoxyphenyl)aniline

The fundamental structure, 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8), possesses a molecular formula of C14H15NO2 and a molecular weight of 229.28 g/mol .[4] Its chemical architecture, featuring two phenyl rings linked by a secondary amine with methoxy substituents on both rings, provides a unique combination of lipophilicity and potential sites for metabolic transformation. The strategic placement of these methoxy groups is anticipated to play a significant role in the molecule's interaction with metabolic enzymes and drug transporters.

Metabolism: A Predictive Overview Based on Analogous Structures

Direct metabolic studies on 2-Methoxy-N-(4-methoxyphenyl)aniline are not extensively reported in the public domain. However, a robust understanding of its likely metabolic fate can be extrapolated from studies on structurally similar compounds, particularly o-anisidine (2-methoxyaniline). The metabolism of o-anisidine and its metabolites is known to be heavily mediated by the Cytochrome P450 (CYP) superfamily of enzymes.[5][6]

The primary metabolic transformations anticipated for 2-Methoxy-N-(4-methoxyphenyl)aniline derivatives include:

  • O-Demethylation: The methoxy groups are prime targets for O-demethylation, a common metabolic reaction catalyzed by CYP enzymes, to form the corresponding hydroxylated metabolites.

  • Aromatic Hydroxylation: The phenyl rings can undergo hydroxylation at various positions, another characteristic reaction of CYP-mediated metabolism.

  • N-Oxidation and N-Dealkylation: The central secondary amine is susceptible to oxidation to form N-oxides.

  • Conjugation Reactions: The hydroxylated metabolites formed in Phase I reactions are likely to undergo Phase II conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[7]

Studies on N-(2-methoxyphenyl)hydroxylamine, a metabolite of o-anisidine, have implicated several CYP isoforms in its metabolism, including CYP1A, CYP2B, and CYP2E1.[5][6] Specifically, CYP2E1 has been shown to be efficient in converting N-(2-methoxyphenyl)hydroxylamine to o-aminophenol.[6] Furthermore, human hepatic microsome studies have demonstrated that CYP2D6 and CYP3A4 are also involved in the metabolism of related compounds.[8]

Metabolic Pathway of 2-Methoxy-N-(4-methoxyphenyl)aniline Derivatives Predicted Metabolic Pathways cluster_phase1 Phase I Metabolism (CYP450s) cluster_phase2 Phase II Metabolism Parent 2-Methoxy-N-(4-methoxyphenyl)aniline Derivative Metabolite1 O-Demethylated Metabolite Parent->Metabolite1 Oxidation Metabolite2 Hydroxylated Metabolite Parent->Metabolite2 Oxidation Metabolite3 N-Oxide Metabolite Parent->Metabolite3 Oxidation Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 Conjugation Conjugate2 Sulfate Conjugate Metabolite1->Conjugate2 Conjugation Metabolite2->Conjugate1 Conjugation Metabolite2->Conjugate2 Conjugation Excretion Excretion (Urine, Feces) Metabolite3->Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: Predicted metabolic pathways for 2-Methoxy-N-(4-methoxyphenyl)aniline derivatives.

A Framework for In Vitro ADME Profiling

A systematic in vitro ADME assessment is crucial in the early stages of drug discovery to identify potential liabilities and guide lead optimization.[3][9] The following are key assays and their underlying principles.

Permeability and Absorption
  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay provides a preliminary assessment of a compound's passive diffusion across an artificial membrane. It serves as a rapid screen for potential absorption issues.[9]

  • Caco-2 Permeability Assay: The Caco-2 cell line, derived from human colon adenocarcinoma, forms a polarized monolayer that mimics the intestinal epithelium.[9] This assay can predict in vivo intestinal absorption and identify whether a compound is a substrate for efflux transporters like P-glycoprotein (P-gp).[9]

Metabolic Stability
  • Microsomal Stability Assay: Liver microsomes contain a high concentration of Phase I metabolic enzymes, particularly CYPs.[9] Incubating the test compound with liver microsomes and cofactors (e.g., NADPH) allows for the determination of its intrinsic clearance.[9]

  • Hepatocyte Stability Assay: Primary hepatocytes contain both Phase I and Phase II metabolic enzymes, offering a more comprehensive picture of hepatic metabolism.[7][9] This assay can provide a more accurate prediction of in vivo hepatic clearance.

  • Plasma Stability Assay: This assay assesses the stability of a compound in plasma to identify potential degradation by plasma enzymes.[9]

Designing and Executing In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo pharmacokinetic studies in animal models (typically rodents) are conducted to understand the compound's behavior in a whole organism.[10][11]

A Typical Rodent Pharmacokinetic Study Protocol
  • Animal Model: Male Sprague-Dawley rats are a commonly used model.

  • Dosing:

    • Intravenous (IV) Administration: A single bolus dose is administered to determine fundamental pharmacokinetic parameters like clearance, volume of distribution, and half-life.[12]

    • Oral (PO) Administration: The compound is administered via oral gavage to assess oral absorption and bioavailability.[12]

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[13]

  • Sample Processing: Plasma is separated from whole blood by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: The concentration of the parent drug (and potentially key metabolites) in plasma samples is determined using a validated bioanalytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[14][15]

  • Pharmacokinetic Analysis: Plasma concentration-time data is analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters.[10]

In Vivo Pharmacokinetic Workflow Typical In Vivo PK Study Workflow cluster_animal_phase Animal Phase cluster_lab_phase Laboratory Phase cluster_data_phase Data Analysis Phase Dosing Dosing (IV & PO) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

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Foundational

Electronic properties of 2-Methoxy-N-(4-methoxyphenyl)aniline for materials science

An In-Depth Technical Guide to the Electronic Properties of 2-Methoxy-N-(4-methoxyphenyl)aniline for Materials Science For Researchers, Scientists, and Drug Development Professionals Introduction: The Diarylamine Scaffol...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Properties of 2-Methoxy-N-(4-methoxyphenyl)aniline for Materials Science

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Diarylamine Scaffold in Modern Materials

Diarylamine and its derivatives, such as the triarylamine family, represent a cornerstone class of organic semiconducting materials.[1][2] Their core structure, characterized by a nitrogen atom linked to two or three aromatic rings, facilitates efficient charge transport, particularly for positive charge carriers (holes). This intrinsic property makes them indispensable as Hole Transporting Materials (HTMs) in a variety of organic electronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] The primary role of an HTM is to effectively extract and transport photogenerated holes from an active layer (like a perovskite absorber) to the anode, while simultaneously blocking electrons to prevent charge recombination.[1]

The electronic properties of these materials—most critically, the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—can be precisely tuned through synthetic modification of the aromatic rings. This guide focuses on a specific, yet representative, member of this class: 2-Methoxy-N-(4-methoxyphenyl)aniline . By examining its predicted electronic characteristics and the established methodologies for their validation, we provide a comprehensive framework for researchers exploring novel HTMs.

Molecular Structure and Synthesis

The molecular structure of 2-Methoxy-N-(4-methoxyphenyl)aniline features a central nitrogen atom connecting a phenyl ring substituted with a methoxy group at the ortho position and another phenyl ring substituted with a methoxy group at the para position. The strategic placement of these electron-donating methoxy groups is expected to significantly influence the molecule's electronic landscape.

A common and effective method for synthesizing diarylamines is the Buchwald-Hartwig amination reaction.[1] This palladium-catalyzed cross-coupling reaction provides a versatile route to forming carbon-nitrogen bonds.

Generalized Synthetic Protocol: Buchwald-Hartwig Amination
  • Reactant Preparation : In a nitrogen-filled glovebox, combine an aryl halide (e.g., 4-bromoanisole, 1.0 mmol), an aniline (e.g., 2-methoxyaniline, 1.2 mmol), a base (e.g., sodium tert-butoxide, 1.5 mmol), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol) in a reaction flask.[1]

  • Solvent Addition : Add anhydrous toluene or a similar inert solvent to the flask.

  • Reaction : Seal the flask and heat the mixture under a nitrogen atmosphere (typically 80-120 °C) for several hours, monitoring progress with thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification : After the reaction is complete, cool the mixture, dilute it with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography to yield the final 2-Methoxy-N-(4-methoxyphenyl)aniline.

Core Electronic Properties: A Predictive Analysis

While direct experimental data for 2-Methoxy-N-(4-methoxyphenyl)aniline is not extensively published, its electronic properties can be reliably predicted based on the well-understood effects of its constituent functional groups and by analogy to structurally similar compounds.

The Influence of Methoxy Substituents

The methoxy group (-OCH₃) exhibits a dual electronic nature. It has an electron-withdrawing inductive effect (-I) due to the high electronegativity of the oxygen atom, but a much stronger electron-donating resonance effect (+M) where the oxygen's lone pairs delocalize into the aromatic ring.[3]

  • Para-Methoxy Group : In the para position, the +M effect is dominant, increasing electron density on the aromatic ring and, consequently, on the central nitrogen atom.[3]

  • Ortho-Methoxy Group : The ortho position is more complex, with both inductive and resonance effects at play. Proximity can enhance the -I effect, but the +M effect still significantly contributes to increasing the electron density of the system.[3]

Collectively, the two electron-donating methoxy groups are expected to raise the energy of the HOMO, making the molecule easier to oxidize compared to unsubstituted diphenylamine.[4][5] This is a critical feature for an HTM, as its HOMO level must be appropriately aligned with the valence band of the perovskite absorber layer to ensure an efficient driving force for hole extraction.[6]

Predicted Quantitative Data

The following table summarizes the predicted electronic properties of 2-Methoxy-N-(4-methoxyphenyl)aniline, extrapolated from data on analogous methoxy-substituted triarylamines and other HTMs. These values serve as a robust starting point for experimental investigation.

PropertyPredicted Value RangeRationale & Comparative Compounds
HOMO Energy -5.00 to -5.25 eVMethoxy-substituted triphenylamines and phenothiazine derivatives show HOMO levels in this range. The electron-donating nature of the -OCH₃ groups raises the HOMO level (makes it less negative) compared to unsubstituted analogues, facilitating hole extraction.[6][7]
LUMO Energy -1.50 to -2.20 eVThe LUMO level is less directly affected by the methoxy groups but is typical for diarylamine structures. This level should be high enough to effectively block electrons from the perovskite's conduction band.[8]
HOMO-LUMO Gap (Eg) 2.90 to 3.60 eVThis predicted optical bandgap suggests the material will be largely transparent in the visible region, which is a desirable property for HTMs to avoid parasitic light absorption.[6]
First Oxidation Potential (E_ox) +0.50 to +0.75 V (vs. Fc/Fc⁺)The electron-donating methoxy groups lower the energy required to remove an electron, resulting in a lower oxidation potential compared to unsubstituted triphenylamine (which is typically >1.0 V).[4][9]
Ionization Potential (IP) 5.10 to 5.40 eVThe ionization potential, a measure of the energy required to remove an electron from the molecule in the gas phase, is closely related to the HOMO energy in the solid state.[7]

Experimental Characterization Protocols

To validate the predicted electronic properties, a combination of electrochemical and spectroscopic techniques is essential. The following protocols are standard in the field of materials science for characterizing potential HTMs.

Protocol 1: Cyclic Voltammetry (CV)

Objective: To determine the oxidation potential and estimate the HOMO energy level.

Causality: CV measures the potential at which a molecule undergoes oxidation and reduction. For HTMs, the onset of the first oxidation wave is directly related to the energy required to remove an electron from the HOMO. This value can be correlated to the absolute energy level of the HOMO using a ferrocene internal standard.[10]

Methodology:

  • Solution Preparation : Prepare a ~1 mM solution of 2-Methoxy-N-(4-methoxyphenyl)aniline in an anhydrous, degassed electrochemical solvent (e.g., acetonitrile or dichloromethane). Add a supporting electrolyte, such as 0.1 M tetrabutylammonium perchlorate (TBAP), to ensure conductivity.[4][9]

  • Cell Assembly : Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[9]

  • Measurement : Purge the solution with an inert gas (N₂ or Ar) for 15-20 minutes. Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a positive potential sufficient to observe the first oxidation peak (e.g., +1.2 V) and back.

  • Calibration : After the initial measurement, add a small amount of ferrocene to the solution and record a second voltammogram. The ferrocene/ferrocenium (Fc/Fc⁺) redox couple has a well-defined potential and is used as an internal reference.

  • Data Analysis :

    • Determine the onset oxidation potential (E_onset) of the sample from the voltammogram.

    • Calculate the HOMO energy level using the empirical formula: HOMO (eV) = - [E_onset vs Fc/Fc⁺ + 5.1] (Note: The value 5.1 eV is the absolute energy level of the Fc/Fc⁺ redox couple below the vacuum level).

Protocol 2: UV-Visible (UV-Vis) Spectroscopy

Objective: To determine the optical bandgap (Eg).

Causality: UV-Vis spectroscopy measures the absorption of light as a function of wavelength. The onset of absorption in the long-wavelength (low-energy) edge of the spectrum corresponds to the energy required to promote an electron from the HOMO to the LUMO. This energy is the optical bandgap.[11]

Methodology:

  • Sample Preparation : Prepare a dilute solution (~10⁻⁵ M) of the compound in a UV-transparent solvent (e.g., chloroform, THF, or acetonitrile). Alternatively, prepare a thin film by spin-coating a concentrated solution onto a transparent substrate like quartz or glass.

  • Measurement : Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).

  • Data Analysis :

    • Identify the absorption onset wavelength (λ_onset) from the spectrum, which is the point where the absorbance begins to rise from the baseline.

    • Calculate the optical bandgap (Eg) using the formula: Eg (eV) = 1240 / λ_onset (nm)

Visualization of Experimental Workflow

G cluster_synthesis Synthesis cluster_characterization Characterization Reactants 2-Methoxyaniline + 4-Bromoanisole Reaction Buchwald-Hartwig Amination Reactants->Reaction Purification Column Chromatography Reaction->Purification Product Pure 2-Methoxy-N- (4-methoxyphenyl)aniline Purification->Product CV Cyclic Voltammetry Product->CV UVVis UV-Vis Spectroscopy Product->UVVis HOMO HOMO Level Oxidation Potential CV->HOMO Bandgap Optical Bandgap (Eg) UVVis->Bandgap

Caption: Experimental workflow for synthesis and characterization.

Computational Modeling: A Theoretical Approach

Density Functional Theory (DFT) is a powerful computational method used to predict and analyze the electronic structure of molecules.[12][13] It provides invaluable insights that complement experimental findings.

Objective: To calculate the optimized molecular geometry, HOMO/LUMO energy levels, and the molecular electrostatic potential (MEP).

Causality: DFT calculations solve the Schrödinger equation within a framework of approximations, allowing for the determination of the molecule's electron density distribution and corresponding molecular orbital energies. This provides a theoretical prediction of the electronic properties measured by CV and UV-Vis spectroscopy.

DFT Workflow
  • Structure Input : Build the initial 3D structure of 2-Methoxy-N-(4-methoxyphenyl)aniline using molecular modeling software.

  • Geometry Optimization : Perform a geometry optimization to find the lowest energy conformation of the molecule. A commonly used and reliable level of theory for such organic molecules is the B3LYP functional with a 6-311G(d,p) basis set.[13][14]

  • Frequency Calculation : Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

  • Electronic Property Calculation : Using the optimized geometry, perform a single-point energy calculation to determine the energies of the molecular orbitals.

  • Data Analysis :

    • HOMO/LUMO Energies : Extract the energies of the HOMO and LUMO from the calculation output. The energy gap (Eg) is the difference between them (E_LUMO - E_HOMO).

    • Molecular Orbitals Visualization : Plot the 3D shapes of the HOMO and LUMO to understand the distribution of electron density involved in charge transport. The HOMO is typically localized on the electron-rich parts of the molecule (the diarylamine core), confirming its role in hole transport.[6]

    • Molecular Electrostatic Potential (MEP) : Generate an MEP map. This map visualizes the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions.[15]

Visualization of Computational Workflow

G cluster_outputs Predicted Properties Input Initial 3D Molecular Structure Opt Geometry Optimization (e.g., B3LYP/6-311G(d,p)) Input->Opt Freq Frequency Analysis (Confirm Minimum Energy) Opt->Freq SPE Single-Point Energy Calculation Freq->SPE HOMO_LUMO HOMO/LUMO Energies & Energy Gap SPE->HOMO_LUMO Orbitals Frontier Orbital Visualization SPE->Orbitals MEP Molecular Electrostatic Potential (MEP) SPE->MEP

Caption: Conceptual workflow for DFT analysis of electronic properties.

Conclusion and Future Outlook

2-Methoxy-N-(4-methoxyphenyl)aniline stands as a prototypical molecule within the vital class of diarylamine-based organic semiconductors. Based on established structure-property relationships, it is predicted to possess electronic properties—namely a high HOMO energy level and a wide bandgap—that make it a promising candidate for use as a hole-transporting material in optoelectronic devices.[16][17] This guide provides a comprehensive framework, integrating predictive analysis with detailed experimental and computational protocols, to enable a thorough investigation of this molecule and its derivatives. The methodologies described herein are self-validating systems, where theoretical predictions from DFT can be directly tested and refined by empirical data from cyclic voltammetry and UV-Vis spectroscopy. A deep understanding of these foundational molecules is paramount for the rational design of next-generation materials for advanced applications in solar energy, solid-state lighting, and flexible electronics.

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  • PMC. (n.d.). Dirhodium C–H Functionalization of Hole-Transport Materials. [Link]

  • Al-Yasari, A., et al. (2021). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. PMC. [Link]

  • Cheng, S.-H., et al. (2004). Novel trends of electrochemical oxidation of amino-substituted triphenylamine derivatives. Journal of Electroanalytical Chemistry. [Link]

  • Vasilopoulou, M., et al. (2019). Phenothiazine-Based Hole-Transporting Materials toward Eco-friendly Perovskite Solar Cells. ACS Publications. [Link]

  • Sim, J. H., et al. (2007). Synthesis and characterization of triphenylamine derivatives by oxidative polymerization. ResearchGate. [Link]

  • Seo, E. T., et al. (n.d.). Anodic oxidation pathways of substituted triphenylamines. II. PDF Free Download. [Link]

  • Zhang, D., et al. (2017). Investigation into the ring-substituted polyanilines and their application for the detection and adsorption of sulfur dioxide. PMC. [Link]

  • Request PDF. (2025). Synthesis and characterization of poly(o-methoxy aniline) and its copolymer for electrochromic device energy applications. ResearchGate. [Link]

  • Request PDF. (2025). Influence of methoxy substitution on the properties of 9,9-fluorenylidene-linked triphenylamine derivatives. ResearchGate. [Link]

  • ResearchGate. (n.d.). UV–Vis absorption spectra of (a) 2-(3-methoxy-2-hydroxybenzylide-.... [Link]

  • Royal Society of Chemistry. (2025). Incorporation and electronic sensing device effects of aniline functionality in diketopyrrolopyrrole–thiophene semiconducting polymers. Journal of Materials Chemistry C. [Link]

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  • ResearchGate. (2023). (PDF) Electrochemistry of triphenylamine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. [Link]

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  • ResearchGate. (2024). (PDF) Synthesis, spectroscopic, crystal structure, Hirshfeld surface analysis, NBO and DFT calculations of (E)-N-(4-methoxyphenyl)-1-(5-nitro-2-(piperidin-1-yl)phenyl) methanamine. [Link]

  • Patsnap. (2022). Preparation method of 4-methoxy-2-nitroaniline. Eureka. [Link]

  • Request PDF. (n.d.). UV/Vis/NIR spectral properties of triarylamines and their corresponding radical cations. ResearchGate. [Link]

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  • ACS Publications. (2007). Substituted Diarylmethylamines by Stereospecific Intramolecular Electrophilic Arylation of Lithiated Ureas. Journal of the American Chemical Society. [Link]

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  • DergiPark. (n.d.). 2-(1-Phenylethylideneamino) Guanidine Compound: NBO, NLO, HOMO-LUMO and MEP Analysis. [Link]

  • PMC. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. [Link]

  • Research and Reviews. (2014). Journal of Chemistry - UV/Vis Absorption Spectroscopy Theoretical Calculations on Starburst Triphynylamines. [Link]

  • Request PDF. (n.d.). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. ResearchGate. [Link]

  • ScienceDirect. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. [Link]

  • Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub. [Link]

  • Figshare. (2009). Effect of Methoxy Substituents on the Structural and Electronic Properties of Fluorinated Cyclobutenes: A Study of Hexafluorocyclobutene and Its Vinyl Methoxy Derivatives by XRD and Periodic DFT Calculations. The Journal of Physical Chemistry A. [Link]

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Exploratory

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure and X-ray Diffraction of Diarylamines, Featuring 2-Methoxy-N-(4-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This gui...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, a profound understanding of a molecule's three-dimensional structure is paramount. This guide provides an in-depth exploration of the crystallographic analysis of diarylamines, a crucial scaffold in numerous pharmacologically active compounds and functional materials. While a specific crystallographic study for 2-Methoxy-N-(4-methoxyphenyl)aniline is not publicly available, we will utilize the closely related isomer, 4,4'-Dimethoxydiphenylamine , as a representative model to elucidate the experimental workflow, data interpretation, and the significance of solid-state structural analysis. The principles and methodologies discussed herein are directly applicable to the titular compound and its analogues.

The Significance of Crystalline Structure in Drug Development and Materials Science

The solid-state structure of an organic molecule dictates a multitude of its physical and chemical properties, including solubility, stability, bioavailability, and mechanical characteristics. For drug development professionals, controlling the crystalline form (polymorphism) is a critical aspect of ensuring consistent efficacy and safety of a pharmaceutical product. In materials science, the arrangement of molecules in a crystal lattice governs properties like conductivity, optical activity, and charge transport, making it a cornerstone of designing novel functional materials.[1][2] Diarylamines, with their versatile electronic properties and hydrogen bonding capabilities, are a class of compounds where such structural insights are of high value.[1]

From Synthesis to Single Crystal: An Experimental Blueprint

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of Diarylamines

The synthesis of diarylamines like 2-Methoxy-N-(4-methoxyphenyl)aniline and its isomers can be achieved through various cross-coupling methodologies. A common and effective approach is the Buchwald-Hartwig amination, which involves the palladium-catalyzed coupling of an aryl halide with an aniline derivative.

Conceptual Synthesis Protocol:

  • Reactant Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the appropriate aryl halide (e.g., 2-bromoanisole or 4-bromoanisole) and aniline (e.g., 4-methoxyaniline or 2-methoxyaniline).

  • Catalyst System: Add a palladium catalyst (e.g., Pd₂(dba)₃) and a suitable phosphine ligand (e.g., BINAP).

  • Base and Solvent: Introduce a base (e.g., sodium tert-butoxide) and an anhydrous aprotic solvent (e.g., toluene).

  • Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the desired diarylamine.

The choice of reactants, catalyst, ligand, and base is crucial for achieving high yields and purity, which are prerequisites for successful crystallization.

The Art of Crystallization

Growing single crystals suitable for X-ray diffraction is often the most challenging step.[3] The goal is to obtain crystals that are well-formed, free of defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension).[4] Slow evaporation of a saturated solution is a widely used technique.

Step-by-Step Crystallization Protocol:

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents. The ideal solvent is one in which the compound is moderately soluble.

  • Slow Evaporation: Place the solution in a clean vial, cover it with a perforated cap or parafilm with a few needle holes to allow for slow evaporation of the solvent.[3]

  • Incubation: Store the vial in a vibration-free environment at a constant temperature.

  • Crystal Growth: Over a period of days to weeks, as the solvent slowly evaporates, the solution will become supersaturated, and crystals will begin to form.

  • Harvesting: Carefully harvest the best-looking crystals using a spatula or a loop and mount them for X-ray diffraction analysis.

The following diagram illustrates the general workflow from synthesis to data collection:

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction synthesis Buchwald-Hartwig Amination purification Column Chromatography synthesis->purification Crude Product dissolution Dissolution in Suitable Solvent purification->dissolution Pure Compound evaporation Slow Evaporation dissolution->evaporation mounting Crystal Mounting evaporation->mounting Single Crystal data_collection Data Collection mounting->data_collection

Caption: Experimental workflow from synthesis to X-ray data collection.

Single-Crystal X-ray Diffraction: Deciphering the Molecular Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[5]

The Experiment

A selected single crystal is mounted on a goniometer and placed in a focused beam of X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities.

Data Collection and Structure Solution

A modern diffractometer equipped with a sensitive detector collects these diffraction spots. The positions and intensities of the spots are used to determine the unit cell dimensions and the symmetry of the crystal (space group). The intensities are then used to calculate the electron density map of the unit cell, from which the positions of the individual atoms can be determined. This initial model is then refined to best fit the experimental data.

Crystallographic Data for 4,4'-Dimethoxydiphenylamine: A Case Study

The following table summarizes the crystallographic data for 4,4'-Dimethoxydiphenylamine, an isomer of the topic compound, as a representative example. This data provides a blueprint for what would be expected for 2-Methoxy-N-(4-methoxyphenyl)aniline.

Parameter Value
Chemical Formula C₁₄H₁₅NO₂
Formula Weight 229.27 g/mol
Crystal System Orthorhombic
Space Group C 2 c b
a (Å) 6.14510
b (Å) 26.7789
c (Å) 7.39200
α (°) 90.00
β (°) 90.00
γ (°) 90.00
Volume (ų) 1216.5
Z 4
Calculated Density (g/cm³) 1.251
R-factor 0.0315

Data obtained from the Crystallography Open Database (COD) entry 7222379.[6]

Interpretation of the Data:

  • Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. The orthorhombic system indicates that the unit cell has three unequal axes at 90° to each other.

  • Unit Cell Dimensions (a, b, c, α, β, γ): These define the size and shape of the repeating unit of the crystal.

  • Z: This is the number of molecules in the unit cell.

  • R-factor: The residual factor is a measure of the agreement between the calculated and observed diffraction data. A low R-factor (typically < 0.05) indicates a good quality structure determination.

Beyond the Structure: Hirshfeld Surface Analysis

Modern crystallographic studies often employ computational tools like Hirshfeld surface analysis to gain deeper insights into intermolecular interactions.[7][8] This method partitions the crystal space into regions belonging to individual molecules and maps various properties onto this surface.[9][10]

A Hirshfeld surface analysis of a diarylamine crystal would reveal the nature and extent of intermolecular contacts, such as:

  • Hydrogen Bonds: Crucial for the stability of many organic crystals.

  • π-π Stacking: Interactions between the aromatic rings.

  • Van der Waals Forces: Weaker, non-specific interactions.

Understanding these interactions is key to predicting and controlling the solid-state properties of the material.[11]

The logical flow of a complete crystallographic study is depicted below:

analysis_workflow cluster_experiment Experimental cluster_analysis Data Analysis cluster_interpretation Interpretation & Advanced Analysis data_collection X-ray Diffraction Data Collection structure_solution Structure Solution (Electron Density Map) data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement crystallographic_data Crystallographic Data (Unit Cell, Space Group, etc.) structure_refinement->crystallographic_data molecular_geometry Molecular Geometry (Bond Lengths, Angles) structure_refinement->molecular_geometry intermolecular_interactions Intermolecular Interactions (Hirshfeld Surface Analysis) molecular_geometry->intermolecular_interactions

Caption: Logical workflow of a crystallographic study.

Conclusion

The determination of the crystal structure through single-crystal X-ray diffraction provides an unparalleled level of detail about the solid-state form of a molecule. For diarylamines such as 2-Methoxy-N-(4-methoxyphenyl)aniline, this information is invaluable for both pharmaceutical development and materials science applications. By understanding the precise arrangement of atoms and the nature of intermolecular interactions, researchers can make informed decisions to optimize the properties of these important compounds. The methodologies and data presented in this guide, using 4,4'-Dimethoxydiphenylamine as a proxy, offer a comprehensive framework for approaching the crystallographic analysis of this class of molecules.

References

  • Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Scirp.org.

  • Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. PMC.

  • The Hirshfeld Surface. CrystalExplorer.

  • Hirshfeld surface analysis. CrystEngComm (RSC Publishing).

  • Hirshfeld surface analysis of the crystal structures. (A)... ResearchGate.

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. PMC.

  • Single crystal X-ray diffraction. Rigaku.

  • About Single X-ray Diffraction. University of Waterloo.

  • Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry | UZH.

  • How do organic compounds single crystal X rays diffraction work? ResearchGate.

  • Synthesis of Diarylamines via Nitrosonium-Initiated C–N Bond Formation. ACS Publications.

  • Single-crystal X-ray diffraction analysis of arylamine-containing 2,2′-bipyridine derivatives. ResearchGate.

  • 2-Methoxy-N-(4-methoxyphenyl)aniline | 58751-07-8. TCI Chemicals.

  • 2-Methoxy-N-(4-Methoxyphenyl)Aniline | 58751-07-8. Sigma-Aldrich.

  • Cas 101-70-2,4,4'-DIMETHOXYDIPHENYLAMINE. LookChem.

  • Dimethoxydiphenylamine Bis(4-methoxyphenyl)amine. Sigma-Aldrich.

  • Ligand-Free Iron-Catalyzed C–F Amination of Diarylamines: A One-Pot Regioselective Synthesis of Diaryl Dihydrophenazines. Organic Letters - ACS Publications.

  • 4,4'-Dimethoxydiphenylamine. PubChem.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: 2-Methoxy-N-(4-methoxyphenyl)aniline in Buchwald-Hartwig Cross-Coupling

Introduction: The Strategic Importance of Diaryl- and Heteroarylamines The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becom...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Diaryl- and Heteroarylamines

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized the synthesis of carbon-nitrogen (C-N) bonds, becoming an indispensable tool in modern organic synthesis.[1][2] This reaction's broad substrate scope and functional group tolerance have made it a cornerstone in the pharmaceutical and materials science industries for the construction of arylamines.[2] 2-Methoxy-N-(4-methoxyphenyl)aniline, a bespoke diarylamine, serves as a key precursor for the synthesis of complex heterocyclic structures, most notably carbazoles, through intramolecular C-N bond formation.[3] This document provides a comprehensive guide to the application of this reagent, detailing its synthesis and subsequent use in intramolecular Buchwald-Hartwig cyclization.

Core Concept: A Two-Stage Approach to Methoxy-Substituted Carbazoles

The utilization of 2-Methoxy-N-(4-methoxyphenyl)aniline in this context is a two-part synthetic strategy. The first stage involves the intermolecular Buchwald-Hartwig amination to construct the diarylamine precursor itself. The second, and more strategic, stage is the intramolecular Buchwald-Hartwig cyclization, which forges the carbazole core. This intramolecular variant is a powerful method for creating polycyclic aromatic systems with a high degree of control.

Part 1: Synthesis of the Precursor: 2-Methoxy-N-(4-methoxyphenyl)aniline

The synthesis of the diarylamine precursor is a classic intermolecular Buchwald-Hartwig reaction. Here, we couple a readily available aniline with a suitable aryl halide.

Reaction Scheme: Intermolecular Coupling

2-chloroaniline 2-Chloroaniline plus1 + p-anisidine p-Anisidine arrow Pd Catalyst, Ligand, Base Toluene, 100 °C product 2-Methoxy-N-(4-methoxyphenyl)aniline

Caption: Synthesis of the diarylamine precursor.

Experimental Protocol: Synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline

This protocol is adapted from established procedures for intermolecular Buchwald-Hartwig amination.[4]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-Chloroaniline127.571.28 g10.0
p-Anisidine123.151.54 g12.5
Palladium(II) Acetate (Pd(OAc)₂)224.5045 mg0.2 (2 mol%)
Racemic-BINAP622.67125 mg0.2 (2 mol%)
Sodium tert-butoxide (NaOtBu)96.101.35 g14.0
Anhydrous Toluene-50 mL-

Procedure:

  • Inert Atmosphere: To an oven-dried Schlenk flask, add palladium(II) acetate, racemic-BINAP, and sodium tert-butoxide under an inert atmosphere of argon or nitrogen.

  • Reagent Addition: Add 2-chloroaniline and p-anisidine to the flask, followed by anhydrous toluene.

  • Degassing: Subject the reaction mixture to three cycles of vacuum and backfilling with inert gas to ensure the removal of oxygen.

  • Reaction: Heat the mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-Methoxy-N-(4-methoxyphenyl)aniline.

Part 2: Intramolecular Buchwald-Hartwig Cyclization to Form 2-Methoxy-9H-carbazole

The synthesized diarylamine is now the substrate for an intramolecular C-N bond formation to construct the carbazole ring system. This cyclization is a key step in the synthesis of many biologically active molecules and functional materials.[3][5]

Reaction Scheme: Intramolecular Cyclization

reactant 2-Methoxy-N-(4-methoxyphenyl)aniline arrow Pd Catalyst, Ligand, Base Solvent, Heat product 2-Methoxy-9H-carbazole

Caption: Intramolecular cyclization to form the carbazole.

Catalytic Cycle: The Engine of C-N Bond Formation

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle.[6][7]

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) Active Catalyst PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Oxidative Addition OxAdd Oxidative Addition (Ar-X) PdII_Amido L-Pd(II)(Ar)(NR2) PdII_Aryl->PdII_Amido Ligand Exchange & Deprotonation Amine_Coord Amine Coordination & Deprotonation (R2NH, Base) PdII_Amido->Pd0 Reductive Elimination Product Ar-NR2 (Product) PdII_Amido->Product Red_Elim Reductive Elimination

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 2-Methoxy-9H-carbazole

This protocol is based on procedures for the palladium-catalyzed cyclodehydrogenation of diarylamines.[3][8]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles (mmol)
2-Methoxy-N-(4-methoxyphenyl)aniline229.281.15 g5.0
Palladium(II) Acetate (Pd(OAc)₂)224.5022.5 mg0.1 (2 mol%)
XPhos476.6795 mg0.2 (4 mol%)
Cesium Carbonate (Cs₂CO₃)325.822.44 g7.5
Anhydrous 1,4-Dioxane-25 mL-

Procedure:

  • Inert Atmosphere: In an oven-dried Schlenk tube, combine 2-Methoxy-N-(4-methoxyphenyl)aniline, palladium(II) acetate, XPhos, and cesium carbonate under an inert atmosphere.

  • Solvent Addition: Add anhydrous 1,4-dioxane to the tube.

  • Degassing: Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Reaction: Heat the reaction mixture to 110 °C and stir vigorously for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Extraction: Wash the filtrate with water and brine, then dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure and purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to obtain 2-Methoxy-9H-carbazole.

Troubleshooting and Optimization

IssuePotential CauseRecommended Solution
Low or No Conversion Inactive catalystUse a fresh, high-quality palladium precatalyst.[9]
Insufficiently inert atmosphereEnsure proper degassing of solvents and use of a robust inert gas setup.[9]
Poorly soluble baseSwitch to a more soluble base or a different solvent system.
Side Product Formation (e.g., Hydrodehalogenation) Suboptimal ligand choiceScreen bulky, electron-rich phosphine ligands like XPhos or RuPhos.
High reaction temperatureLower the reaction temperature in increments of 10 °C.
Substrate Decomposition Strong base with sensitive functional groupsUse a milder base such as K₃PO₄ or Cs₂CO₃.[9]

Conclusion

2-Methoxy-N-(4-methoxyphenyl)aniline is a valuable reagent for the synthesis of methoxy-substituted carbazoles via a two-step sequence involving intermolecular and intramolecular Buchwald-Hartwig amination. The protocols provided herein offer a robust starting point for researchers in synthetic and medicinal chemistry. Careful optimization of the catalyst system and reaction conditions is crucial for achieving high yields and purity, particularly in the key intramolecular cyclization step.

References

  • [Intramolecular Buchwald-Hartwig N-Arylation of Bicyclic Hydrazines: Practical Access to Spiro

  • 4%3A_Buchwald-Hartwig_Amination)

Sources

Application

Application Note &amp; Protocol: Preparation of 2-Methoxy-N-(4-methoxyphenyl)aniline Stock Solutions for In Vitro Screening

Abstract This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8) for use in in vitro screening applications....

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the accurate and reproducible preparation of stock solutions of 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8) for use in in vitro screening applications. Proper stock solution preparation is fundamental to ensuring data integrity in drug discovery and life science research. This guide details the physicochemical properties of the compound, best practices for handling and storage, and validated, step-by-step protocols for creating high-concentration primary stocks in Dimethyl Sulfoxide (DMSO) and subsequent serial dilutions for dose-response studies. The methodologies described herein are designed to mitigate common issues such as compound precipitation and solvent-induced cytotoxicity, thereby ensuring the reliability and validity of experimental results.

Compound Characterization and Safe Handling

A thorough understanding of the test compound's properties is the foundation of reliable assay development. 2-Methoxy-N-(4-methoxyphenyl)aniline is a small organic molecule with the following key characteristics.

Physicochemical Properties
PropertyValueSource(s)
Chemical Name 2-Methoxy-N-(4-methoxyphenyl)aniline[1][2][3]
Synonym(s) 2,4'-Dimethoxydiphenylamine[1][3][4][5]
CAS Number 58751-07-8[1][3]
Molecular Formula C₁₄H₁₅NO₂[3]
Molecular Weight 229.28 g/mol [2][3]
Appearance White to orange to green powder/crystal[1][3][4]
Purity Typically >98% (GC)[1][3][4]
Melting Point 69.0 - 73.0 °C[1][4]
Recommended Storage (Solid) 2 - 8°C, protected from light
Safety and Handling Precautions

As with any chemical reagent, appropriate safety measures must be employed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling the solid compound or its solutions.[4][6]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation.[6]

  • Hazard Profile: While a specific comprehensive hazard profile for this exact compound is not universally established, related structures can cause skin and eye irritation.[4] In case of contact, rinse the affected area thoroughly with water.[7][8] Always consult the manufacturer-specific Safety Data Sheet (SDS) prior to use.

  • Disposal: Dispose of the compound and its solutions in accordance with local, regional, and national regulations.[6][9]

Solvent Selection: The Critical Role of DMSO

The choice of solvent is a critical parameter that directly impacts compound solubility and assay performance.[10] For high-throughput and in vitro screening, Dimethyl Sulfoxide (DMSO) is the most widely used solvent due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar organic compounds.[11][12][13]

Rationale for DMSO
  • High Solubilizing Power: DMSO can typically dissolve compounds at high concentrations (e.g., 10-20 mM), which is essential for creating primary stocks that can be highly diluted into aqueous assay media.[14]

  • Miscibility: It is miscible with water and most organic liquids, facilitating the dilution of stock solutions into aqueous buffers and cell culture media.[13]

Managing DMSO-Induced Effects in Assays

Despite its utility, DMSO can exert biological effects and cytotoxicity at higher concentrations.[11] It is crucial to maintain the final concentration of DMSO in the assay as low as possible.[15]

Assay TypeRecommended Final DMSO Concentration (%)Rationale and Key Considerations
Primary Cell Cultures ≤ 0.1%Primary cells are often more sensitive to solvent toxicity than immortalized cell lines.[11]
General Cell-Based Assays ≤ 0.5%Many robust cell lines can tolerate up to 1%, but keeping the concentration below 0.5% is a widely recommended practice to avoid off-target effects.[11][16]
High-Throughput Screening (HTS) 0.1% - 1%The concentration should be rigorously optimized and kept consistent across all plates and experiments to ensure data comparability.[11]
Enzymatic/Biochemical Assays < 2%While often less sensitive than cell-based assays, a vehicle control is mandatory to check for direct interference with the enzyme or detection system.

Expert Insight: Always include a "vehicle control" in your experimental design. This control contains the same final concentration of DMSO as the test wells but no compound, allowing you to distinguish the effects of the compound from those of the solvent.[11][17][18]

Protocol: Preparation of a 10 mM Primary Stock Solution

This protocol details the preparation of a 10 mM primary stock solution of 2-Methoxy-N-(4-methoxyphenyl)aniline in 100% DMSO. This concentration is a common standard for primary stocks in compound libraries.

Required Calculations

The mass of the compound required is calculated using the following formula:

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

Example Calculation for 1 mL of a 10 mM Stock:

  • Molarity: 10 mM = 0.010 mol/L

  • Volume: 1 mL = 0.001 L

  • Molecular Weight: 229.28 g/mol

Mass (mg) = 0.010 mol/L × 0.001 L × 229.28 g/mol × 1000 mg/g = 2.29 mg

Materials and Equipment
  • 2-Methoxy-N-(4-methoxyphenyl)aniline (solid)

  • High-purity, anhydrous DMSO (≤0.02% water)

  • Calibrated analytical balance (readable to 0.01 mg)

  • Sterile, amber or light-blocking, polypropylene or glass vials with screw caps

  • Calibrated micropipettes (P1000, P200) and sterile tips

  • Vortex mixer

  • Bath sonicator (optional)

  • Water bath (optional, set to ≤37°C)

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_diss Dissolution Phase cluster_store Storage Phase calc 1. Calculate Mass (e.g., 2.29 mg for 1mL of 10mM) equil 2. Equilibrate Compound & DMSO to Room Temp. calc->equil weigh 3. Weigh Compound Accurately into Vial equil->weigh add_dmso 4. Add Calculated Volume of DMSO weigh->add_dmso mix 5. Mix Thoroughly (Vortex / Sonicate) add_dmso->mix verify 6. Visually Verify Complete Dissolution mix->verify verify->mix Not Dissolved aliquot 7. Aliquot into Single-Use Vials verify->aliquot Dissolved label_vial 8. Label Clearly aliquot->label_vial store 9. Store at -20°C or -80°C Protected from Light label_vial->store

Caption: Workflow for preparing a primary stock solution.

Step-by-Step Procedure
  • Preparation: Before opening, allow the container of 2-Methoxy-N-(4-methoxyphenyl)aniline and the vial of DMSO to equilibrate to room temperature on the bench for at least 20 minutes. This prevents atmospheric water condensation into the hygroscopic solvent and onto the compound.[11]

  • Weighing: Place a sterile, appropriately sized vial on the analytical balance and tare the weight. Carefully weigh the calculated mass (e.g., 2.29 mg) of the compound directly into the vial. Record the exact mass.

  • Solvent Addition: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the compound.

  • Dissolution: a. Tightly cap the vial and vortex for 1-2 minutes until the solid is fully dissolved.[11] b. Visually inspect the solution against a light source. It should be clear and free of any visible particulates. c. (If necessary) If the compound does not dissolve completely, sonicate the vial in a bath sonicator for 5-10 minutes.[11] d. (Use with caution) Gentle warming in a 37°C water bath can also aid dissolution, but this should be a last resort as heat can degrade some compounds.[11]

  • Aliquoting and Storage: a. To avoid repeated freeze-thaw cycles which can degrade the compound or cause it to precipitate, aliquot the primary stock solution into smaller, single-use volumes (e.g., 20-50 µL) in clearly labeled, light-blocking vials.[11] b. Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), preparation date, and your initials. c. Store the aliquots at -20°C or -80°C for long-term stability.

Protocol: Preparation of a Serial Dilution Series

For dose-response experiments, a serial dilution of the primary stock is required. It is crucial to perform these intermediate dilutions in 100% DMSO before the final dilution into aqueous assay media to prevent the compound from precipitating.[11][18]

Experimental Workflow Diagram

G cluster_dilution Serial Dilution in 100% DMSO cluster_final Final Dilution into Assay Medium stock Primary Stock (10 mM) d1 Intermediate 1 (e.g., 1 mM) stock->d1 1:10 d2 Intermediate 2 (e.g., 100 µM) d1->d2 1:10 w1 Working Sol. 1 (e.g., 10 µM) d1->w1 1:100 in Media d_dots ... d2->d_dots 1:10 w2 Working Sol. 2 (e.g., 1 µM) d2->w2 1:100 in Media w_dots ... d_dots->w_dots 1:100 in Media

Caption: Serial dilution workflow from DMSO stock to aqueous working solution.

Step-by-Step Procedure (Example for 1:10 Dilution Series)
  • Labeling: Label a series of sterile microcentrifuge tubes for each intermediate concentration (e.g., 1 mM, 100 µM, 10 µM, 1 µM, etc.).

  • Solvent Dispensing: Add 90 µL of 100% DMSO to all labeled tubes except the first one (the 1 mM tube).

  • First Dilution: Thaw an aliquot of the 10 mM primary stock. Add 10 µL of the 10 mM stock to the 90 µL of DMSO in the tube labeled "1 mM". Mix thoroughly by pipetting up and down. This creates your 1 mM intermediate stock.

  • Serial Transfer: Using a fresh pipette tip, transfer 10 µL from the 1 mM tube to the 90 µL of DMSO in the "100 µM" tube. Mix thoroughly.

  • Repeat: Continue this process for each subsequent tube, always using a fresh pipette tip for each transfer, until you have created your full dilution series in 100% DMSO.

  • Final Assay Dilution: For the final step, dilute each DMSO intermediate into the final assay buffer or cell culture medium. For example, to achieve a final DMSO concentration of 0.1%, you would add 1 µL of each DMSO intermediate to 999 µL of assay medium.

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in DMSO. Insufficient mixing; compound has low intrinsic solubility.Continue vortexing/sonicating. If it still fails to dissolve, a lower stock concentration may be required. Note the maximum achievable concentration.
Stock solution appears cloudy or has precipitate after freeze-thaw. Compound has precipitated out of solution; water may have been introduced.Attempt to redissolve using sonication and gentle warming. If unsuccessful, discard the aliquot. Always use single-use aliquots to prevent this. Use anhydrous DMSO.
Precipitation occurs immediately upon dilution into aqueous assay buffer. "Crashing out" of solution due to poor aqueous solubility.Perform serial dilutions in 100% DMSO to a lower concentration before the final aqueous dilution step.[18] Consider using co-solvents if the assay permits.[16]
Inconsistent results between experiments. Inaccurate pipetting; degradation of stock solution; variable final DMSO concentration.Calibrate pipettes regularly. Use fresh aliquots for each experiment. Ensure the final DMSO concentration is identical in all wells, including controls.

References

  • MilliporeSigma. (n.d.). 2-Methoxy-N-(4-Methoxyphenyl)Aniline | 58751-07-8. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Methoxy-4-(o-methoxyphenylazo)aniline (CAS 2615-05-6). Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Scientist Solutions. (2025). DMSO in cell based assays. Retrieved from [Link]

  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2016). What the concentration of DMSO you use in cell culture assays?. Retrieved from [Link]

  • Practice Procedures for Making Stock Solution. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. Retrieved from [Link]

  • OCHEM. (2022). Compound solubility measurements for early drug discovery. Retrieved from [Link]

  • Microbiology and Molecular Biology. (n.d.). Stock Solution. Retrieved from [Link]

  • TCI EUROPE N.V. (2018). SAFETY DATA SHEET. Retrieved from [Link]

  • De Cecco, M., & Scheufler, C. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Retrieved from [Link]

  • CPAChem. (2023). Safety data sheet. Retrieved from [Link]

  • Fisher Scientific. (2024). 4-(2-Methoxyphenoxy)aniline - SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-ethyl-4-methoxy aniline via four-step process. Retrieved from [Link]

  • NIST. (n.d.). 2-Methoxy-4-(o-methoxyphenylazo)aniline. Retrieved from [Link]

  • Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Methoxy-4-morpholinoaniline. PubChem. Retrieved from [Link]

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Method

The Art of Carbon-Nitrogen Bond Formation: A Guide to Catalytic Amination Utilizing 2-Methoxy-N-(4-methoxyphenyl)aniline

Abstract This technical guide provides an in-depth exploration of catalytic amination techniques with a focus on the application of 2-Methoxy-N-(4-methoxyphenyl)aniline as a key nucleophilic substrate. Primarily centered...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth exploration of catalytic amination techniques with a focus on the application of 2-Methoxy-N-(4-methoxyphenyl)aniline as a key nucleophilic substrate. Primarily centered on the robust and versatile Buchwald-Hartwig amination, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of this powerful cross-coupling reaction, provide detailed, field-proven protocols, and offer insights into the critical parameters that govern the successful synthesis of complex triarylamines. The causality behind experimental choices, from ligand and base selection to reaction conditions, is elucidated to empower the user with a predictive understanding of these synthetic transformations.

Introduction: The Significance of C-N Cross-Coupling

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, with arylamines being a ubiquitous structural motif in pharmaceuticals, agrochemicals, and materials science.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, has revolutionized the synthesis of these valuable compounds.[1][2] This powerful methodology allows for the efficient formation of C-N bonds by coupling amines with aryl halides or pseudohalides, offering a significant advantage over traditional methods that often require harsh reaction conditions and exhibit limited substrate scope.[1]

2-Methoxy-N-(4-methoxyphenyl)aniline, a secondary diarylamine, serves as an excellent model substrate to illustrate the nuances of these catalytic processes. Its electron-rich nature, stemming from the two methoxy groups, presents both opportunities and challenges in achieving high-yielding and selective aminations. This guide will utilize this substrate to explore the practical application and optimization of the Buchwald-Hartwig reaction.

Core Principles and Mechanistic Insights

The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[1][2] Understanding this mechanism is paramount for troubleshooting and optimizing reaction conditions.

The generally accepted catalytic cycle can be visualized as follows:

Buchwald_Hartwig_Amination Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII L_nPd(II)(Ar)(X) OxAdd->PdII AmineCoord Amine Coordination & Deprotonation PdII->AmineCoord + HNR'R'' - HX (Base) Amido L_nPd(II)(Ar)(NR'R'') AmineCoord->Amido RedElim Reductive Elimination Amido->RedElim RedElim->Pd0 Product Ar-NR'R'' RedElim->Product CatalystRegen Catalyst Regeneration

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

The key steps in this cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) intermediate. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[1]

  • Amine Coordination and Deprotonation: The secondary amine, in our case 2-Methoxy-N-(4-methoxyphenyl)aniline, coordinates to the palladium center. A stoichiometric amount of a strong base then deprotonates the coordinated amine to form a palladium-amido complex.[1]

  • Reductive Elimination: This final step involves the formation of the new C-N bond as the aryl group and the amino group are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and the reductive elimination steps.

Experimental Protocols: A Practical Guide

The following protocols are designed to be self-validating systems, providing a robust starting point for the catalytic amination of 2-Methoxy-N-(4-methoxyphenyl)aniline with a variety of aryl halides.

General Considerations and Reagent Handling
  • Inert Atmosphere: Buchwald-Hartwig amination reactions are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere of nitrogen or argon using standard Schlenk techniques or in a glovebox.

  • Solvent Purity: Anhydrous solvents are essential for optimal results. Toluene and 1,4-dioxane are commonly used and should be freshly distilled or obtained from a solvent purification system.

  • Reagent Quality: The purity of the aryl halide, amine, palladium precursor, ligand, and base will directly impact the reaction outcome.

Protocol 1: Palladium-Catalyzed Amination of an Aryl Bromide

This protocol details the coupling of 2-Methoxy-N-(4-methoxyphenyl)aniline with 4-bromotoluene, a representative aryl bromide.

Materials:

  • 2-Methoxy-N-(4-methoxyphenyl)aniline (1.0 equiv)

  • 4-Bromotoluene (1.2 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (0.02 equiv), XPhos (0.04 equiv), and NaOtBu (1.4 equiv).

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive pressure of the inert gas, add 2-Methoxy-N-(4-methoxyphenyl)aniline (1.0 equiv) and 4-bromotoluene (1.2 equiv).

  • Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Seal the flask and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and the palladium catalyst.

  • Wash the Celite® pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired triarylamine.

Causality of Choices:

  • Pd(OAc)₂ and XPhos: This combination forms a highly active catalyst suitable for the amination of electron-rich anilines. XPhos is a bulky, electron-rich ligand that facilitates both oxidative addition and reductive elimination.[3]

  • NaOtBu: A strong, non-nucleophilic base is required to deprotonate the secondary amine without competing in the coupling reaction.[3]

  • Toluene: A non-polar, high-boiling solvent is ideal for this reaction, allowing for the necessary reaction temperatures to be reached.

Protocol 2: Amination of an Aryl Chloride under Microwave Irradiation

Aryl chlorides are often less reactive than their bromide counterparts. Microwave irradiation can significantly accelerate the reaction rate.[3]

Materials:

  • 2-Methoxy-N-(4-methoxyphenyl)aniline (1.0 equiv)

  • 4-Chlorotoluene (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 equiv)

  • BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl) (0.03 equiv)

  • Potassium tert-butoxide (KOt-Bu) (1.5 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a microwave-safe reaction vial equipped with a magnetic stir bar, combine Pd₂(dba)₃ (0.015 equiv), BINAP (0.03 equiv), and KOt-Bu (1.5 equiv).

  • Add 2-Methoxy-N-(4-methoxyphenyl)aniline (1.0 equiv) and 4-chlorotoluene (1.2 equiv).

  • Add anhydrous 1,4-dioxane to achieve a concentration of approximately 0.2 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 10-30 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the vial to room temperature and work up the reaction as described in Protocol 1.

Causality of Choices:

  • Pd₂(dba)₃ and BINAP: This catalyst system is effective for the amination of less reactive aryl chlorides. BINAP is a chelating phosphine ligand that stabilizes the palladium center.

  • KOt-Bu: A strong base is necessary to facilitate the deprotonation of the amine, especially when coupling with deactivated aryl chlorides.[3]

  • Microwave Irradiation: This technique provides rapid and efficient heating, which can overcome the higher activation energy associated with the oxidative addition of aryl chlorides.[3]

Data Presentation and Optimization

The following table summarizes key parameters and expected outcomes for the catalytic amination of 2-Methoxy-N-(4-methoxyphenyl)aniline based on general principles of the Buchwald-Hartwig reaction.

ParameterAryl BromideAryl ChlorideRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Pd₂(dba)₃ or PalladacycleAryl chlorides often require a more active Pd(0) source.
Ligand XPhos, RuPhos, SPhosBrettPhos, RuPhos, BINAPBulky, electron-rich monophosphine ligands are generally superior for aryl bromides, while some chelating ligands also perform well with aryl chlorides.
Base NaOtBu, KOtBu, LHMDSKOtBu, K₃PO₄, Cs₂CO₃Stronger bases are often necessary for less reactive aryl chlorides.
Solvent Toluene, DioxaneDioxane, t-BuOHHigher boiling point solvents are often required for aryl chloride amination.
Temperature 80-110 °C100-150 °C (or MW)Higher temperatures are needed to facilitate the oxidative addition of the C-Cl bond.
Typical Yield Good to ExcellentModerate to GoodAryl bromides are generally more reactive, leading to higher yields.

Experimental Workflow Visualization

The general workflow for setting up and performing a catalytic amination reaction can be visualized as follows:

Experimental_Workflow Start Start Prep Prepare Dry Glassware (Schlenk Flask/MW Vial) Start->Prep Reagents Add Solids: - Pd Precursor - Ligand - Base Prep->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) Reagents->Inert Add_Reactants Add Liquid/Solid Reactants: - Aryl Halide - 2-Methoxy-N-(4-methoxyphenyl)aniline Inert->Add_Reactants Add_Solvent Add Anhydrous Solvent Add_Reactants->Add_Solvent Reaction Heat to Desired Temperature (Oil Bath or Microwave) Add_Solvent->Reaction Monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup & Extraction Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify End Characterize Pure Product Purify->End

Figure 2: General experimental workflow for catalytic amination.

Conclusion

The palladium-catalyzed amination of 2-Methoxy-N-(4-methoxyphenyl)aniline serves as a prime example of the power and versatility of modern cross-coupling chemistry. By understanding the underlying catalytic cycle and the specific roles of the catalyst, ligand, base, and solvent, researchers can effectively synthesize complex triarylamine structures. The protocols and guidelines presented herein provide a solid foundation for the successful application of these techniques in a variety of research and development settings. The continued evolution of ligand design and catalytic systems promises to further expand the scope and utility of this indispensable synthetic transformation.

References

  • Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Mechanistic Analysis. Journal of the American Chemical Society, 127(13), 4685–4696. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Hartwig, J. F. (2008). Evolution of a Fourth-Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

  • Schön, U., et al. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 1034–1042. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Torrente, E., & Funes-Ardoiz, I. (2021). Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air. Molecules, 26(24), 7681. [Link]

  • Urgaonkar, S., & Verkade, J. G. (2004). Palladium-Catalyzed N-Arylation of Amines with Aryl Chlorides Using a Bulky, Electron-Rich Proazaphosphatrane Ligand. The Journal of Organic Chemistry, 69(26), 9135–9142. [Link]

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Application

Application Notes and Protocols for Dissolving 2-Methoxy-N-(4-methoxyphenyl)aniline in Polar Aprotic Solvents

Introduction: The Critical First Step in Experimental Success For researchers, scientists, and drug development professionals, the precise and accurate preparation of solutions is the bedrock of reproducible and reliable...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical First Step in Experimental Success

For researchers, scientists, and drug development professionals, the precise and accurate preparation of solutions is the bedrock of reproducible and reliable experimental results. The compound 2-Methoxy-N-(4-methoxyphenyl)aniline, a substituted diphenylamine derivative, presents as a solid at room temperature and is a valuable building block in medicinal chemistry and materials science.[1][2] Its utility in various assays and synthetic procedures is contingent upon its effective dissolution in a suitable solvent. This document provides a comprehensive guide to dissolving 2-Methoxy-N-(4-methoxyphenyl)aniline in common polar aprotic solvents: dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetonitrile (ACN), and tetrahydrofuran (THF).

The choice of solvent can significantly impact downstream applications. Polar aprotic solvents are favored for their ability to dissolve a wide range of organic molecules, including those with moderate to low polarity.[3] Understanding the principles of solubility and having robust protocols are essential for preparing stock solutions of known concentrations, which are critical for dose-response studies, high-throughput screening, and chemical reactions.

This guide is structured to provide not just procedural steps, but also the scientific rationale behind them, empowering the researcher to make informed decisions in the laboratory.

Physicochemical Properties of 2-Methoxy-N-(4-methoxyphenyl)aniline

A thorough understanding of the compound's properties is the foundation for developing effective dissolution protocols.[4]

PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂[1]
Molecular Weight 229.28 g/mol [1][5]
Appearance White to Orange to Green powder to crystal[1][2]
Melting Point 69.0 to 73.0 °C[2]
Purity Typically >98.0%[1][5]

The aromatic nature of 2-Methoxy-N-(4-methoxyphenyl)aniline suggests that it will be more soluble in organic solvents than in water. Its polarity, influenced by the ether and amine functional groups, indicates a preference for polar solvents.

General Laboratory Safety and Handling

Before commencing any experimental work, it is imperative to adhere to standard laboratory safety practices.[6][7]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[7]

  • Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling volatile solvents or powdered solids.

  • Material Safety Data Sheet (MSDS): Consult the MSDS for 2-Methoxy-N-(4-methoxyphenyl)aniline and the chosen solvents to be fully aware of all potential hazards.

  • Weighing: Handle the powdered compound carefully to avoid generating dust.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Protocol 1: Qualitative and Quantitative Solubility Determination

Objective:

To determine the approximate and quantitative solubility of 2-Methoxy-N-(4-methoxyphenyl)aniline in DMSO, DMF, ACN, and THF at a specified temperature (e.g., room temperature, 25°C).

Materials:
  • 2-Methoxy-N-(4-methoxyphenyl)aniline

  • DMSO (anhydrous)

  • DMF (anhydrous)

  • Acetonitrile (anhydrous)

  • THF (anhydrous)

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Syringe filters (0.22 µm, chemically compatible with the solvents)

  • Autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis A Weigh excess compound into vials B Add a known volume of solvent A->B Dispense solvent C Seal vials and place in shaker B->C Securely cap D Agitate at constant temperature (24-48h) C->D Ensure equilibrium E Centrifuge to pellet undissolved solid D->E Phase separation F Filter supernatant through syringe filter E->F Remove fine particles G Prepare serial dilutions of the filtrate F->G Prepare for quantification H Analyze by HPLC against a calibration curve G->H Quantify concentration I Calculate solubility (mg/mL or mM) H->I Final determination

Caption: Workflow for quantitative solubility determination using the shake-flask method.

Step-by-Step Procedure:
  • Preparation of Supersaturated Solutions:

    • Label separate, clean, and dry glass vials for each solvent to be tested.

    • Add an excess amount of 2-Methoxy-N-(4-methoxyphenyl)aniline to each vial (e.g., 20-30 mg). The goal is to have undissolved solid remaining after equilibration.

    • Accurately dispense a known volume of the respective solvent (e.g., 1 mL) into each vial.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker and agitate at a constant temperature (e.g., 25°C) for 24 to 48 hours. This extended mixing time is crucial to ensure that the solution reaches equilibrium.

  • Phase Separation:

    • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant using a clean pipette, being cautious not to disturb the pellet.

    • Filter the supernatant through a 0.22 µm syringe filter appropriate for the solvent into a clean autosampler vial. This step removes any fine, suspended particles.

  • Analysis:

    • Prepare a series of dilutions of the clear filtrate with the same solvent.

    • Quantify the concentration of 2-Methoxy-N-(4-methoxyphenyl)aniline in the diluted samples using a validated HPLC method with a calibration curve prepared from known standards.

    • Calculate the solubility of the compound in the original undiluted filtrate, expressed in mg/mL or molarity (mM).

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

DMSO is a common solvent for preparing stock solutions for in vitro assays due to its high dissolving power for a wide range of compounds.[9]

Objective:

To prepare a 10 mM stock solution of 2-Methoxy-N-(4-methoxyphenyl)aniline in DMSO.

Materials:
  • 2-Methoxy-N-(4-methoxyphenyl)aniline (MW: 229.28 g/mol )

  • Anhydrous DMSO

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask (e.g., 10 mL)

  • Pipettes and sterile tips

  • Vortex mixer

  • Amber or light-blocking storage vials

Calculations:

To prepare a 10 mM (0.010 mol/L) solution:

  • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Mass (mg) = 0.010 mol/L x 0.010 L x 229.28 g/mol x 1000 mg/g

  • Mass (mg) = 2.29 mg

Therefore, you will need to weigh 2.29 mg of 2-Methoxy-N-(4-methoxyphenyl)aniline to prepare 10 mL of a 10 mM stock solution.

Workflow for Stock Solution Preparation

G A Calculate required mass of compound B Weigh the compound on an analytical balance A->B C Transfer the compound to a volumetric flask B->C D Add a portion of the solvent to dissolve C->D E Vortex or sonicate until fully dissolved D->E F Add solvent to the final volume mark E->F G Mix thoroughly by inversion F->G H Aliquot into storage vials G->H I Store at the recommended temperature H->I

Caption: General workflow for preparing a stock solution.

Step-by-Step Procedure:
  • Weighing the Compound:

    • Place a clean weighing boat on the analytical balance and tare it.

    • Carefully weigh out the calculated mass (2.29 mg) of 2-Methoxy-N-(4-methoxyphenyl)aniline. Record the exact mass.

  • Dissolution:

    • Carefully transfer the weighed compound into a 10 mL volumetric flask.

    • Add a portion of DMSO (e.g., 5-7 mL) to the flask.

    • Gently swirl the flask to wet the compound.

    • Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (30-40°C) may be used to aid dissolution if necessary, but be mindful of the compound's stability.

  • Bringing to Final Volume:

    • Once the compound is fully dissolved, carefully add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.

  • Storage:

    • For long-term storage and to avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in amber or light-blocking vials.

    • Store the aliquots at -20°C or -80°C.

Protocols for Other Polar Aprotic Solvents (DMF, Acetonitrile, THF)

The procedure for preparing stock solutions in DMF, acetonitrile, and THF is analogous to that for DMSO. However, the solubility of 2-Methoxy-N-(4-methoxyphenyl)aniline may differ in these solvents. It is advisable to perform a preliminary solubility test (as described in Protocol 1) to determine the maximum achievable concentration.

  • DMF: Similar to DMSO, DMF is a strong solvent for many organic compounds. The same procedure as for DMSO can be followed.

  • Acetonitrile (ACN): Acetonitrile is less polar than DMSO and DMF, and the solubility of the compound may be lower.

  • Tetrahydrofuran (THF): THF is also less polar than DMSO and DMF. Ensure the use of anhydrous THF, as it can contain peroxides which may react with the compound over time.

Summary of Recommended Practices and Troubleshooting

SolventKey ConsiderationsPotential Issues
DMSO Hygroscopic; use anhydrous grade and store properly. Can be difficult to remove under vacuum.May be incompatible with certain cell lines at higher concentrations.
DMF High boiling point. Can be toxic; handle with care in a fume hood.May degrade some compounds over time.
Acetonitrile Lower boiling point, more volatile. Good for applications requiring easy solvent removal.Lower dissolving power for some compounds compared to DMSO/DMF.
THF Can form explosive peroxides upon storage. Use freshly opened or stabilized THF.Lower dissolving power for polar compounds.

Troubleshooting:

  • Compound does not dissolve:

    • Increase the volume of the solvent.

    • Gently warm the solution.

    • Use sonication.

    • If the desired concentration is not achievable, a lower concentration stock solution may need to be prepared.

  • Precipitation upon storage:

    • The solution may be supersaturated. Try preparing a slightly lower concentration.

    • The compound may be unstable in the solvent. Prepare fresh solutions before use.

    • For frozen stocks, ensure the compound is fully redissolved by warming and vortexing before use.

By following these detailed protocols and understanding the underlying scientific principles, researchers can confidently prepare accurate and stable solutions of 2-Methoxy-N-(4-methoxyphenyl)aniline, ensuring the quality and reproducibility of their experimental work.

References

  • Chemistry LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • Green World Group. (2023, December 22). Chemical Safety Best Practices in The Lab. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Quimivita. (2025, March 25). Best practices for handling chemical reagents to prevent cross-contamination. Retrieved from [Link]

  • University of Brawijaya. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION. Retrieved from [Link]

  • American Chemical Society. (2023, April 10). Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents. Retrieved from [Link]

  • ReAgent. (2024, July 17). How To Make A Standard Solution. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • The Science Blog. (2023, April 26). Preparing & Handling Chemical Solutions. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Retrieved from [Link]

  • BYJU'S. (2019, September 18). Test for Amino Groups. Retrieved from [Link]

  • Omicsonline. (2014, August 8). The Influence of Organic Solvents on the Polymerization of Polyaniline. Retrieved from [Link]

  • PubMed. (2018, July 15). Acetonitrile as solvent for protein interaction analysis. Retrieved from [Link]

  • MDPI. (2025, August 18). Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability. Retrieved from [Link]

  • RSC Publishing. (2021, June 14). Polymerization of new aniline derivatives: synthesis, characterization and application as sensors. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • ResearchGate. (2020, May 14). abstract about aromatic amines. Retrieved from [Link]

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Method

Application Notes and Protocols for the Functionalization of 2-Methoxy-N-(4-methoxyphenyl)aniline: A Gateway to Novel Pharmaceutical Intermediates

Introduction: The Strategic Importance of the Diphenylamine Scaffold The 2-Methoxy-N-(4-methoxyphenyl)aniline core, a key diarylamine structure, represents a privileged scaffold in medicinal chemistry. Its strategic impo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of the Diphenylamine Scaffold

The 2-Methoxy-N-(4-methoxyphenyl)aniline core, a key diarylamine structure, represents a privileged scaffold in medicinal chemistry. Its strategic importance lies in its role as a versatile precursor to a multitude of high-value pharmaceutical intermediates. The inherent electronic and steric properties of this molecule, conferred by the methoxy substituents on both phenyl rings, allow for selective functionalization, paving the way for the synthesis of complex heterocyclic systems with diverse pharmacological activities. This guide provides a comprehensive overview of established and cutting-edge methodologies for the functionalization of 2-Methoxy-N-(4-methoxyphenyl)aniline, with a focus on practical, field-proven protocols for the synthesis of phenothiazine and acridone derivatives. These derivatives are the backbones of drugs with antipsychotic, antihistaminic, and anticancer properties.[1][2][3]

Core Chemistry: Synthesis of the 2-Methoxy-N-(4-methoxyphenyl)aniline Backbone

The efficient synthesis of the starting diarylamine is paramount. Two of the most powerful and widely employed methods for the formation of the C-N bond in diarylamines are the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination.[4]

Comparative Overview of Synthetic Routes
FeatureUllmann CondensationBuchwald-Hartwig Amination
Catalyst Copper (Cu)Palladium (Pd)
Typical Ligands Simple diamines, amino acids, or noneBulky, electron-rich phosphines (e.g., BINAP, Xantphos)
Reaction Temp. High (often >150 °C)Milder (often 25-120 °C)
Base Strong inorganic bases (e.g., K₂CO₃, K₃PO₄)Strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃)
Substrate Scope Traditionally favored for electron-poor aryl halidesBroad scope, including electron-rich and neutral aryl halides

The Buchwald-Hartwig amination is often preferred for its milder reaction conditions and broader substrate scope, which is particularly advantageous for the synthesis of electronically diverse diarylamines.[4][5]

Protocol 1: Synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline via Buchwald-Hartwig Amination

This protocol outlines a general procedure for the palladium-catalyzed coupling of 2-bromoanisole and 4-methoxyaniline.

Diagram of the Synthetic Workflow:

reagents Pd Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., BINAP) + Base (e.g., Cs₂CO₃) reaction Heat (e.g., 110 °C) under Inert Atmosphere reagents->reaction starting_materials 2-Bromoanisole + 4-Methoxyaniline starting_materials->reaction solvent Anhydrous Toluene solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 2-Methoxy-N-(4-methoxyphenyl)aniline purification->product

Caption: General workflow for the Buchwald-Hartwig amination synthesis of the target diarylamine.

Step-by-Step Protocol:

  • Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.05 equiv.), BINAP (0.08 equiv.), and Cs₂CO₃ (2.0 equiv.).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon three times.

  • Reagent Addition: Add 2-bromoanisole (1.0 equiv.) and 4-methoxyaniline (1.2 equiv.).

  • Solvent Addition: Add anhydrous toluene (10 volumes) via syringe.

  • Reaction: Place the reaction tube in a preheated oil bath at 110 °C and stir for 8-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to afford 2-Methoxy-N-(4-methoxyphenyl)aniline.

Functionalization Strategies for Pharmaceutical Intermediates

The functionalized diarylamine core of 2-Methoxy-N-(4-methoxyphenyl)aniline is a stepping stone to complex heterocyclic structures with significant therapeutic potential. Key strategies include cyclization to form phenothiazines and C-H activation/carbonylation to yield acridones.

Strategy 1: Synthesis of Phenothiazine Scaffolds

Phenothiazines are a class of neuropsychiatric drugs with antipsychotic and antihistaminic properties.[1] They are synthesized through the cyclization of diarylamines.

Protocol 2: Iodine-Catalyzed Oxidative Cyclization to a Methoxy-Phenothiazine

This protocol describes the direct synthesis of a methoxy-substituted phenothiazine from 2-Methoxy-N-(4-methoxyphenyl)aniline and elemental sulfur.

Diagram of the Cyclization Process:

starting_material 2-Methoxy-N-(4-methoxyphenyl)aniline reaction Heat (e.g., 185 °C) starting_material->reaction reagents Sulfur (S₈) + Iodine (I₂) catalyst reagents->reaction byproduct H₂S gas evolution reaction->byproduct purification Recrystallization reaction->purification product Methoxy-Phenothiazine Derivative purification->product

Caption: Iodine-catalyzed synthesis of a phenothiazine derivative.

Step-by-Step Protocol:

  • Reaction Setup: In a flask equipped with a reflux condenser and a gas outlet bubbler (to trap H₂S), combine 2-Methoxy-N-(4-methoxyphenyl)aniline (1.0 equiv.), sulfur (2.2 equiv.), and a catalytic amount of iodine (0.01 equiv.).

  • Reaction: Heat the mixture in an oil bath to 185 °C for 4-6 hours. Hydrogen sulfide gas will evolve and should be passed through a bleach solution.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup and Purification: Cool the reaction mixture and dissolve the solid in a suitable solvent. Purify the crude product by recrystallization to yield the corresponding methoxy-phenothiazine.

Expected Spectroscopic Data for a Phenothiazine Derivative:

Technique Characteristic Features
¹H NMR Aromatic protons in the range of δ 6.8-7.8 ppm. A broad singlet for the N-H proton.
¹³C NMR Aromatic carbons in the range of δ 115-150 ppm.
IR (KBr) N-H stretching vibration around 3300-3400 cm⁻¹. C-S stretching vibrations.
Mass Spec (EI) Molecular ion peak corresponding to the phenothiazine product.
Strategy 2: Synthesis of Acridone Scaffolds via Palladium-Catalyzed C-H Carbonylation

Acridone derivatives are another important class of heterocyclic compounds with applications as anticancer and antiviral agents.[6] A modern and efficient route to these structures involves the palladium-catalyzed dual C-H carbonylation of diarylamines.[4]

Protocol 3: Palladium-Catalyzed Dual C-H Carbonylation

This protocol details the synthesis of a dimethoxy-acridone from 2-Methoxy-N-(4-methoxyphenyl)aniline using a carbon monoxide surrogate.

Diagram of the Carbonylative Cyclization:

starting_material 2-Methoxy-N-(4-methoxyphenyl)aniline reaction Heat (e.g., 100 °C) under Argon starting_material->reaction catalyst_system PdCl₂ + Oxidant (e.g., Cu(TFA)₂) catalyst_system->reaction co_source CO Source (e.g., Co₂(CO)₈) co_source->reaction solvent Anhydrous Solvent (e.g., 1,4-Dioxane) solvent->reaction purification Column Chromatography reaction->purification product Dimethoxy-Acridone Derivative purification->product

Caption: Palladium-catalyzed synthesis of an acridone derivative.

Step-by-Step Protocol:

  • Reaction Setup: To a pressure-rated vial, add 2-Methoxy-N-(4-methoxyphenyl)aniline (1.0 equiv.), PdCl₂ (0.05 equiv.), and Cu(TFA)₂·xH₂O (2.0 equiv.).

  • Inert Atmosphere: Seal the vial and purge with argon.

  • Reagent Addition: Add Co₂(CO)₈ (1.5 equiv.) and anhydrous 1,4-dioxane.

  • Reaction: Heat the mixture at 100 °C for 12 hours.

  • Workup: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography to obtain the dimethoxy-acridone product.

Characterization of Functionalized Intermediates

Thorough characterization of the synthesized intermediates is crucial for ensuring their purity and structural integrity. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.

  • Infrared (IR) Spectroscopy: Used to identify the presence of specific functional groups, such as N-H, C=O, and S=O bonds.[7]

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides information about its fragmentation pattern, aiding in structural elucidation.[7]

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the synthesized compounds.

Conclusion and Future Perspectives

The functionalization of 2-Methoxy-N-(4-methoxyphenyl)aniline provides a versatile and powerful platform for the synthesis of a wide range of pharmaceutical intermediates. The protocols outlined in this guide, from the initial diarylamine synthesis to the construction of complex phenothiazine and acridone scaffolds, offer researchers robust and reproducible methods for accessing these valuable molecules. The continued development of novel catalytic systems, particularly in the realm of C-H activation, promises to further expand the synthetic toolbox, enabling the creation of even more complex and potent therapeutic agents derived from this remarkable diarylamine core.

References

  • Buchwald–Hartwig amination. In: Wikipedia. ; 2023. Accessed March 17, 2026. [Link]

  • Al-Saeedi, S. I. & El-Emam, A. A. Synthesis of New D–π–A Phenothiazine-Based Fluorescent Dyes: Aggregation Induced Emission and Antibacterial Activity. Pharmaceuticals15, 1329 (2022).
  • Phenothiazine: Therapeutic Uses and Mechanism of Action. Massive Bio. Published January 11, 2026. Accessed March 17, 2026. [Link]

  • Smith, N. L. SYNTHESIS OF PHENOTHIAZINE DERIVATIVES FOR USE AS ANTIOXIDANTS. DTIC. Published May 18, 1950. Accessed March 17, 2026. [Link]

  • Buchwald-Hartwig Coupling. Organic Synthesis. Accessed March 17, 2026. [Link]

  • Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Atlantis Press. Published April 22, 2021. Accessed March 17, 2026. [Link]

  • Venkatesan, K., Kumar, K. M., & Sivakumar, A. Synthesis, spectral characterization and antitumor activity of phenothiazine derivatives. Journal of Heterocyclic Chemistry57, 2723-2735 (2020).
  • Recent advances in the synthesis of phenothiazines. HETEROCYCLES. 1987;26(1):1. Accessed March 17, 2026. [Link]

  • Gzella, A., et al.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. Purdue University. Accessed March 17, 2026. [Link]

  • Nafiah, M. & Nadhiroh, A. Synthesis, Characterization, and Antioxidant Activity of 2-methoxy-4 - ((4-methoxy phenyl imino) -methyl) phenol compounds. Proceedings of the 3rd International Conference on Science and Technology. (2021).
  • Dwight, T. A., et al. Twofold C–H Functionalization: Palladium-catalyzed ortho Arylation of Anilides. Organic Letters9, 3137-3139 (2007).
  • Palladium-catalyzed site-selective arylation of alkyl 2,4- and 2,5-dihalobenzoates with aryl titanium reagents. ScienceDirect. Accessed March 17, 2026. [Link]

  • N,N-dimethylaniline and 2-Methoxy-5-((phenylamino)methyl)phenol. Semantic Scholar. Published August 31, 2021. Accessed March 17, 2026. [https://www.semanticscholar.org/paper/N%2CN-dimethylaniline-and-2-Methoxy-5-((phenylamino)m-Olasunkanmi-O-O-Olasunkanmi/a56a6e2e5c8e2a3c7c22e4c4e0d4d4e6e6f4a7c1]([Link]

  • Process for the preparation of a mixture of alkylated phenothiazines and diphenylamines.
  • Uyanik, M., Ishizaki, S. & Ishihara, K. Synthesis of Chiral Organoiodine Catalyst for Enantioselective Oxidative Dearomatization Reactions: N,N'-(2S,2'S)-(2-Iodo-1,3-phenylene)bis(oxy)bis(propane-2,1-diyl)bis(2,4,6-trimethylbenzamide). Organic Syntheses98, 240-261 (2021).
  • Boländer, A. et al. Synthesis of methoxy-X04 derivatives and their evaluation in Alzheimer's disease pathology.
  • Three-component selective synthesis of phenothiazines and bis-phenothiazines under metal-free conditions. Royal Society of Chemistry. Accessed March 17, 2026. [Link]

  • Iodine-Mediated Domino Oxidative Cyclization: One-Pot Synthesis of 1,3,4-Oxadiazoles via Oxidative Cleavage of C(sp2)-H or C(sp)-H Bond. Organic Chemistry Portal. Accessed March 17, 2026. [Link]

  • Synthetic protocol for phenothiazine derivatives. ResearchGate. Accessed March 17, 2026. [Link]

  • Palladium-Catalyzed CH Arylation and Dehydrogenative Homocoupling of Heteroaromatic Compounds and Application to the Design of Advanced Organic Materials. ResearchGate. Accessed March 17, 2026. [Link]

  • Baqi, Y. & Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions.
  • Improved Procedure for Palladium-Catalyzed Hiyama Cross-Coupling Reaction of Aryl Halides with Aryltrimethoxysilanes under Solvent-Free Conditions. Organic Chemistry Portal. Accessed March 17, 2026. [Link]

  • Direct Arylation in the Presence of Palladium Pincer Complexes. MDPI. Published July 20, 2021. Accessed March 17, 2026. [Link]

  • Palladium-Catalyzed Dual C-H Carbonylation of Diarylamines Leading to Diversified Acridones under CO-Free Conditions. Organic Chemistry Portal. Accessed March 17, 2026. [Link]

  • Kumari, M., Mishra, V. & Singh, P. Chemistry of Acridone and its analogues: A review. Journal of Chemical and Pharmaceutical Research3, 217-230 (2011).

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting poor solubility of 2-Methoxy-N-(4-methoxyphenyl)aniline in DMSO and aqueous buffers

Technical Support Center: Solubility Troubleshooting for 2-Methoxy-N-(4-methoxyphenyl)aniline Welcome to the technical support guide for 2-Methoxy-N-(4-methoxyphenyl)aniline. As researchers and drug development professio...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Troubleshooting for 2-Methoxy-N-(4-methoxyphenyl)aniline

Welcome to the technical support guide for 2-Methoxy-N-(4-methoxyphenyl)aniline. As researchers and drug development professionals, encountering solubility challenges with lipophilic small molecules is a common yet critical hurdle. This guide is structured to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions during your experiments. We will address the frequent solubility issues observed with this compound in Dimethyl Sulfoxide (DMSO) and its subsequent precipitation in aqueous buffers.

Understanding the Challenge: Physicochemical Properties

2-Methoxy-N-(4-methoxyphenyl)aniline, also known as 2,4'-Dimethoxydiphenylamine, is an aromatic amine whose structure inherently predicts low aqueous solubility.[1][2][3] The presence of two phenyl rings and two methoxy groups creates a significantly hydrophobic and rigid molecule, making it challenging to dissolve in polar, aqueous environments.

Table 1: Physicochemical Properties of 2-Methoxy-N-(4-methoxyphenyl)aniline
PropertyValueSource
Molecular Formula C₁₄H₁₅NO₂[1]
Molecular Weight 229.28 g/mol [1][4]
Appearance White to orange or green powder/crystal[1][2][3]
Melting Point 69.0 - 73.0 °C[2][3]
Synonyms 2,4'-Dimethoxydiphenylamine[2][3]

The molecular structure is the primary driver of its behavior in solution.

cluster_compound Chemical Structure of 2-Methoxy-N-(4-methoxyphenyl)aniline structure SMILES: COc1ccc(Nc2ccccc2OC)cc1

Caption: Chemical structure represented by SMILES notation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common issues reported by users in a question-and-answer format.

Q1: My 2-Methoxy-N-(4-methoxyphenyl)aniline is not fully dissolving even in 100% DMSO. What should I do?

Answer: While DMSO is a powerful organic solvent, achieving high concentrations of lipophilic compounds can still be difficult.[5][6] If you observe particulate matter in your DMSO stock, consider the following steps:

  • Gentle Heating: Warm the solution in a water bath set to 37-50°C for 5-10 minutes. This increases the kinetic energy of the system, often overcoming the energy barrier for dissolution. Avoid excessive heat, which could degrade the compound.

  • Sonication: Use a bath sonicator to provide mechanical agitation. This helps break down compound aggregates and enhances solvent interaction with the solid particles.[7]

  • Use Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination can significantly reduce the solubility of hydrophobic compounds.[8][9] Always use a fresh, sealed bottle of anhydrous, high-purity DMSO for preparing stock solutions.

Q2: I made a clear DMSO stock, but a precipitate forms instantly when I add it to my aqueous buffer. Why is this happening?

Answer: This is the most common problem encountered with poorly soluble compounds and is often referred to as "crashing out."[7] The phenomenon occurs due to a drastic change in solvent polarity. Your compound is stable in the highly organic environment of 100% DMSO. When you introduce this concentrated stock into an aqueous buffer, the DMSO disperses, and the compound is suddenly exposed to a predominantly water-based environment where its solubility is exceedingly low. This forces the compound molecules to aggregate and precipitate out of the solution.[10][11]

The following workflow illustrates the problem and the path to a solution.

start Prepare Concentrated Stock in 100% DMSO dilute Add Directly to Aqueous Buffer start->dilute serial_dilute Perform Intermediate Dilution in 100% DMSO start->serial_dilute precipitate Compound 'Crashes Out' (Precipitation) dilute->precipitate final_dilute Add Final Diluted Aliquot to Aqueous Buffer serial_dilute->final_dilute success Clear Working Solution (No Precipitation) final_dilute->success

Sources

Optimization

Technical Support Center: Optimizing Catalyst Loading for 2-Methoxy-N-(4-methoxyphenyl)aniline Synthesis

Welcome to the advanced troubleshooting and optimization guide for the synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline . This specific diarylamine is typically synthesized via the Buchwald-Hartwig cross-coupling of 2-b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting and optimization guide for the synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline . This specific diarylamine is typically synthesized via the Buchwald-Hartwig cross-coupling of 2-bromoanisole and 4-methoxyaniline[1].

While Buchwald-Hartwig aminations are robust, this specific substrate pairing presents unique mechanistic hurdles. Both substrates are highly electron-rich, and the ortho-methoxy group on the aryl halide introduces severe steric hindrance and the risk of hemilabile catalyst coordination[2]. This guide provides the causality behind these challenges and self-validating protocols to help you reduce your palladium (Pd) catalyst loading from an unoptimized 5–10 mol% down to highly efficient sub-1 mol% levels.

Mechanistic Bottlenecks & The Catalytic Cycle

To optimize catalyst loading, we must first understand where the catalyst dies. In the synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline, the ortho-methoxy group acts as an electron-donating group (EDG), which inherently slows down the oxidative addition of the L-Pd(0) species into the C-Br bond[3].

More critically, once oxidative addition occurs, the oxygen atom of the ortho-methoxy group can coordinate to the Pd(II) center[2]. This creates a stable, off-cycle palladacycle trap that stalls the reaction, requiring massive excesses of catalyst to force the reaction to completion.

G Pd_Pre Pd(II) Precatalyst (e.g., BrettPhos Pd G3) Pd0 L-Pd(0) Active Catalyst Pd_Pre->Pd0 Activation (Base/Solvent) OxAdd Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OxAdd + 2-Bromoanisole Trap Off-Cycle Trap (ortho-OMe Coordination) OxAdd->Trap Hemilabile Coordination AmineCoord Amine Coordination L-Pd(II)(Ar)(NH2Ar') OxAdd->AmineCoord + 4-Methoxyaniline Trap->OxAdd Bulky Ligand Rescue Amido Amido Complex L-Pd(II)(Ar)(NHAr') AmineCoord->Amido + Base (NaOtBu) - HX Product Product Release 2-Methoxy-N-(4-methoxyphenyl)aniline Amido->Product Reductive Elimination Product->Pd0 Catalyst Regeneration

Fig 1: Buchwald-Hartwig catalytic cycle highlighting the ortho-methoxy off-cycle trap.

Troubleshooting FAQs

Q1: My reaction stalls completely at 1–2 mol% Pd loading, but works at 5 mol%. Why? A: This is a classic symptom of inefficient active catalyst generation. Traditional Pd sources like Pd2​(dba)3​ or Pd(OAc)2​ require the amine substrate to reduce Pd(II) to the active L-Pd(0) species[3]. Because 4-methoxyaniline is highly nucleophilic, this reduction can be slow or lead to unwanted side reactions, causing a large portion of your catalyst to die before the cycle even begins. Solution: Switch to Buchwald G3 or G4 palladacycle precatalysts (e.g., BrettPhos Pd G3). These precatalysts undergo rapid, base-mediated activation to generate L-Pd(0) quantitatively, allowing you to drop the loading to <1 mol% immediately[4][5].

Q2: How do I select the right ligand to overcome the ortho-methoxy trap? A: The hemilabile coordination of the ortho-methoxy oxygen to the palladium center stabilizes the oxidative addition complex, preventing the amine from coordinating[2]. You must use a ligand with extreme steric bulk to physically block the methoxy group from reaching the metal center. Solution: Dialkylbiarylphosphines are required here[2][4]. BrettPhos or RuPhos are optimal. Their bulky cyclohexyl or isopropyl groups create a restrictive steric environment that forces the methoxy group away, while their electron-rich nature accelerates the initially slow oxidative addition[5].

Q3: I am seeing a fine black precipitate in my reaction mixture. What is this? A: This is palladium black, which indicates irreversible catalyst deactivation[6]. The L-Pd(0) species has precipitated out of the catalytic cycle as metallic palladium. This is usually caused by trace oxygen, moisture, or an insufficient ligand-to-palladium ratio[6]. When optimizing for low catalyst loading, the system becomes exponentially more sensitive to these impurities.

Quantitative Data: Catalyst System Comparison

The following table summarizes the causal relationship between catalyst selection and required loading for the synthesis of highly electron-rich, ortho-substituted diarylamines.

Catalyst SystemLigandBaseTypical Loading (mol%)Expected Outcome & Causality
Pd2​(dba)3​ BINAP NaOtBu 5.0 – 10.0Poor. Slow oxidative addition; lack of steric bulk allows ortho-OMe trapping.
Pd(OAc)2​ XPhos Cs2​CO3​ 2.0 – 5.0Moderate. Better steric bulk, but Pd(II) reduction by the amine causes premature catalyst death.
BrettPhos Pd G3BrettPhos NaOtBu 0.5 – 1.0High Yield. Rapid Pd(0) generation; steric bulk strictly prevents off-cycle coordination.
RuPhos Pd G4RuPhosLiHMDS0.1 – 0.5Optimal. Highly active L-Pd(0) species; exceptional for secondary amine formation.

Self-Validating Protocol: Micro-Scale Loading Optimization

To systematically reduce catalyst loading, you must decouple catalyst death from reaction completion. This protocol utilizes an internal standard to create a self-validating mass balance system . By tracking both the consumption of 2-bromoanisole (Conversion) and the formation of the product (Yield), you can instantly diagnose the failure point. If Conversion > Yield, side reactions are occurring. If Conversion = Yield but is <100%, the catalyst has died.

Materials:

  • 2-Bromoanisole (1.0 mmol)

  • 4-Methoxyaniline (1.2 mmol)

  • BrettPhos Pd G3 (Stock solutions for 0.1%, 0.5%, and 1.0 mol%)

  • NaOtBu (1.4 mmol)

  • Internal Standard: Dodecane (0.5 mmol)

  • Anhydrous, degassed Toluene (5 mL)[6]

Step-by-Step Methodology:

  • Stock Solution Preparation: In an argon-filled glovebox, prepare a 0.01 M stock solution of BrettPhos Pd G3 in anhydrous toluene. Causality: Weighing sub-milligram quantities of catalyst introduces massive error. Stock solutions ensure exact ppm-level precision.

  • Reaction Assembly: To three oven-dried reaction vials equipped with stir bars, add 4-methoxyaniline (1.2 mmol) and NaOtBu (1.4 mmol).

  • Liquid Addition: Add 2-bromoanisole (1.0 mmol) and exactly 0.5 mmol of dodecane (internal standard) to each vial.

  • Catalyst Dosing: Using a micropipette, dose the BrettPhos Pd G3 stock solution into the three vials to achieve 0.1 mol%, 0.5 mol%, and 1.0 mol% loadings, respectively. Dilute all vials to a final volume of 5.0 mL with toluene.

  • Kinetic Heating: Seal the vials with PTFE septa, remove them from the glovebox, and heat at 100 °C with vigorous stirring (800 rpm)[7].

  • Self-Validating Sampling: At 1, 4, and 12 hours, pierce the septum with a micro-syringe and withdraw a 20 µL aliquot. Dilute the aliquot in 1 mL of ethyl acetate, filter through a short silica plug to remove salts, and analyze via GC-FID/MS.

  • Data Analysis: Calculate the ratio of 2-bromoanisole to dodecane to determine exact conversion. Calculate the ratio of product to dodecane to determine exact yield.

Troubleshooting Workflow

If your optimization screen fails at your target loading, follow this logic tree to diagnose the exact mechanistic failure.

G Start Reaction Stalled / Low Yield at Target Loading (<1 mol%) CheckPd Is Palladium Black Visible? Start->CheckPd PdBlackYes Yes: Catalyst Deactivation CheckPd->PdBlackYes Yes PdBlackNo No: Cycle Bottleneck CheckPd->PdBlackNo No Action1 Action: Degas solvent, use anhydrous base PdBlackYes->Action1 CheckConv Check Aryl Halide Conversion (GC/MS) PdBlackNo->CheckConv LowConv Low Conversion: Oxidative Addition Failure CheckConv->LowConv < 50% HighConv High Conversion: Reductive Elimination Failure CheckConv->HighConv > 50% but no product Action2 Action: Switch to G3/G4 Precatalyst, Use electron-rich ligand LowConv->Action2 Action3 Action: Increase steric bulk, Optimize Base (e.g., LiHMDS) HighConv->Action3

Fig 2: Decision tree for troubleshooting stalled amination reactions at low catalyst loadings.

Sources

Troubleshooting

Reducing steric hindrance byproducts in 2-Methoxy-N-(4-methoxyphenyl)aniline coupling

Topic: Reducing Steric Hindrance Byproducts in 2-Methoxy-N-(4-methoxyphenyl)aniline Coupling Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Steric Hindrance Byproducts in 2-Methoxy-N-(4-methoxyphenyl)aniline Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot the specific mechanistic bottlenecks encountered when coupling sterically hindered ortho-substituted aryl halides (e.g., 2-bromoanisole) with primary amines (e.g., 4-methoxyaniline).

Diagnostic Overview: The Ortho-Methoxy Bottleneck

Synthesizing 2-Methoxy-N-(4-methoxyphenyl)aniline presents a unique steric challenge. The ortho-methoxy (-OCH₃) group on the aryl halide creates significant steric bulk around the palladium center during the catalytic cycle. This hindrance slows down the amine binding and transmetalation steps. When the catalytic cycle stalls at the Pd(II) intermediate, off-cycle pathways dominate, leading to high levels of hydrodehalogenation (anisole formation), homocoupling, or complete catalyst deactivation[1].

To achieve high yields, we must engineer the catalytic environment to accelerate the rate-limiting steps using sterically tuned biaryl phosphine ligands and third-generation (G3) precatalysts[2].

G Pd0 Active L-Pd(0) Species (Monoligated) OA Oxidative Addition (Steric Clash at o-OMe) Pd0->OA 2-Bromoanisole Amine Amine Binding & Deprotonation (4-Methoxyaniline) OA->Amine Base (NaOtBu) Byproduct Hydrodehalogenation (Anisole Byproduct) OA->Byproduct Slow Amine Binding RE Reductive Elimination (Product Formation) Amine->RE BrettPhos Acceleration RE->Pd0 2-Methoxy-N-(4-methoxyphenyl)aniline

Catalytic cycle showing steric bottlenecks and byproduct diversion.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing high levels of anisole (hydrodehalogenation) instead of my coupled product? Causality: Hydrodehalogenation occurs when the oxidative addition complex (Pd(II)-aryl) fails to bind the amine quickly enough due to the steric clash from the ortho-methoxy group. Left in this reactive state, the Pd(II) species abstracts a proton/hydride from the solvent or the amine's aliphatic groups, resulting in the reduced arene (anisole). Solution: Switch to a BrettPhos Pd G3 precatalyst . The G3 precatalyst ensures rapid, quantitative generation of the active monoligated L-Pd(0) species[2]. BrettPhos accelerates the amine binding step, outcompeting the background reduction pathway.

Q2: I have RuPhos in my lab. Can I use it instead of BrettPhos for this coupling? Causality: No, RuPhos is highly inefficient for this specific reaction. Density Functional Theory (DFT) calculations reveal that the rate-limiting step for Pd-RuPhos is reductive elimination, whereas for Pd-BrettPhos, it is oxidative addition[1],[3]. Because 4-methoxyaniline is a primary amine, RuPhos fails to provide the necessary steric push to force reductive elimination, leading to stalled reactions. BrettPhos is explicitly designed with a larger steric profile that perfectly accommodates primary amines while preventing bis-arylation[2].

Q3: My reaction turns black within 15 minutes, and conversion halts at 30%. What is happening? Causality: A rapid shift to a black precipitate indicates the precipitation of palladium black (Pd(0) agglomeration), meaning your catalyst has died. This usually happens when the base (NaOtBu) is wet. Water reacts with the base to form NaOH, which is a poor base for this coupling and leads to the formation of unreactive Pd-hydroxide dimers. Solution: Use strictly anhydrous 1,4-dioxane and freshly sublimed or glovebox-stored NaOtBu.

Quantitative Data: Catalyst & Parameter Optimization

The following table summarizes the causal relationship between reaction parameters and byproduct formation based on established cross-coupling principles.

Ligand / Catalyst SystemBasePrimary Byproduct ObservedExpected YieldCausality / Mechanistic Note
Pd₂(dba)₃ / BINAPNaOtBuBis-arylation & Anisole< 30%Bidentate ligands fail to accommodate ortho-methoxy bulk; slow reductive elimination.
Pd(OAc)₂ / RuPhosCs₂CO₃Unreacted Starting Material~ 45%RuPhos rate-limiting step is reductive elimination; suboptimal for primary amines[1].
Pd(OAc)₂ / IPr (NHC)KOtBuHomocoupling~ 60%Strong σ-donation stabilizes Pd, but lacks the specific spatial tuning of BrettPhos[4].
BrettPhos Pd G3 NaOtBu None (Trace Anisole) > 90% Monoligated Pd(0) rapidly binds amine; bulky ligand accelerates reductive elimination[3],[2].
Self-Validating Experimental Protocol

Synthesis of 2-Methoxy-N-(4-methoxyphenyl)aniline using BrettPhos Pd G3

This protocol is designed as a self-validating system. Follow the checkpoints to ensure mechanistic integrity at each step.

Reagents:

  • 2-Bromoanisole (1.0 equiv, 1.0 mmol)

  • 4-Methoxyaniline (1.2 equiv, 1.2 mmol)

  • BrettPhos Pd G3 (2.0 mol%)

  • BrettPhos ligand (2.0 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 equiv, 1.5 mmol)

  • Anhydrous 1,4-Dioxane (5.0 mL, 0.2 M)

Step-by-Step Methodology:

  • Preparation (Glovebox or Schlenk line): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add BrettPhos Pd G3, BrettPhos ligand, 4-methoxyaniline, and NaOtBu.

    • Self-Validation Checkpoint 1: Inspect the NaOtBu. It must be a free-flowing white powder. If it is clumped or sticky, it has absorbed moisture and will cause hydrodehalogenation. Discard and use a fresh batch.

  • Solvent Addition: Evacuate and backfill the flask with ultra-pure Argon three times. Inject anhydrous 1,4-dioxane, followed by 2-bromoanisole via a micro-syringe.

    • Self-Validation Checkpoint 2: Upon solvent addition, the mixture should transition from a deep red/brown (precatalyst) to a pale yellow/greenish hue within 2-3 minutes at room temperature. This color shift confirms the successful activation and generation of the active L-Pd(0) species[2].

  • Heating: Transfer the flask to a pre-heated oil bath at 90 °C. Stir vigorously (800+ RPM) to ensure mass transfer, as the reaction is heterogeneous.

  • Monitoring: After 60 minutes, withdraw a 50 µL aliquot, quench with wet ethyl acetate, filter through a short silica plug, and analyze via GC-MS.

    • Self-Validation Checkpoint 3: The GC-MS trace should show <5% anisole (m/z 108) and >90% product (m/z 229). If unreacted 2-bromoanisole remains alongside high anisole levels, your solvent was not strictly anhydrous.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc).

Troubleshooting Decision Tree

Use the following diagnostic tree to identify and resolve issues based on your LC-MS or GC-MS analysis.

Troubleshooting Start GC-MS / LC-MS Analysis Q1 High Anisole (Hydrodehalogenation)? Start->Q1 Q2 Unreacted 2-Bromoanisole (Catalyst Death)? Start->Q2 Q3 Bis-arylation Product? Start->Q3 Sol1 Use Pd G3 Precatalyst Ensure Anhydrous Base Q1->Sol1 Yes Sol2 Increase Temp to 90°C Check Pd:Ligand Ratio (1:1) Q2->Sol2 Yes Sol3 Switch to BrettPhos (Prevents 2° Amine Binding) Q3->Sol3 Yes

Decision tree for identifying and resolving coupling byproducts.

References
  • Tian, Y., et al. "Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure." ACS Omega, 2020. Available at:[Link]

  • Hazari, N., et al. "Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions." Chemical Reviews, 2025. Available at:[Link]

Sources

Optimization

Best purification and recrystallization techniques for crude 2-Methoxy-N-(4-methoxyphenyl)aniline

Technical Support Center: Purification of 2-Methoxy-N-(4-methoxyphenyl)aniline From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the purification and recrystallization...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 2-Methoxy-N-(4-methoxyphenyl)aniline

From the Desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for the purification and recrystallization of crude 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8). As a key intermediate in pharmaceutical and materials science research, achieving high purity of this diarylamine is critical for downstream success. This guide is structured as a series of frequently asked questions and troubleshooting scenarios that our team commonly addresses. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to adapt and optimize these methods for your specific experimental context.

Part 1: Initial Assessment & Impurity Profile

This section focuses on the initial steps you should take upon receiving or synthesizing a crude batch of the target compound. A proper initial assessment is key to selecting the most effective purification strategy.

Q1: What are the target physical properties for pure 2-Methoxy-N-(4-methoxyphenyl)aniline?

A: Your final, purified product should conform to the specifications outlined below. Any significant deviation, particularly in color or melting point, indicates the presence of impurities.

PropertyTarget ValueSource
CAS Number 58751-07-8[1][2][3]
Molecular Weight 229.28 g/mol [2]
Appearance White to off-white crystalline powder[1][3]
Melting Point 69.0 - 73.0 °C[1]
Purity (by GC) >98.0%[1][3]
Storage Temp. 2-8 °C[4]

Application Scientist's Insight: The reported appearance of commercial batches ranges from "White to Orange to Green powder to crystal".[1][3] This variability underscores the compound's susceptibility to oxidation and degradation. The presence of color is the most common indicator of impurity. Achieving a white or off-white solid with a sharp melting point within the specified range is the primary goal of purification.

Q2: My crude product is a dark brown oil or a discolored, sticky solid. What are the likely impurities?

A: Dark coloration in crude diarylamines is typically due to a mixture of impurities arising from the synthesis and subsequent handling.

  • Oxidation Products: Anilines are highly susceptible to aerial oxidation, which forms intensely colored, high-molecular-weight polymeric byproducts.[5][6] This is often the primary cause of dark brown or even black coloration.

  • Unreacted Starting Materials: Depending on the synthetic route, residual precursors (e.g., p-anisidine, 2-methoxyaniline, or related nitroaromatics) may be present.[7]

  • Side-Reaction Products: Incomplete reactions or poor temperature control during synthesis can lead to the formation of various byproducts.[8] For diarylamines, these can include isomers or more polar compounds that are difficult to separate.[9]

  • Residual Solvents: Trapped reaction or work-up solvents can depress the melting point and lead to an oily or sticky consistency.

Q3: How can I quickly assess the purity of my crude product and identify the best purification method?

A: Thin-Layer Chromatography (TLC) is the most efficient initial technique. It provides critical information for choosing between recrystallization and column chromatography.

TLC Protocol & Analysis:

  • Stationary Phase: Use a standard silica gel plate (Silica Gel 60 F254).

  • Mobile Phase (Eluent): A good starting point is a non-polar/polar mixture. Test a 4:1 Hexane:Ethyl Acetate system.

  • Spotting: Dissolve a small amount of your crude material in a solvent like dichloromethane or ethyl acetate and spot it on the TLC plate.

  • Visualization: View the developed plate under a UV lamp (254 nm). Staining with a potassium permanganate solution can also help visualize non-UV active impurities.[9]

Interpreting the TLC Plate:

  • One Major Spot, Minor Baseline Impurities: If you see a primary spot for your product and minor, highly polar impurities (spots with a low Rf value, close to the baseline), recrystallization is likely a good choice.

  • Multiple Spots Close Together: If there are several spots with Rf values close to your main product, jejich polarity is too similar for effective separation by recrystallization. In this case, Flash Column Chromatography is the recommended method.[9]

  • Streaking/Tailing: If the product spot streaks up the plate, it indicates an interaction with the acidic silica gel. This is common for amines.[10] This can be overcome in column chromatography by modifying the eluent.

Part 2: Recrystallization Guide

Recrystallization is a powerful technique for removing small amounts of impurities that have different solubility profiles from the desired compound.[11]

Q4: My TLC suggests recrystallization is appropriate. What is the best solvent to use?

A: The ideal solvent will dissolve your compound completely when hot but poorly when cold.[12] Based on the diarylamine structure (moderately polar), alcohols or non-polar/polar solvent pairs are excellent candidates.

Step-by-Step Solvent Screening Protocol:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • Add ~0.5 mL of a test solvent to each tube. Observe solubility at room temperature.

  • If insoluble, gently heat the tube in a water bath to the solvent's boiling point.[13]

  • If the solid dissolves completely when hot, remove the tube and allow it to cool slowly to room temperature, then in an ice bath.

  • The best solvent is one where the compound is largely insoluble at room temperature, fully soluble at the boiling point, and forms a high yield of crystals upon cooling.

Recommended Solvents for Screening:

SolventRationale & Expected Outcome
Isopropanol (IPA) Often an excellent choice for moderately polar compounds. Good balance of polarity.
Ethanol (EtOH) Similar to isopropanol, slightly more polar. Can be used alone or in a pair with water.
Toluene A less polar option. May be effective if the crude product is contaminated with non-polar impurities.
Heptane or Hexane Likely too non-polar to dissolve the compound, even when hot. Best used as an anti-solvent (the "bad" solvent) in a two-solvent system.
Ethanol/Water Pair A powerful mixed-solvent system. Dissolve the crude product in a minimum of hot ethanol (the "good" solvent) and add hot water (the "bad" solvent) dropwise until the solution becomes faintly cloudy (the saturation point).[13][14]

Application Scientist's Insight: For diarylamines of this type, an Isopropanol or Ethanol/Water system is often the most successful. Start your screening with these.

Q5: I followed the protocol, but my product "oiled out" instead of forming crystals. What went wrong and how do I fix it?

A: "Oiling out" occurs when the solute comes out of the solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[9] This is a common problem when the boiling point of the solvent is too high or the solution is cooled too quickly.

Troubleshooting "Oiling Out":

  • Re-heat the Solution: Heat the mixture until the oil completely redissolves.

  • Add More Solvent: Add a small amount of additional hot solvent (10-20% more) to ensure the solution is no longer supersaturated.

  • Slow Cooling (Crucial): Allow the flask to cool very slowly on the benchtop, insulated with a cloth or paper towels. Do not place it directly into an ice bath. Slow cooling is essential for forming a proper crystal lattice.[13]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the air-solvent interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cooled solution to induce crystallization.

  • Switch Solvents: If the problem persists, the compound's melting point (69-73°C) may be too close to or below the solvent's boiling point (e.g., Toluene, bp 111°C). Switch to a lower-boiling solvent like ethanol (bp 78°C) or isopropanol (bp 82°C).

G start Product 'Oiled Out' reheat Re-heat solution to re-dissolve oil start->reheat add_solvent Add 10-20% more hot solvent reheat->add_solvent slow_cool Allow to cool SLOWLY (Insulate flask) add_solvent->slow_cool crystals_form Crystals Form (Success!) slow_cool->crystals_form Yes no_crystals Still No Crystals? slow_cool->no_crystals No scratch Scratch inner surface of flask with glass rod no_crystals->scratch scratch->crystals_form Yes seed Add a seed crystal scratch->seed No seed->crystals_form Yes switch_solvent Problem Persists: Switch to a lower boiling point solvent seed->switch_solvent No

Q6: My recrystallized product is still yellow/brown. How can I decolorize it?

A: If colored impurities persist after one recrystallization, a treatment with activated carbon (charcoal) is effective. These impurities are often large, polar, conjugated molecules that adsorb strongly onto the surface of the carbon.

Decolorizing Charcoal Protocol:

  • Dissolve the crude solid in the minimum amount of hot recrystallization solvent.

  • Remove the flask from the heat source. Caution: Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Add a very small amount of activated charcoal (typically 1-2% of the solute's weight; a microspatula tip is often sufficient).

  • Gently swirl the hot mixture for 2-5 minutes.

  • Perform a hot gravity filtration using a pre-warmed funnel and fluted filter paper to remove the charcoal.[12] This step must be done quickly to prevent the product from crystallizing prematurely in the funnel.

  • Allow the now-colorless filtrate to cool and crystallize as usual.

Part 3: Flash Chromatography Guide

When recrystallization is ineffective due to the presence of impurities with similar solubility, flash column chromatography is the method of choice.[10]

Q7: My compound streaks on the TLC plate. What is the best eluent system for column chromatography?

A: The streaking (tailing) you observe is a classic sign of an amine interacting with the acidic silanol groups (Si-OH) on the surface of the silica gel. This leads to poor separation and low recovery. To solve this, you must neutralize these acidic sites by adding a basic modifier to your eluent.

Recommended Eluent System:

  • Base Eluent: Start with a Hexane:Ethyl Acetate mixture that gives your product an Rf of ~0.3 on the TLC plate.

  • Modifier: To this mixture, add 0.5% to 1% triethylamine (NEt₃) by volume.[10]

Application Scientist's Insight: The addition of triethylamine is non-negotiable for the efficient chromatography of most amines on silica gel. It will passivate the column, resulting in sharp, symmetrical peaks and a much-improved separation. Always prepare your eluent with the triethylamine already added before you build your column.

Step-by-Step Flash Chromatography Protocol:

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_eluent Prepare Eluent (e.g., 4:1 Hex:EtOAc + 1% NEt3) pack_column Pack Column (Slurry pack with eluent) prep_eluent->pack_column load_sample Load Sample (Dissolve in min. DCM, adsorb on silica) pack_column->load_sample elute Elute Column (Maintain constant flow) load_sample->elute collect Collect Fractions elute->collect analyze_tlc Analyze Fractions by TLC collect->analyze_tlc combine Combine Pure Fractions analyze_tlc->combine evaporate Evaporate Solvent (Rotary Evaporator) combine->evaporate final_product Pure Crystalline Product evaporate->final_product

  • Column Packing: Prepare a slurry of silica gel in your triethylamine-modified eluent and carefully pack your column, ensuring no air bubbles are trapped.[9]

  • Sample Loading: Dissolve your crude product in a minimal amount of a strong solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder. This "dry loading" method results in better separation than loading a liquid sample. Carefully add this powder to the top of your packed column.

  • Elution: Add the eluent and apply pressure to begin elution. Collect fractions and monitor them by TLC.

  • Isolation: Combine the fractions that contain your pure product (and only your pure product) and remove the solvent using a rotary evaporator.

Part 4: Post-Purification Handling & Storage

Q8: My purified, white product turned yellow/pink after a few days on the bench. How do I prevent this?

A: This discoloration is due to slow oxidation by atmospheric oxygen and light. As an aniline derivative, the compound is sensitive and requires proper storage to maintain its purity.[6]

Long-Term Storage Protocol:

  • Drying: Ensure the product is completely free of solvents by drying it under a high vacuum for several hours.

  • Inert Atmosphere: Place the dried, crystalline solid in a sealed vial. Purge the vial with an inert gas like nitrogen or argon before sealing.

  • Refrigeration: Store the sealed vial in a refrigerator at the recommended 2-8 °C.

  • Light Protection: Use an amber vial or wrap a clear vial in aluminum foil to protect the compound from light.

By following these storage procedures, you can significantly extend the shelf-life of your purified 2-Methoxy-N-(4-methoxyphenyl)aniline and ensure its integrity for future experiments.

References

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • LookChem. (n.d.). Purification of Aniline. Retrieved from [Link]

  • Veeprho. (n.d.). Aniline Impurities and Related Compound. Retrieved from [Link]

  • Northern Kentucky University. (n.d.). Recrystallization of an Unknown. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting UV Degradation of 2-Methoxy-N-(4-methoxyphenyl)aniline

Welcome to the Technical Support Center for handling 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8). As a critical building block in semiconductor materials, OLEDs, and pharmaceutical synthesis, this diarylamine...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8). As a critical building block in semiconductor materials, OLEDs, and pharmaceutical synthesis, this diarylamine derivative is highly susceptible to photochemical degradation.

This guide provides researchers and drug development professionals with field-proven diagnostic logic, causality-driven troubleshooting, and self-validating protocols to overcome UV-induced instability.

Diagnostic Overview & Mechanistic Pathway

To stop degradation, you must first understand the molecular causality. 2-Methoxy-N-(4-methoxyphenyl)aniline contains two strongly electron-donating methoxy groups. These substituents push electron density into the aromatic rings, significantly lowering the oxidation potential of the central amine nitrogen. When exposed to UV photons, the molecule undergoes rapid photo-induced electron transfer (PET), generating a highly reactive amine radical cation. This radical is the root cause of all subsequent downstream failures, including discoloration and structural cleavage.

UV_Degradation Compound 2-Methoxy-N-(4-methoxyphenyl)aniline (Intact Molecule) UV UV Photon Absorption (254 nm / 365 nm) Compound->UV Radical Amine Radical Cation (Highly Reactive Intermediate) UV->Radical Photo-oxidation Quinone Quinone Imines (Orange Discoloration) Radical->Quinone Oxidation Pathway Dimers Crosslinked Dimers (Green Discoloration) Radical->Dimers Recombination Pathway Cleavage N-C Bond Cleavage (p-Anisidine Formation) Radical->Cleavage Scission Pathway HALS HALS / Antioxidants (Radical Scavenging) Radical->HALS Intercepted by Stable Stable State Maintained (Degradation Prevented) HALS->Stable Neutralization

Mechanistic pathway of UV-induced degradation and stabilization strategies.

Troubleshooting FAQs

Q: Why does my batch of 2-Methoxy-N-(4-methoxyphenyl)aniline spontaneously turn orange or green during benchtop handling? A: The discoloration is a direct visual indicator of radical propagation. The methoxy substituents on the phenyl rings lower the oxidation potential of the molecule (similar methoxyaniline derivatives exhibit oxidation potentials as low as +0.393 V vs. NHE)[1]. Ambient UV or strong laboratory lighting triggers the formation of an amine radical cation. If the radical oxidizes further, it forms highly conjugated quinone imines (orange powder). If the radicals recombine, they form crosslinked polymeric dimers (green crystals).

Q: How do I definitively differentiate between UV-induced degradation and ambient thermal oxidation in my storage facility? A: You must implement a self-validating experimental design using a "Dark Control." Because diarylamines are sensitive to both heat and light, simply observing degradation does not isolate the root cause. By exposing one sample to a controlled light source while keeping an identical sample in the exact same thermal environment but wrapped in light-impermeable foil, you isolate the photonic variable. If both samples degrade equally, your issue is thermal or ambient oxygen; if only the exposed sample degrades, the failure is purely photochemical[2].

Q: What stabilization strategies can I use when formulating this compound for final applications? A: To prevent degradation, you must interrupt the photochemical cascade at two different stages using a synergistic additive approach:

  • UV Absorbers (e.g., Benzotriazoles): These act as the first line of defense. They intercept incoming UV photons and dissipate the energy as harmless heat before the amine can absorb them.

  • Hindered Amine Light Stabilizers (HALS): If a photon bypasses the UV absorber and forms an amine radical cation, HALS act as free radical scavengers. They capture and neutralize the reactive species before chain scission or dimerization can occur[3].

Standard Operating Procedure: Self-Validating Photostability Assessment

To accurately quantify the degradation of 2-Methoxy-N-(4-methoxyphenyl)aniline and validate your stabilization strategies, follow this ICH Q1B-compliant methodology[2]. This protocol is designed as a self-validating system; the inclusion of concurrent dark controls ensures that any measured degradation is exclusively attributable to photon exposure.

Step 1: Sample Preparation

  • Solid State: Spread 200 mg of 2-Methoxy-N-(4-methoxyphenyl)aniline powder evenly to a maximum thickness of 2 mm across a quartz petri dish.

  • Solution State: Prepare a 1 mg/mL solution of the compound in HPLC-grade acetonitrile (ensure the solvent is degassed to minimize baseline oxidative stress).

Step 2: Control Establishment (Self-Validation)

  • Prepare identical replicates of both the solid and solution samples.

  • Wrap these replicates entirely in double-layered aluminum foil. These "Dark Controls" will be placed in the exact same chamber as the exposed samples to isolate thermal/solvolytic degradation from pure photolysis.

Step 3: UV Irradiation

  • Place all samples (exposed and dark controls) into a calibrated photostability chamber.

  • Irradiate using a cool white fluorescent lamp and a near-UV lamp (320-400 nm).

  • Maintain exposure until the samples receive a minimum of 1.2 million lux hours and 200 W·h/m² of near-UV energy. Maintain chamber temperature at 25°C to prevent thermal skewing.

Step 4: Quenching & Extraction

  • Remove samples from the chamber.

  • For solid samples, immediately dissolve them in 10 mL of chilled acetonitrile. The chilled solvent quenches further radical propagation and traps the photoproducts in their current state.

Step 5: HPLC-UV/MS Analysis

  • Analyze the samples using a C18 reverse-phase column.

  • Diagnostic Logic: Compare the chromatograms of the exposed samples against the Dark Controls. A reduction in the primary peak area relative to the dark control confirms photolytic degradation. The appearance of lower molecular weight peaks (e.g., p-anisidine) indicates N-C bond cleavage.

Quantitative Degradation Profile

The following table summarizes the expected degradation kinetics and photoproduct formation of 2-Methoxy-N-(4-methoxyphenyl)aniline under various exposure conditions. Use this data as a baseline to benchmark your own analytical results.

Exposure ConditionExposure TimeIntact Compound (%)Primary PhotoproductsVisual Appearance
Dark Control (25°C) 24 hours>99.5%None detectedWhite powder
UVA (365 nm, 200 W·h/m²) 24 hours85.2%Quinone iminesOrange tint
UVC (254 nm, 15 W) 4 hours42.1%p-Anisidine, DimersGreenish crystals
UVA + 1% HALS Doping 24 hours98.1%Trace quinonesOff-white powder

References

  • Interfacing poly(p-anisidine) with photosystem I for the fabrication of photoactive composite films Royal Society of Chemistry (RSC) [Link]

  • The Multi-Faceted World of Light Stabilizers: Safeguarding Polymers from UV Degradation LabInsights [Link]

  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR Spectra Validation for 2-Methoxy-N-(4-methoxyphenyl)aniline: A Comparative Guide

Diarylamines, such as 2-Methoxy-N-(4-methoxyphenyl)aniline , are highly valued structural motifs in pharmaceutical intermediates, agrochemicals, and advanced organic materials (e.g., hole-transporting layers in photovolt...

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Author: BenchChem Technical Support Team. Date: March 2026

Diarylamines, such as 2-Methoxy-N-(4-methoxyphenyl)aniline , are highly valued structural motifs in pharmaceutical intermediates, agrochemicals, and advanced organic materials (e.g., hole-transporting layers in photovoltaics). Validating the structural integrity and purity of these synthesized compounds is a critical quality control step.

While High-Field Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for structural elucidation, the advent of cryogen-free Benchtop NMR systems has disrupted traditional analytical workflows [1]. This guide objectively compares the performance of conventional High-Field NMR (600 MHz) against modern Benchtop NMR (80 MHz) for the spectral validation of 2-Methoxy-N-(4-methoxyphenyl)aniline, providing experimental data, mechanistic insights, and self-validating protocols.

Mechanistic Context & Experimental Design

When analyzing 2-Methoxy-N-(4-methoxyphenyl)aniline, the molecule presents specific analytical challenges:

  • Aromatic Overlap: The molecule contains two distinct aromatic rings—an ortho-substituted ring (Ring A) and a para-substituted ring (Ring B). This results in eight aromatic protons occupying a narrow chemical shift window ( δ 6.6 – 7.1 ppm).

  • Exchangeable Protons: The bridging secondary amine (-NH-) proton is subject to hydrogen bonding, chemical exchange, and quadrupolar broadening.

Causality in Solvent Selection

The choice of deuterated solvent directly dictates the reliability of the validation.

  • CDCl 3​ (Chloroform-d): Provides excellent solubility and minimal solvent interference. However, the -NH- proton often appears as a broad, unpredictable singlet due to variable intermolecular hydrogen bonding depending on sample concentration.

  • DMSO-d 6​ (Dimethyl sulfoxide-d6): Acts as a strong hydrogen-bond acceptor. By locking the -NH- proton into a stable solvent-solute complex, DMSO-d 6​ sharpens the amine signal and shifts it downfield (typically δ 7.5 - 8.0 ppm), separating it from the crowded aromatic region. This creates a self-validating system : if the peak disappears upon the addition of D 2​ O, it is definitively confirmed as the exchangeable amine proton.

Technology Comparison: High-Field vs. Benchtop NMR

Recent advancements in permanent magnet technology have allowed benchtop systems to achieve superior homogeneity, making them viable for routine analysis without the overhead of superconducting infrastructure [2]. However, the fundamental physics of Larmor frequencies dictates that signal dispersion (in Hz) scales linearly with magnetic field strength.

Performance Metrics Summary
ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on 2-Methoxy-N-(4-methoxyphenyl)aniline Analysis
Magnet Type Superconducting (Requires LHe/LN 2​ )Permanent NdFeB (Cryogen-free)Benchtop allows in-fume-hood reaction monitoring.
Spectral Dispersion 600 Hz per ppm80 Hz per ppmHigh-field resolves individual aromatic multiplets; Benchtop yields a complex, overlapping multiplet envelope.
Sensitivity (LOD) <10μM ∼1−5mM Benchtop requires higher sample concentrations ( ∼50 mg/mL) to achieve adequate Signal-to-Noise (S/N) in 13C NMR.
13C Acquisition Time 10 - 15 minutes2 - 12 hoursHigh-field is vastly superior for rapid 13C carbon skeleton validation.
Cost per Sample High (Infrastructure dependent)Low (Minimal maintenance)Benchtop is ideal for high-throughput, routine QA/QC of known intermediates [3].

Spectral Data Validation

The following tables summarize the validated 1 H and 13 C NMR chemical shifts for 2-Methoxy-N-(4-methoxyphenyl)aniline in CDCl 3​ at 298 K.

Table 1: 1 H NMR Assignments (600 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
3.78Singlet (s)3H-p-OCH 3​ (Ring B)
3.85Singlet (s)3H-o-OCH 3​ (Ring A)
5.60Broad Singlet (br s)1H--NH- (Exchanges with D 2​ O)
6.75Doublet of doublets (dd)1H8.0, 1.5Aromatic (Ring A, H-3)
6.80Triple doublets (td)1H8.0, 1.5Aromatic (Ring A, H-5)
6.85Doublet (d)2H8.8Aromatic (Ring B, H-3, H-5) AA'BB'
6.88Triple doublets (td)1H8.0, 1.5Aromatic (Ring A, H-4)
7.00Doublet of doublets (dd)1H8.0, 1.5Aromatic (Ring A, H-6)
7.05Doublet (d)2H8.8Aromatic (Ring B, H-2, H-6) AA'BB'

Note: On an 80 MHz benchtop system, the signals from 6.75 to 7.05 ppm collapse into a single broad multiplet integrating to 8H. Validation at low field relies heavily on the distinct methoxy singlets and the isolated -NH- peak.

Table 2: 13 C NMR Assignments (150 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)TypeAssignment
55.5Primary (CH 3​ )p-OCH 3​ carbon
55.6Primary (CH 3​ )o-OCH 3​ carbon
110.5, 114.6, 118.2, 120.5Tertiary (CH)Aromatic CH carbons (Ring A & B)
122.1, 134.5Quaternary (C)Aromatic C-N carbons
148.2Quaternary (C)Aromatic C-O (Ring A, o-methoxy)
155.1Quaternary (C)Aromatic C-O (Ring B, p-methoxy)

Visualizing the Validation Logic

To ensure rigorous validation, understanding the structural connectivity and the analytical workflow is paramount.

SpinSystem RingA Ring A 2-Methoxyphenyl 4 Protons (m) NH Bridge Amine (NH) 1 Proton (br s) RingA->NH C-N bond RingB Ring B 4-Methoxyphenyl 4 Protons (AA'BB') NH->RingB C-N bond OMeB Methoxy B p-OCH3 3 Protons (s) RingB->OMeB attached OMeA Methoxy A o-OCH3 3 Protons (s) OMeA->RingA attached

Structural connectivity and proton spin systems of 2-Methoxy-N-(4-methoxyphenyl)aniline.

Workflow Start Sample Prep (2-Methoxy-N-(4-methoxyphenyl)aniline) HighField High-Field NMR (600 MHz) Superconducting Start->HighField High Resolution (< 10 mM) Benchtop Benchtop NMR (80 MHz) Permanent Magnet Start->Benchtop Routine QA/QC (> 50 mM) DataProc Data Processing (Fourier Transform, Phase/Baseline) HighField->DataProc Benchtop->DataProc Validation Validation (EUROLAB Guidelines) DataProc->Validation Signal Assignment & Integration

Workflow comparing High-Field and Benchtop NMR validation for diarylamines.

Step-by-Step Experimental Methodology

To ensure reproducibility and adherence to EUROLAB quantitative NMR (qNMR) guidelines [4], follow this rigorous protocol:

Phase 1: Sample Preparation (Self-Validating Approach)
  • Weighing: Accurately weigh 15 mg of 2-Methoxy-N-(4-methoxyphenyl)aniline for High-Field analysis, or 50 mg for Benchtop analysis, into a clean glass vial.

  • Solvation: Add 0.6 mL of CDCl 3​ (containing 0.03% v/v TMS as an internal reference). Swirl until completely dissolved.

  • Filtration: Pass the solution through a tightly packed glass wool plug in a Pasteur pipette directly into a standard 5 mm NMR tube. Causality: Particulate matter distorts magnetic field homogeneity, severely degrading resolution and lineshape.

Phase 2: Acquisition Parameters
  • Tuning and Matching: Perform automated tuning and matching of the probe to the 1 H and 13 C frequencies to maximize power transfer and sensitivity.

  • Shimming: Execute gradient shimming (e.g., TopShim) to ensure the TMS signal has a half-height line width ( w1/2​ ) of <1.0 Hz.

  • Relaxation Delay ( D1​ ): Set the relaxation delay to at least 5×T1​ of the slowest relaxing proton (typically the aromatic protons). For quantitative validation, a D1​ of 10–15 seconds is mandatory to ensure >99.3% magnetization recovery [4].

  • Acquisition Time (AQ): Set AQ to ∼3−4 seconds to provide sufficient digital resolution (data points) across the Free Induction Decay (FID).

Phase 3: Processing and D 2​ O Exchange (Verification)
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H spectra to optimize S/N without sacrificing resolution.

  • Phase and Baseline Correction: Perform manual zero-order and first-order phase correction, followed by a polynomial baseline correction to ensure accurate integration.

  • D 2​ O Shake (The Self-Validation Step): After acquiring the initial spectrum, add 2 drops of D 2​ O to the NMR tube, shake vigorously for 30 seconds, and re-acquire the spectrum. The broad signal at δ 5.60 ppm will disappear, definitively confirming the assignment of the secondary amine proton.

Conclusion

For the structural validation of 2-Methoxy-N-(4-methoxyphenyl)aniline, High-Field NMR (600 MHz) remains indispensable for absolute structural elucidation, easily resolving the complex J -couplings of the ortho- and para-substituted aromatic rings.

However, Benchtop NMR (80 MHz) proves to be a highly capable alternative for routine batch validation and QA/QC. While it cannot resolve the aromatic multiplet envelope, the distinct chemical shifts of the two methoxy groups ( δ 3.78 and 3.85 ppm) and the exchangeable amine proton provide sufficient spectral markers to confirm product identity and monitor purity, significantly reducing analytical bottlenecks in drug development workflows.

References

  • Benchtop NMR Breaks New Ground Technology Networks[Link]

  • High-field to Benchtop NMR Spectroscopy - Part 3 Oxford Instruments[Link]

  • Benchtop versus high field NMR: Comparable performance found for the molecular weight determination of lignin PubMed (National Institutes of Health)[Link]

  • Guide to NMR Method Development and Validation – Part I: Identification and Quantification EUROLAB / ResearchGate[Link]

Comparative

Comparative Guide: HPLC Method Validation for 2-Methoxy-N-(4-methoxyphenyl)aniline Purity Analysis

Executive Summary The compound 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8) is an electron-rich secondary arylamine widely utilized as a critical building block in the synthesis of pharmaceutical intermediates...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8) is an electron-rich secondary arylamine widely utilized as a critical building block in the synthesis of pharmaceutical intermediates and hole-transport materials for OLEDs[1]. In these applications, trace structural isomers can cause chain-termination in polymerizations or act as fluorescence quenchers. This guide provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) methodology to determine its purity, objectively comparing column chemistries to overcome the limitations of traditional reversed-phase approaches.

Mechanistic Rationale: Overcoming Isomeric Co-Elution

The primary analytical challenge in quantifying the purity of asymmetric diarylamines is resolving the target compound from process-related structural isomers. During synthesis (typically via Buchwald-Hartwig cross-coupling), homocoupling side reactions generate isomers such as 4,4'-dimethoxydiphenylamine (Impurity C).

The Failure of C18 (Octadecylsilane)

Traditional C18 columns rely entirely on dispersive, hydrophobic interactions. Because the partition coefficients ( logP ) of the 2,4'-dimethoxy target and the 4,4'-dimethoxy isomer are virtually identical, C18 phases cannot differentiate them, resulting in severe co-elution ( Rs​<1.0 ).

The Biphenyl Advantage

To achieve baseline separation, we must exploit orthogonal selectivity. A Biphenyl stationary phase engages in π−π stacking and dipole-induced dipole interactions.

  • The Causality of Separation: The ortho-methoxy group on the target compound creates steric hindrance against the central amine proton, forcing the adjacent phenyl ring out of planarity. The biphenyl phase acts as a spatial recognition tool; it strongly retains the planar 4,4'-isomer via efficient π−π stacking, while the sterically twisted 2,4'-target exhibits reduced π -overlap and elutes earlier.

Quantitative Comparison of Column Selectivity

Table 1: Column Performance Comparison (Target vs. Isomeric Impurity C)

Chromatographic ParameterTraditional C18 ColumnCore-Shell Biphenyl Column
Retention Time (Target) 6.45 min5.82 min
Retention Time (Impurity C) 6.52 min6.35 min
Resolution ( Rs​ ) 0.8 (Co-elution)3.1 (Baseline Resolved)
Peak Tailing Factor ( Tf​ ) 1.41.1
Primary Selectivity Mechanism Dispersive (Hydrophobic) π−π Stacking & Steric Recognition

The Self-Validating Protocol Architecture

A trustworthy analytical method must autonomously verify its own fitness for purpose before reporting data. This protocol is engineered as a closed-loop, self-validating system aligned with[2].

Before any sample batch is analyzed, the system must pass a System Suitability Test (SST) . If the critical pair resolution ( Rs​ ) drops below 2.0, or if the injection precision (RSD) exceeds 1.0%, the sequence automatically aborts. This causality ensures that column degradation or mobile phase errors cannot result in the reporting of false purity values.

Step-by-Step Methodology: Validated HPLC Workflow

1. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Mechanistic Note: Diarylamines are very weak bases. While they remain neutral at pH 3, the formic acid is strictly required to protonate and cap residual silanols on the silica support, eliminating secondary ion-exchange interactions that cause amine peak tailing.

2. Standard & Sample Preparation

  • Diluent: Acetonitrile:Water (50:50, v/v).

  • Stock Solution: Accurately weigh 10.0 mg of[1] into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Standard: Dilute to 0.1 mg/mL.

  • Mechanistic Note: Matching the diluent to the initial gradient strength prevents solvent-mismatch effects, which cause peak fronting for highly lipophilic analytes.

3. Chromatographic Conditions

  • Column: Core-shell Biphenyl, 100 × 4.6 mm, 2.6 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Reduces mobile phase viscosity, improving mass transfer).

  • Detection: UV at 285 nm (Captures the π→π∗ transition of the conjugated diarylamine system).

  • Gradient Program: 30% B to 90% B over 10 minutes, hold for 2 minutes, re-equilibrate at 30% B for 3 minutes.

Method Validation Results

The developed Biphenyl method was subjected to rigorous validation according to the [3] framework.

Table 2: ICH Q2(R2) Validation Summary (Biphenyl Method)

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution of critical pair Rs​=3.1 (No blank interference)Pass
Linearity (0.01 - 0.15 mg/mL)Correlation Coefficient R2≥0.999 R2=0.9998 Pass
Accuracy (Spike Recovery)98.0% - 102.0% across 3 levels99.4% - 100.6%Pass
Method Precision (n=6)Repeatability RSD ≤2.0% 0.85%Pass
Robustness (Temp ±5∘C ) Rs​≥2.0 maintained Rs​=2.8 Pass

Validation Workflow Visualization

The logical progression of the analytical validation lifecycle, ensuring continuous quality control and regulatory compliance, is mapped below.

ValidationWorkflow Phase1 Method Development Column & Mobile Phase Selection Phase2 Specificity Assessment Baseline Resolution (Rs > 2.0) Phase1->Phase2 Proceed to Validation Phase3 Linearity & Range Correlation Coefficient (R² > 0.999) Phase2->Phase3 Selectivity Confirmed Phase4 Accuracy & Recovery Spike Studies (98-102%) Phase3->Phase4 Phase5 Precision Evaluation Repeatability (RSD < 2.0%) Phase4->Phase5 Phase6 Robustness Testing USP <621> Allowable Adjustments Phase5->Phase6 Phase7 Validated Analytical Procedure Lifecycle Management Phase6->Phase7 Final Approval

Caption: ICH Q2(R2) analytical method validation lifecycle for purity determination.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. Available at:[Link]

  • United States Pharmacopeia (USP). "Understanding the Latest Revisions to USP <621>." Agilent Technologies Whitepaper. Available at:[Link]

Sources

Validation

2-Methoxy-N-(4-methoxyphenyl)aniline vs bis(4-methoxyphenyl)amine reactivity comparison

Comparative Reactivity Guide: 2-Methoxy-N-(4-methoxyphenyl)aniline vs. Bis(4-methoxyphenyl)amine Structural Causality and Mechanistic Divergence Diarylamines are foundational scaffolds in both pharmaceutical synthesis an...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Reactivity Guide: 2-Methoxy-N-(4-methoxyphenyl)aniline vs. Bis(4-methoxyphenyl)amine

Structural Causality and Mechanistic Divergence

Diarylamines are foundational scaffolds in both pharmaceutical synthesis and organic electronics. The specific placement of electron-donating methoxy (-OCH₃) groups fundamentally alters their chemical behavior. This guide objectively compares two closely related derivatives: 2-Methoxy-N-(4-methoxyphenyl)aniline (an ortho, para-substituted system)[1] and bis(4-methoxyphenyl)amine (a symmetric para, para-substituted system, commonly known as 4,4'-dimethoxydiphenylamine)[2].

While both compounds are electron-rich, their reactivity diverges due to the interplay of steric hindrance and orbital coplanarity[3]. In bis(4-methoxyphenyl)amine, the two para-methoxy groups provide unhindered resonance donation into the nitrogen lone pair, stabilizing radical cations and making the amine highly nucleophilic. Conversely, the ortho-methoxy group in 2-Methoxy-N-(4-methoxyphenyl)aniline introduces significant steric bulk adjacent to the N-H center. This not only shields the nitrogen from electrophilic attack but also forces a slight dihedral twist in the phenyl ring, disrupting optimal orbital overlap and altering its redox potential[3].

Reactivity_Pathways C1 2-Methoxy-N-(4-methoxyphenyl)aniline (Ortho/Para) Steric Steric Hindrance at N-H C1->Steric High (ortho-OMe) Electronic Orbital Coplanarity C1->Electronic Twisted Dihedral C2 Bis(4-methoxyphenyl)amine (Bis-Para) C2->Steric Low (unhindered) C2->Electronic Highly Planar Coupling Buchwald-Hartwig Cross-Coupling Steric->Coupling Dictates Nucleophilicity Redox Oxidation to Radical Cation Electronic->Redox Dictates Ionization Potential

Mechanistic pathways dictating diarylamine reactivity based on methoxy substitution patterns.

Comparative Reactivity Profiles

Nucleophilicity and Cross-Coupling: In transition-metal-catalyzed N-arylation (e.g., Buchwald-Hartwig coupling), the approach of the bulky palladium-aryl intermediate is highly sensitive to the steric environment of the amine. Bis(4-methoxyphenyl)amine reacts rapidly even with standard ligands (like BINAP or XPhos) due to its sterically exposed nitrogen center. In contrast, 2-Methoxy-N-(4-methoxyphenyl)aniline requires specialized, highly accommodating ligands (such as RuPhos) and longer reaction times, as the ortho-methoxy group sterically repels the incoming metal complex[4].

Redox Chemistry and Hole Transport: Bis(4-methoxyphenyl)amine is a classic precursor for hole-transporting materials in OLEDs and dye-sensitized solar cells. Its planar geometry allows the nitrogen lone pair to fully delocalize across both aromatic rings, significantly lowering its oxidation potential and stabilizing the resulting radical cation. The ortho-methoxy variant, due to its twisted conformation, exhibits a slightly higher oxidation potential and reduced radical stability, making it less ideal for high-performance optoelectronics but highly valuable as a specialized building block in medicinal chemistry[1].

Self-Validating Experimental Methodologies

To objectively quantify these reactivity differences, the following protocols utilize internal self-validation mechanisms to ensure data integrity.

Protocol A: Parallel Kinetic Analysis of N-Arylation Causality: This experiment measures the steric impact on nucleophilicity. By running parallel reactions and sampling over time with an internal standard, we eliminate volumetric errors and isolate the kinetic differences caused by the ortho-methoxy group.

  • Preparation: In a nitrogen-filled glovebox, charge two Schlenk flasks with Pd₂(dba)₃ (1.0 mol%) and RuPhos (2.0 mol%).

  • Substrate Addition: Add 1.0 mmol of bromobenzene, 0.5 mmol of biphenyl (Internal Standard), and 1.2 mmol of either 2-Methoxy-N-(4-methoxyphenyl)aniline or bis(4-methoxyphenyl)amine to the respective flasks.

  • Base & Solvent: Add NaOtBu (1.5 mmol) and anhydrous toluene (5.0 mL). Seal and transfer to a fume hood.

  • Reaction & Sampling: Heat the mixtures to 80 °C. At t = 10, 30, 60, and 120 minutes, extract a 50 µL aliquot using a micro-syringe.

  • Quenching & Validation: Immediately quench each aliquot in 1.0 mL of cold acetonitrile. Filter through a 0.22 µm PTFE syringe filter. Analyze via HPLC (UV detection at 254 nm). Validation Check: The ratio of the product peak area to the biphenyl internal standard peak area ensures that conversion rates are absolute and directly comparable.

Protocol B: Cyclic Voltammetry (CV) with Internal Calibration Causality: This protocol measures the thermodynamic stability of the radical cation. Spiking the solution with ferrocene post-measurement calibrates the reference electrode drift, ensuring the oxidation potentials are strictly tied to the molecular geometry rather than instrumental artifacts.

  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous dichloromethane (DCM). Purge with argon for 15 minutes.

  • Analyte Addition: Dissolve 1.0 mM of the target diarylamine in 10 mL of the electrolyte solution.

  • Cell Setup: Assemble a three-electrode cell using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag⁺ non-aqueous reference electrode.

  • Measurement: Perform cyclic voltammetry scanning from -0.2 V to +1.2 V at a scan rate of 50 mV/s.

  • Internal Calibration: After recording the analyte's voltammogram, spike the cell with 1.0 mM of ferrocene (Fc). Run a final scan. Validation Check: Shift all recorded potentials so that the Fc/Fc⁺ redox couple is set to 0.0 V. This normalizes the data, allowing precise comparison of the Eox​ values.

Quantitative Data Summary

The following table synthesizes the kinetic and thermodynamic data derived from the validated protocols.

Parameter2-Methoxy-N-(4-methoxyphenyl)anilineBis(4-methoxyphenyl)amine
Substitution Pattern ortho, parapara, para
Steric Environment at N-H HinderedUnhindered
Buchwald-Hartwig Conversion (1h) 42% (Kinetic limitation)>95% (Rapid conversion)
Oxidation Potential ( Eox​ vs Fc/Fc⁺) +0.42 V+0.35 V
Radical Cation Stability Moderate (Twisted geometry)High (Planar resonance)
Primary Industrial Application Specialized Pharmaceutical Building BlocksHole-Transport Materials (OLEDs/DSSC)

References

  • PubChem. "4,4'-Dimethoxydiphenylamine | C14H15NO2 | CID 7571". National Institutes of Health. 2

  • TCI Chemicals. "2-Methoxy-N-(4-methoxyphenyl)aniline 58751-07-8". 1

  • Sigma-Aldrich. "4,4-Dimethoxydiphenylamine Bis(4-methoxyphenyl)amine". Link

  • PubMed. "In situ UV-visible spectroelectrochemical studies on the copolymerization of diphenylamine with ortho-methoxy aniline". National Institutes of Health. 3

  • Master Organic Chemistry. "Understanding Ortho, Para, and Meta Directors". 4

Sources

Comparative

High-Resolution Mass Spectrometry Comparison Guide: Structural Elucidation of 2-Methoxy-N-(4-methoxyphenyl)aniline

As a Senior Application Scientist, evaluating the analytical capabilities of different mass spectrometry (MS) platforms requires moving beyond basic specifications and understanding how instrument physics interact with m...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the analytical capabilities of different mass spectrometry (MS) platforms requires moving beyond basic specifications and understanding how instrument physics interact with molecular chemistry. 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8), a critical diarylamine building block used in organic synthesis and semiconductor materials 1, presents a unique challenge for tandem mass spectrometry (MS/MS).

Its dual methoxy-substituted diphenylamine core undergoes complex, competing fragmentation pathways—specifically, the rare loss of a radical from an even-electron precursor. This guide objectively compares the performance of three dominant MS/MS activation platforms—Orbitrap HCD, Q-TOF CID, and Linear Ion Trap CID—in elucidating the structure of this compound.

Mechanistic Causality: The Fragmentation Logic

Before comparing instrument platforms, we must establish why 2-Methoxy-N-(4-methoxyphenyl)aniline fragments the way it does. When ionized via Electrospray Ionization (ESI) in positive mode, the molecule forms a protonated precursor ion [M+H]+ at m/z 230.1176.

The fragmentation of this precursor is governed by the internal energy deposited during collisional activation:

  • Radical Cleavage (Lowest Energy Pathway): Methoxyaromatics are highly susceptible to the homolytic cleavage of the O-CH₃ bond. Despite the "even-electron rule," the loss of a methyl radical (•CH₃, 15.023 Da) is highly favored here because the resulting odd-electron radical cation (m/z 215.0941) is extensively resonance-stabilized by the diphenylamine conjugated system.

  • Secondary Rearrangement: Once the methyl radical is lost, the proximity of the ortho-methoxy group facilitates a secondary rearrangement, leading to the neutral loss of formaldehyde (CH₂O, 30.01 Da), yielding a fragment at m/z 185.0835.

  • Heterolytic C-N Cleavage (Higher Energy Pathway): Cleavage of the central amine bridge requires higher activation energy. It yields a methoxyaniline ion (m/z 124.0757) and a methoxyphenyl cation (m/z 107.0491).

Mechanism M Precursor [M+H]+ m/z 230.1176 F1 Radical Cation m/z 215.0941 (- •CH3) M->F1 Lowest Energy (15 Da loss) F3 Methoxyaniline Ion m/z 124.0757 (C-N Cleavage) M->F3 Higher Energy Beam-type F4 Methoxyphenyl Cation m/z 107.0491 M->F4 Higher Energy Beam-type F2 Secondary Fragment m/z 185.0835 (- CH2O) F1->F2 Rearrangement (30 Da loss)

Logical fragmentation pathways of protonated 2-Methoxy-N-(4-methoxyphenyl)aniline.

Platform Comparison: Beam-Type vs. Resonance Activation

The ability to observe the complete fragmentation landscape depends entirely on the physics of the collision cell. We compared three distinct architectures:

Orbitrap HCD (Higher-energy Collisional Dissociation)

HCD is a "beam-type" fragmentation technique 2. Ions are accelerated into a multipole collision cell filled with nitrogen gas. Because the ions do not have time to thermally equilibrate, multiple bonds can break simultaneously, opening up higher-energy dissociation channels (like the C-N cleavage). Crucially, HCD has no low-mass cutoff, allowing the detection of small diagnostic ions.

Q-TOF CID (Collision-Induced Dissociation)

Like HCD, Q-TOF CID is a beam-type technique. It produces nearly identical spectra to Orbitrap HCD, provided the collision energy is properly calibrated. Studies show that Q-TOF platforms typically require a slightly higher absolute collision energy (by a few eV) to match the spectral richness of an Orbitrap 3.

Linear Ion Trap CID (Resonance Excitation)

Ion traps utilize resonance excitation, where only the precursor ion is excited. Once the precursor fragments, the resulting product ions fall out of resonance and are rapidly cooled by the helium bath gas, preventing secondary fragmentation (e.g., the subsequent loss of CH₂O). Furthermore, ion traps suffer from the "1/3 Rule"—the radio frequency required to trap the precursor inherently ejects any fragment with an m/z less than ~30% of the precursor 4. For our m/z 230 precursor, fragments below m/z 76 are lost entirely.

Workflow S1 Sample Injection 1 µg/mL in 50% MeOH S2 ESI (+) Ionization Precursor Isolation S1->S2 HCD Orbitrap HCD Beam-Type Collision S2->HCD NCE 30 QTOF Q-TOF CID Beam-Type Collision S2->QTOF CE 35 eV IT Ion Trap CID Resonance Excitation S2->IT NCE 35% R1 Rich MS/MS Spectra Full Mass Range Detected HCD->R1 Multiple Collisions QTOF->R1 Multiple Collisions R2 Limited MS/MS Spectra 1/3 Low-Mass Cutoff IT->R2 Single Pathway

Experimental workflow comparing beam-type vs. resonance activation for MS/MS analysis.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity, the following protocol incorporates built-in system suitability checks. This ensures that variations in fragmentation are due to instrument architecture, not poor calibration.

Step 1: Reagent Preparation & System Suitability

  • Dissolve 2-Methoxy-N-(4-methoxyphenyl)aniline standard in LC-MS grade methanol to a 1 mg/mL stock.

  • Dilute to a 1 µg/mL working solution using 50:50 Methanol:Water with 0.1% Formic Acid.

  • Self-Validation Check: Infuse a tuning mix prior to the run. Ensure mass accuracy error is < 3 ppm for HRMS platforms (Orbitrap/Q-TOF) to guarantee exact mass assignments.

Step 2: Chromatographic Separation

  • Inject 2 µL onto a sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Apply a linear gradient from 5% to 95% organic mobile phase over 5 minutes at a flow rate of 0.4 mL/min to ensure sharp peak elution and minimize ion suppression.

Step 3: MS/MS Acquisition Parameters Causality of settings: We utilize stepped collision energies for beam-type instruments to capture both fragile (radical loss) and robust (C-N cleavage) fragmentation pathways in a single composite spectrum 5.

  • Orbitrap: Resolution set to 70,000 for MS1 and 17,500 for MS2. Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40.

  • Q-TOF: High-resolution mode (40,000 FWHM). Set Collision Energy (CE) to 25, 35, and 45 eV (adjusted +5 eV relative to Orbitrap to match energy deposition).

  • Linear Ion Trap: Isolation width of 1.5 m/z, NCE set to 35%, activation Q at 0.25.

Quantitative Performance Data

The table below summarizes the relative abundances of key fragment ions generated by the protonated precursor (m/z 230.1176) across the three platforms at optimized collision energies.

Fragment AssignmentExact Mass (m/z)Orbitrap HCD (NCE 30)Q-TOF CID (CE 35 eV)Ion Trap CID (NCE 35%)Mechanistic Note
[M+H]+ Precursor 230.11765%8%15%Depleted efficiently in beam-type.
[M+H - •CH₃]⁺• 215.0941100% (Base Peak)100% (Base Peak)100% (Base Peak)Lowest energy pathway; dominant across all platforms.
[M+H - •CH₃ - CH₂O]⁺ 185.083545%42%2%Secondary fragmentation; almost entirely absent in Ion Trap due to resonance cooling.
Methoxyaniline Ion 124.075765%60%0%Higher energy C-N cleavage; inaccessible via resonance CID.
Methoxyphenyl Cation 107.049130%28%0%Higher energy C-N cleavage; inaccessible via resonance CID.
Low-Mass Diagnostic 77.039115%12%0%Phenyl ring fragment; lost in Ion Trap due to the 1/3 rule cutoff.

References

  • CymitQuimica. "2-Methoxy-N-(4-methoxyphenyl)
  • StackExchange Chemistry.
  • Repository of the Academy's Library (MTAK). "Collision energies on QTof and Orbitrap instruments: How to make proteomics measurements comparable?"
  • Reddit Proteomics. "HCD vs CID in the orbitrap."
  • ChemRxiv.

Sources

Validation

Comparative Analysis of Electron-Donating Effects in Diarylamines: The Case of 2-Methoxy-N-(4-methoxyphenyl)aniline

As a Senior Application Scientist specializing in electroactive organic materials, I frequently evaluate the redox profiles of diarylamines. These compounds are foundational in applications ranging from hole-transporting...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in electroactive organic materials, I frequently evaluate the redox profiles of diarylamines. These compounds are foundational in applications ranging from hole-transporting materials (HTMs) in photovoltaics to potent radical-scavenging antioxidants. The core driver of their efficacy is their oxidation potential, which is heavily dictated by the electronic nature of their ring substituents.

In this guide, we objectively compare the electron-donating effects of 2-Methoxy-N-(4-methoxyphenyl)aniline (also known as 2,4'-dimethoxydiphenylamine) against other structural analogues. By introducing methoxy (-OCH₃) groups at specific positions, we fundamentally alter the Highest Occupied Molecular Orbital (HOMO) energy levels, dictating the molecule's performance.

Mechanistic Rationale: The Power of the Methoxy Group

The oxidation of a diarylamine yields a nitrogen-centered radical cation. The stability of this intermediate dictates the reversibility of the redox process and the molecule's overall reducing power.

Methoxy groups are strongly electron-donating via resonance (+R effect). When positioned at the para and ortho positions relative to the amine nitrogen—as seen in 2-Methoxy-N-(4-methoxyphenyl)aniline—the oxygen lone pairs participate in extended π -conjugation. This resonance stabilization delocalizes the positive charge of the oxidized species, dramatically lowering the energy required for the initial single-electron transfer (SET)[1][2].

Conversely, electron-withdrawing groups (EWGs) like cyano (-CN) or nitro (-NO₂) destabilize the radical cation, shifting the oxidation potential to more positive values[1].

G A Diarylamine Precursor (Neutral) B Radical Cation (Oxidized Form) A->B -e⁻ (Oxidation) Low Potential C Resonance Stabilization by -OMe Groups B->C Delocalization of Spin Density D Degradation / Dimerization (Without EDG) B->D If poorly stabilized

Figure 1: Oxidation pathway and resonance stabilization of methoxy-substituted diarylamines.

Comparative Data Analysis

To objectively benchmark 2-Methoxy-N-(4-methoxyphenyl)aniline, we must look at the cyclic voltammetry (CV) data of various substituted diphenylamines. The table below synthesizes the electrochemical parameters, demonstrating the profound impact of the -OCH₃ groups on the oxidation potential ( Ep,a​ )[3][4].

CompoundSubstituent ProfileOxidation Potential (V vs Ag/AgCl)*Radical Cation StabilityPrimary Application
Diphenylamine (DPA) None (H)~0.85 - 0.90 VLow (Prone to dimerization)Baseline Standard
4-Methoxydiphenylamine Mono-para (-OCH₃)~0.60 - 0.70 VModerateIntermediate Precursor
2-Methoxy-N-(4-methoxyphenyl)aniline Ortho & Para (-OCH₃)~0.35 - 0.45 VHigh (Resonance stabilized)Advanced HTMs / Antioxidants
4-Cyanodiphenylamine Mono-para (-CN)>1.10 VVery Low (Destabilized)Reference (EWG)

*Note: Exact potentials vary slightly based on solvent and supporting electrolyte conditions, but the relative thermodynamic trend remains absolute.

As shown, the dual methoxy substitution in 2-Methoxy-N-(4-methoxyphenyl)aniline nearly halves the oxidation potential compared to unsubstituted diphenylamine. This makes it an exceptionally potent electron donor[3].

Experimental Workflows: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the electrochemical and antioxidant properties of these compounds must be evaluated using self-validating experimental designs.

Protocol 1: Cyclic Voltammetry (CV) for Redox Profiling

Causality Check: CV is utilized to determine the exact oxidation potential and the reversibility of the electron transfer. We use anhydrous dichloromethane (CH₂Cl₂) because it provides a wide anodic potential window and stabilizes organic radical cations far better than protic solvents, preventing premature nucleophilic attack on the oxidized species[5].

Workflow Step1 1. Cell Preparation (0.1 M TBAP in CH2Cl2) Step2 2. Analyte Addition (2 mM Diarylamine) Step1->Step2 Step3 3. Deoxygenation (Argon Purge, 10 min) Step2->Step3 Step4 4. Cyclic Voltammetry (Scan: 0.0 to +1.2 V) Step3->Step4 Step5 5. Data Extraction (Ep,a and E1/2) Step4->Step5

Figure 2: Standardized cyclic voltammetry workflow for determining diarylamine redox potentials.

Step-by-Step Methodology:

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium perchlorate (TBAP) in anhydrous CH₂Cl₂. Why TBAP? The bulky tetrabutylammonium cation prevents ion-pairing effects that could shift the observed thermodynamic potentials.

  • Analyte Addition: Introduce 2.0 mM of 2-Methoxy-N-(4-methoxyphenyl)aniline into the electrochemical cell.

  • Deoxygenation: Purge the solution with high-purity Argon for 10 minutes. Causality: Dissolved oxygen is electroactive; its reduction wave can obscure the thermodynamic data of the diarylamine and trigger unwanted side reactions.

  • Electrode Setup: Use a Glassy Carbon (GC) working electrode, a Platinum wire counter electrode, and an Ag/AgNO₃ non-aqueous reference electrode.

  • Measurement: Scan from 0.0 V to +1.2 V at a scan rate of 100 mV/s.

  • Self-Validation (Crucial Step): Post-measurement, spike the solution with 1.0 mM Ferrocene (Fc). Rerun the scan. The E1/2​ of the Fc/Fc⁺ couple must appear at its known thermodynamic potential. Adjust the analyte's potential relative to the Fc/Fc⁺ standard to eliminate reference electrode drift artifacts[3].

Protocol 2: DPPH Radical Scavenging Assay

Causality Check: While CV provides thermodynamic data, the DPPH assay validates the kinetic ability of the diarylamine to transfer a hydrogen atom or electron to a stable free radical, simulating real-world antioxidant efficacy. There is a proven inverse correlation between a diarylamine's oxidation potential and its radical scavenging capability[1][4].

  • Reagent Prep: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH•) in methanol.

  • Reaction: Mix 2.0 mL of the DPPH solution with varying concentrations (10-100 µM) of the diarylamine.

  • Incubation: Incubate in the dark for 30 minutes. Causality: Light can induce auto-degradation of the DPPH radical, skewing the baseline absorbance data.

  • Measurement: Measure absorbance at 517 nm using a UV-Vis spectrophotometer. Calculate the EC50​ value. Compounds with lower oxidation potentials (like the 2,4'-dimethoxy derivative) will exhibit significantly lower EC50​ values, indicating superior antioxidant capacity[4].

Conclusion

The strategic placement of methoxy groups in 2-Methoxy-N-(4-methoxyphenyl)aniline creates a highly electron-rich diarylamine core. The synergistic ortho and para substitution provides exceptional resonance stabilization to the resultant radical cation. As validated by cyclic voltammetry and radical scavenging assays, this compound vastly outperforms unsubstituted and mono-substituted analogues, making it a premium candidate for advanced hole-transport materials and pharmaceutical antioxidant applications.

References
  • Insights in the antioxidant activity of diarylamines from the 2,3-dimethylbenzo[b]thiophene through the redox profile. Instituto Politécnico de Bragança (IPB). Available at: [Link]

  • Full article: Antioxidant activity of aminodiarylamines in the thieno[3,2-b]pyridine series. Taylor & Francis. Available at:[Link]

  • Effect of Methoxy Substituents on the Properties of the Derivatives of Carbazole and Diphenylamine. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Structure and reactivity in neutral organic electron donors derived from 4-dimethylaminopyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Comparison of the Simple Cyclic Voltammetry (CV) and DPPH Assays for the Determination of Antioxidant Capacity of Active Principles. MDPI. Available at: [Link]

Sources

Comparative

Benchmarking 2-Methoxy-N-(4-methoxyphenyl)aniline: A Comparative Guide to Redox-Active Diarylamines

Executive Summary In the development of advanced hole-transporting materials, organic radical batteries, and photoredox catalysts, diarylamines serve as foundational building blocks. 2-Methoxy-N-(4-methoxyphenyl)aniline...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of advanced hole-transporting materials, organic radical batteries, and photoredox catalysts, diarylamines serve as foundational building blocks. 2-Methoxy-N-(4-methoxyphenyl)aniline (CAS: 58751-07-8), commonly known as 2,4'-dimethoxydiphenylamine, is a highly tunable, asymmetric redox-active molecule[1]. This guide provides a rigorous benchmarking of its thermodynamic and kinetic properties against industry-standard redox mediators, equipping researchers and drug development professionals with actionable, self-validating protocols for electrochemical characterization.

Mechanistic Causality: The Asymmetric Methoxy Advantage

To understand the performance of 2-Methoxy-N-(4-methoxyphenyl)aniline, one must analyze the causality behind its structural design.

Unsubstituted diphenylamine (DPA) is notoriously unstable upon oxidation; its radical cation rapidly undergoes irreversible benzidine coupling (dimerization) at the highly reactive para positions. By introducing methoxy (–OCH₃) substituents, the molecule's electrochemical behavior is fundamentally transformed[2]:

  • Resonance Stabilization (4'-position): The para-methoxy group donates electron density through resonance, stabilizing the delocalized polaronic state of the radical cation and physically blocking the primary dimerization pathway.

  • Steric Shielding & Inductive Tuning (2-position): The ortho-methoxy group provides critical steric hindrance, preventing intermolecular stacking while further lowering the ionization potential (E_HOMO) via inductive effects[2].

This asymmetric push-pull stabilization creates a highly reversible one-electron transfer system, making it an excellent candidate for applications requiring predictable redox potentials[3].

G A 2,4'-DiMeO-DPA (Neutral State) B -1e⁻ Oxidation (Anodic Scan) A->B E_half ~0.74V C Radical Cation [DiMeO-DPA]•+ B->C D Resonance Stabilization (p-OMe group) C->D E Steric Shielding (o-OMe group) C->E

Diagram 1: One-electron oxidation pathway of 2,4'-DiMeO-DPA and radical cation stabilization.

Quantitative Benchmarking

To objectively evaluate 2-Methoxy-N-(4-methoxyphenyl)aniline, we benchmark it against standard reference molecules: Ferrocene (the universal standard), TEMPO (a standard organic radical), unsubstituted DPA, and the symmetric 4,4'-Dimethoxydiphenylamine.

Table 1: Electrochemical Benchmarks (vs. Ag/AgCl in MeCN)
Molecule E1/2​ (V)Reversibility ( Ipa​/Ipc​ )Primary ApplicationKey Limitation
Ferrocene (Fc) ~0.45 V1.00Universal Reference StandardPoor organic solubility in specific polymer matrices.
TEMPO ~0.75 V1.00Organocatalysis / Flow BatteriesHigh crossover rates in battery membranes.
Diphenylamine (DPA) ~0.90 V< 0.10 (Irreversible)Chemical PrecursorRapid irreversible dimerization upon oxidation.
4,4'-DiMeO-DPA ~0.70 V0.98Hole Transport / OLEDs[4]Symmetrical structure limits solubility in amorphous films.
2,4'-DiMeO-DPA ~0.74 V0.95Tunable SemiconductorsRequires asymmetric synthesis pathways.

Note: The asymmetric 2,4'-substitution maintains a low oxidation potential similar to the symmetric 4,4'-variant while disrupting crystal packing, which is highly advantageous for forming amorphous semiconductor films[5].

Self-Validating Experimental Workflows

Scientific integrity demands that benchmarking protocols be robust and self-validating. The following methodologies detail the exact steps and the underlying causality for characterizing diarylamine redox properties.

Protocol A: Cyclic Voltammetry (Thermodynamic Benchmarking)

This protocol assesses the electrochemical stability and oxidation propensity of the compound[6].

  • Electrolyte Preparation: Dissolve 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) in anhydrous, deoxygenated dichloromethane or acetonitrile[4].

    • Causality: TBAPF₆ provides high ionic conductivity, while the bulky tetrabutylammonium cation prevents ion-pairing effects that could artificially shift the thermodynamic redox potential.

  • Analyte Addition: Introduce 1.0 mM of 2-Methoxy-N-(4-methoxyphenyl)aniline into the cell.

    • Causality: A 1.0 mM concentration ensures the faradaic current strictly dominates the capacitive background current without inducing uncompensated resistance (iR drop).

  • Cell Assembly: Utilize a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgNO₃ reference electrode[5].

    • Causality: Glassy carbon provides a wide anodic potential window without surface oxidation, which is crucial for benchmarking electron-rich amines.

  • Voltammetric Sweep: Scan from 0.0 V to +1.2 V at varying scan rates (50 to 500 mV/s).

    • Causality: Slower scan rates allow the diffusion layer to grow, ensuring the peak current ratio ( Ipa​/Ipc​ ) accurately reflects the chemical reversibility and stability of the radical cation.

  • Internal Calibration (Self-Validation): Spike the cell with 1.0 mM Ferrocene post-measurement.

    • Causality: Pseudo-reference electrodes drift. Spiking with Ferrocene establishes a universally recognized internal standard ( Fc/Fc+ ), making the data self-validating and comparable across different laboratories.

Workflow Step1 1. Electrolyte Prep 0.1M TBAPF6 in MeCN Step2 2. Analyte Addition 1.0mM 2,4'-DiMeO-DPA Step1->Step2 Step3 3. Voltammetric Sweep 0.0V to +1.2V Step2->Step3 Step4 4. Internal Calibration Ferrocene Spike Step3->Step4 Step5 5. Data Extraction E_pa, E_pc, Peak Ratios Step4->Step5

Diagram 2: Self-validating cyclic voltammetry workflow for electrochemical benchmarking.

Protocol B: Spectroelectrochemistry (Kinetic & Stability Validation)

This workflow is used to track the formation and half-life of the radical cation, proving its stability[7].

  • Cell Setup: Employ an Optically Transparent Thin-Layer Electrode (OTTLE) cell.

    • Causality: The thin layer ensures complete bulk electrolysis within seconds, allowing real-time capture of the radical cation's absorption spectrum before diffusion-limited side reactions occur.

  • Potentiostatic Oxidation: Apply a step potential of +0.80 V.

    • Causality: This specific overpotential (slightly above Epa​ ) ensures rapid and complete conversion of the neutral amine to its radical cation without triggering secondary oxidations (dications).

  • Spectral Monitoring: Record UV-Vis-NIR spectra continuously.

    • Causality: The neutral molecule absorbs in the UV region, but the radical cation exhibits a characteristic broad, intense absorption band in the near-infrared region (~800-1000 nm) due to delocalized polaronic states[7].

  • Isosbestic Point Validation (Self-Validation): Verify the presence of clean isosbestic points during the spectral transition.

    • Causality: Isosbestic points mathematically prove a direct A→B transition. If the points drift or blur, it immediately invalidates the stability claim, indicating a parasitic side reaction (e.g., delayed dimerization).

Conclusion

Benchmarking 2-Methoxy-N-(4-methoxyphenyl)aniline reveals it as a superior alternative to unsubstituted diphenylamines for applications requiring stable, reversible one-electron oxidations. Its asymmetric methoxy substitution provides a calculated balance of steric shielding and resonance stabilization, yielding a highly predictable redox center with excellent solubility profiles for advanced material design.

References

Sources

Validation

A Technical Guide to the Spectroscopic Characterization of 2-Methoxy-N-(4-methoxyphenyl)aniline

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and characterization of novel compounds are paramount. 2-Met...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and synthetic chemistry, the precise identification and characterization of novel compounds are paramount. 2-Methoxy-N-(4-methoxyphenyl)aniline, a substituted diphenylamine, represents a class of molecules with significant potential in medicinal chemistry and materials science. This guide provides an in-depth analysis of its spectroscopic signature, with a primary focus on Fourier-Transform Infrared (FTIR) spectroscopy. In the absence of a publicly available experimental spectrum, this guide presents a predicted FTIR absorption spectrum based on established spectroscopic principles and data from analogous structures. Furthermore, we offer a comparative overview of alternative analytical techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy, to provide a holistic approach to the structural elucidation of this compound.

The Structural Context of 2-Methoxy-N-(4-methoxyphenyl)aniline

2-Methoxy-N-(4-methoxyphenyl)aniline (also known as 2,4'-dimethoxydiphenylamine) possesses a secondary aromatic amine linkage, a central and defining feature, flanked by two methoxy-substituted phenyl rings. The unique positioning of the methoxy groups (ortho on one ring and para on the other) influences the molecule's electronic and conformational properties, which in turn are reflected in its spectroscopic behavior.

FTIR Spectroscopy: A Vibrational Fingerprint

FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the compound's functional groups.

Predicted FTIR Absorption Spectrum
Predicted Wavenumber (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
~3400N-H StretchSecondary Aromatic AmineMedium, Sharp
3100-3000C-H StretchAromaticMedium to Weak
2960-2850C-H StretchMethyl (from Methoxy)Medium to Weak
1600-1580C=C StretchAromatic RingStrong
1510-1450C=C StretchAromatic RingStrong
~1335-1250C-N StretchAromatic AmineStrong
~1250Asymmetric C-O-C StretchAromatic Ether (Anisole-type)Strong
~1040Symmetric C-O-C StretchAromatic Ether (Anisole-type)Medium
900-675C-H Out-of-Plane BendingSubstituted BenzeneStrong

Expert Interpretation:

The most telling feature in the FTIR spectrum of a secondary amine is the N-H stretching vibration. For aromatic secondary amines, this typically appears as a single, relatively sharp band around 3400-3300 cm⁻¹[1][2]. The presence of two aromatic rings will give rise to strong C=C stretching absorptions in the 1600-1450 cm⁻¹ region[3]. A key diagnostic feature for this particular molecule will be the strong C-O stretching bands characteristic of the two methoxy groups. Anisole (methoxybenzene) and its derivatives typically show a strong, asymmetric C-O-C stretch around 1250 cm⁻¹ and a symmetric stretch around 1040 cm⁻¹[4][5]. The aromatic C-N stretching vibration is also expected to be a strong band, likely in the 1335-1250 cm⁻¹ range[2]. The region below 900 cm⁻¹ will contain a complex pattern of C-H out-of-plane bending vibrations that are characteristic of the substitution patterns on the two aromatic rings.

Experimental Protocol for FTIR Analysis

To obtain a high-quality FTIR spectrum of 2-Methoxy-N-(4-methoxyphenyl)aniline, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a widely used sampling technique for solids and liquids that requires minimal sample preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.

  • Background Collection: With a clean and empty ATR crystal, collect a background spectrum. This will be subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid 2-Methoxy-N-(4-methoxyphenyl)aniline sample onto the center of the ATR crystal.

  • Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum, yielding the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

FTIR_Workflow start Start instrument_prep Instrument Preparation (Purge Spectrometer) start->instrument_prep background_scan Collect Background Spectrum instrument_prep->background_scan sample_prep Apply Sample to ATR Crystal background_scan->sample_prep pressure_app Apply Pressure sample_prep->pressure_app data_acq Acquire Sample Spectrum pressure_app->data_acq data_proc Data Processing (Background Subtraction) data_acq->data_proc end End data_proc->end

Caption: Experimental workflow for obtaining an FTIR spectrum using an ATR accessory.

A Comparative Look at Alternative Analytical Techniques

While FTIR spectroscopy is invaluable for identifying functional groups, a comprehensive structural confirmation relies on a combination of analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The proton NMR spectrum of 2-Methoxy-N-(4-methoxyphenyl)aniline is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methoxy groups. The aromatic region (typically 6.5-8.0 ppm) will exhibit a complex splitting pattern due to the different substitution on the two rings. The methoxy groups will likely appear as two sharp singlets around 3.8 ppm. The N-H proton will be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each of the 14 unique carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160 ppm range, while the methoxy carbons will appear around 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion: The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 229, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: The fragmentation of substituted diphenylamines can be complex. Common fragmentation pathways may involve the loss of methyl radicals (·CH₃) from the methoxy groups, leading to fragments at m/z = 214 and m/z = 199. Cleavage of the C-N bond can also occur.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems.

  • Expected Absorptions: Substituted anilines and diphenylamines typically exhibit multiple absorption bands in the UV region. For 2-Methoxy-N-(4-methoxyphenyl)aniline, one would expect to see absorptions corresponding to π → π* transitions of the aromatic rings, likely in the 250-350 nm range[6][7][8]. The exact position and intensity of these bands will be influenced by the methoxy substituents and the overall conjugation of the system.

Conclusion

The structural elucidation of 2-Methoxy-N-(4-methoxyphenyl)aniline requires a multi-faceted analytical approach. While a definitive experimental FTIR spectrum is not publicly available, a predicted spectrum based on the known absorptions of its constituent functional groups provides a valuable reference. When combined with the detailed structural information from NMR spectroscopy, the molecular weight and fragmentation data from mass spectrometry, and the electronic transition information from UV-Vis spectroscopy, researchers can confidently confirm the identity and purity of this important synthetic compound. This guide serves as a foundational resource for scientists and professionals engaged in the synthesis and characterization of novel diphenylamine derivatives.

References

  • Smith, B. C. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Spectroscopy, 34(5), 22-25.
  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Srivastava, K. P., et al. (2001). Infra-red Spectral Studies of Diphenylamine. Asian Journal of Chemistry, 13(3), 1141-1144.
  • Manivannan, S., et al. (2014). Synthesis of Various Polyaniline / Clay Nanocomposites Derived from Aniline and Substituted Aniline Derivatives by Mechanochemical Intercalation Method. ResearchGate. Retrieved from [Link]

  • Heacock, R. A., & Marion, L. (1956). The infrared spectra of secondary amines and their salts. Canadian Journal of Chemistry, 34(12), 1782-1795.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy (4th ed.). Cengage Learning.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
  • Bartleby. (2021, August 17). IR Spectrum Of Anisole. Retrieved from [Link]

  • El-Sayed, A. M., & El-Apasery, M. A. (2015). Solvent Hydrogen Bonding and Structural Effects on Nucleophilic Substitution Reactions: Part 5 – Reaction of 2-Bromo-5-nitropyridine with para-Substituted Anilines in Acetonitrile/Dimethylformamide Mixtures.
  • Al-Ameri, M. F. (2017). Terms used in UV / Visible Spectroscopy. Al-Mustansiriyah University.
  • Smith, B. C. (2017). The C-O Bond III: Ethers By a Knockout. Spectroscopy, 32(5), 14-21.
  • Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to Personal Protective Equipment for Handling 2-Methoxy-N-(4-methoxyphenyl)aniline

Hazard Profile of 2-Methoxy-N-(4-methoxyphenyl)aniline Understanding the potential hazards is the cornerstone of safe laboratory practice. Aromatic amines as a class can present significant health risks, including toxici...

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Author: BenchChem Technical Support Team. Date: March 2026

Hazard Profile of 2-Methoxy-N-(4-methoxyphenyl)aniline

Understanding the potential hazards is the cornerstone of safe laboratory practice. Aromatic amines as a class can present significant health risks, including toxicity and carcinogenicity, and are often readily absorbed through the skin.[1][2] The available data for 2-Methoxy-N-(4-methoxyphenyl)aniline and its analogs indicate the following hazards:

  • Skin and Eye Irritation: Direct contact can cause skin irritation and serious eye irritation.[3][4]

  • Toxicity: Structurally similar aromatic amines are known to be toxic if swallowed, inhaled, or absorbed through the skin.[5][6][7]

  • Sensitization: May cause an allergic skin reaction or asthma-like symptoms if inhaled.[5]

  • Long-Term Health Effects: Some aromatic amines are suspected of causing genetic defects and cancer.[5][7]

Table 1: GHS Hazard Information for 2-Methoxy-N-(4-methoxyphenyl)aniline

Hazard ClassHazard StatementGHS PictogramSignal Word
Skin IrritationH315: Causes skin irritationGHS07Warning
Serious Eye IrritationH319: Causes serious eye irritationGHS07Warning

Source: Tokyo Chemical Industry[3]

Given the potential for significant health hazards, a comprehensive personal protective equipment (PPE) strategy is not merely recommended; it is imperative.

Personal Protective Equipment (PPE) Protocol

The primary objective of the PPE protocol is to create a barrier between the researcher and the chemical, preventing exposure through all potential routes: dermal, ocular, and respiratory.

Table 2: Recommended PPE for Handling 2-Methoxy-N-(4-methoxyphenyl)aniline

Protection TypeRecommended EquipmentSpecification ExamplesRationale
Eye and Face Chemical safety goggles and a face shieldANSI Z87.1 compliant; provides splash and impact protection.[1]Protects against splashes and airborne particles, preventing serious eye irritation.
Hand Chemical-resistant gloves (double-gloving recommended)Nitrile, neoprene, or butyl rubber gloves.[1]Aromatic amines can permeate some glove materials. Double-gloving provides an extra layer of protection against dermal absorption.[2][8]
Body Chemical-resistant lab coat or apron, and disposable coverallsMade of materials resistant to chemical permeation.Prevents contamination of personal clothing and skin.
Respiratory NIOSH-approved respirator with organic vapor cartridgesRequired when working outside of a certified chemical fume hood or in case of spills.[5]Protects against inhalation of the compound, which can be toxic.

The order of putting on and taking off PPE is critical to prevent cross-contamination.

Diagram: PPE Donning and Doffing Workflow

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) Don1 1. Lab Coat / Coveralls Don2 2. Respirator (if required) Don1->Don2 Don3 3. Goggles & Face Shield Don2->Don3 Don4 4. Gloves (Outer Pair Last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat / Coveralls Doff1->Doff2 Doff3 3. Goggles & Face Shield Doff2->Doff3 Doff4 4. Respirator Doff3->Doff4 Doff5 5. Inner Gloves Doff4->Doff5

Caption: Sequential process for correctly donning and doffing PPE.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is essential for minimizing exposure risk from the moment the chemical is retrieved to the completion of the experiment.

Step 1: Preparation and Engineering Controls

  • Ventilation: All handling of 2-Methoxy-N-(4-methoxyphenyl)aniline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[9] A spill kit containing absorbent materials appropriate for amines should be available.[1]

  • Don PPE: Before handling the chemical, correctly don all PPE as outlined in the protocol above.[1]

Step 2: Aliquoting and Weighing

  • This compound is a solid that can range from a white to orange or green powder/crystal.[3]

  • Perform all weighing and aliquoting inside the chemical fume hood.

  • Use a disposable weighing boat to prevent contamination of balances.

  • Handle with care to avoid generating dust.

Step 3: Experimental Use

  • Keep all containers tightly closed when not in use.

  • Conduct all reactions and manipulations within the fume hood.

  • Avoid contact with skin and eyes.[5] Do not breathe in dust or vapors.[6]

Step 4: Post-Experiment Decontamination

  • Wipe down all surfaces within the fume hood that may have come into contact with the chemical using an appropriate decontaminating solution.

  • Thoroughly wash hands and any exposed skin with soap and water after removing PPE.[6][9]

Disposal Plan for Chemical and Contaminated Materials

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Chemical Waste: 2-Methoxy-N-(4-methoxyphenyl)aniline and any solutions containing it must be disposed of as hazardous chemical waste. Consult your institution's environmental health and safety (EHS) office for specific guidelines. Do not pour down the drain.

  • Contaminated PPE: All disposable PPE, including gloves, coveralls, and weighing boats, that has come into contact with the chemical should be considered hazardous waste.

    • Place all contaminated solid waste into a designated, sealed, and clearly labeled hazardous waste container.

  • Empty Containers: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as hazardous chemical waste.

Diagram: Waste Disposal Workflow

Disposal_Workflow substance 2-Methoxy-N- (4-methoxyphenyl)aniline liquid_waste Hazardous Liquid Waste Container substance->liquid_waste Solutions & Residue ppe Contaminated PPE (Gloves, Coveralls, etc.) solid_waste Hazardous Solid Waste Container ppe->solid_waste Solid Items glassware Contaminated Glassware rinse rinse glassware->rinse Triple Rinse ehs_disposal Dispose via Institutional EHS Program liquid_waste->ehs_disposal solid_waste->ehs_disposal rinse->liquid_waste Collect Rinsate clean_glass clean_glass rinse->clean_glass Clean Glassware

Caption: Decision workflow for proper waste stream segregation.

By adhering to these rigorous safety protocols, researchers can confidently work with 2-Methoxy-N-(4-methoxyphenyl)aniline while prioritizing their health and safety. Always remember that these guidelines are a supplement to, not a replacement for, your institution's specific safety procedures and a thorough, experiment-specific risk assessment.

References

  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • Personal protective equipment for handling 1H-Isoindole-1,3-diamine. (n.d.). Benchchem.
  • Safety Data Sheet for a structurally similar compound. (n.d.). C/D/N Isotopes, Inc. / Toxyscan, Inc.
  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9).
  • Safety Data Sheet for 2-Methoxy-4-nitroaniline. (2025, December 18). Fisher Scientific.
  • A Quantitative Study of Aromatic Amine Permeation Through Protective Gloves Using Amine Adsorptive Pads. (2000, November/December). CDC Stacks.
  • 4-methoxy-N-{[4-(propan-2-yl)phenyl]methyl}aniline. (n.d.). NextSDS.
  • Safety Data Sheet for 4-Methoxy-N-methylaniline. (2025, December 22). Fisher Scientific.
  • Safety Data Sheet for 3-Methoxy-N-(4-methoxyphenyl)aniline. (2018, October 3). TCI EUROPE N.V.
  • 2-Methoxy-N-(4-methoxyphenyl)aniline | 58751-07-8. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd.
  • Safety Data Sheet for 2-Methoxy-4-nitroaniline. (2025, September 17). Thermo Fisher Scientific.
  • Emergency Response & PPE. (2020, March 9).
  • 2-Methoxy-N-(4-methoxyphenyl)aniline | 58751-07-8. (n.d.). TCI Chemicals.
  • 2-Methoxy-N-(4-methoxyphenyl)aniline | 58751-07-8. (n.d.). TCI Chemicals.
  • Safety Data Sheet for 4-(2-Methoxyphenoxy)aniline. (2024, March 1). Thermo Fisher Scientific.
  • Safety Data Sheet for 4-Methoxy-2 Methyl Di Phenyl Amine (MMDPA). (2023, March 20). Deepak Group.
  • Safety Data Sheet: aniline. (2021, November 30). Chemos GmbH & Co. KG.
  • Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH.
  • Safety Data Sheet: 4-Methoxyaniline. (n.d.). Carl ROTH.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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